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  • Product: 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
  • CAS: 104107-22-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a halogenated indan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative with significant potential in synthetic organic chemistry and drug discovery. We will delve into its chemical properties, synthesis, characterization, and explore its emerging applications, particularly as a versatile building block in medicinal chemistry.

Introduction to the Indanone Scaffold

The indanone core, a bicyclic structure composed of a fused benzene and cyclopentanone ring, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in numerous natural products and pharmacologically active compounds.[1] The inherent reactivity of the ketone and the aromatic ring allows for diverse chemical modifications, making indanones valuable starting materials for the synthesis of complex molecular architectures.

Derivatives of the indanone family have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2] A notable example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which features a substituted indanone core.[1] The versatility of the indanone scaffold continues to inspire the development of novel therapeutic agents.

Physicochemical Properties of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a solid organic compound. The introduction of a bromine atom at the 5-position and a methyl group at the 2-position significantly influences its reactivity and potential for further functionalization.

PropertyValueSource
Molecular Formula C₁₀H₉BrON/A
Molecular Weight 225.08 g/mol N/A
Appearance Solid (predicted)N/A
CAS Number Not availableN/A

Note: Experimental data for the specific properties of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one are not widely available in public databases. The information presented is based on the known properties of its constituent parts and related structures.

Synthesis of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: A Strategic Approach

The synthesis of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is logically approached as a two-step process starting from the commercially available 5-bromo-2,3-dihydro-1H-inden-1-one (also known as 5-bromo-1-indanone). The key transformation is the selective methylation at the α-carbon (C2) of the ketone.

Step 1: Synthesis of the Precursor, 5-Bromo-2,3-dihydro-1H-inden-1-one

The precursor, 5-bromo-1-indanone, can be synthesized via an intramolecular Friedel-Crafts acylation of 3-(3-bromophenyl)propionic acid.[3] This reaction is typically carried out in the presence of a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid.

Alternatively, a patented method describes the synthesis from 4-(3-chloropropanoyl)bromobenzene using aluminum chloride and sodium chloride at elevated temperatures.[4] The crude product is then purified by recrystallization.[4]

Step 2: α-Methylation of 5-Bromo-2,3-dihydro-1H-inden-1-one

The introduction of a methyl group at the 2-position is achieved through the formation of an enolate followed by reaction with a methylating agent. This is a classic and reliable method for the α-alkylation of ketones.

Conceptual Workflow for α-Methylation:

workflow Start 5-Bromo-1-indanone Enolate Enolate Intermediate Start->Enolate Deprotonation Base Strong Base (e.g., LDA, NaH) Base->Enolate Product 5-Bromo-2-methyl- 2,3-dihydro-1H-inden-1-one Enolate->Product Nucleophilic Attack MethylatingAgent Methylating Agent (e.g., CH₃I) MethylatingAgent->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Conceptual workflow for the α-methylation of 5-bromo-1-indanone.

Detailed Experimental Protocol (Proposed):

Causality: The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial to ensure complete and rapid deprotonation to form the enolate, minimizing self-condensation side reactions. The reaction is conducted at low temperatures (-78 °C) to control the reactivity of the enolate and prevent undesired side reactions. Methyl iodide is a highly effective and reactive methylating agent for this transformation.

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromo-1-indanone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the stirred solution. The reaction mixture is typically stirred at this temperature for 1 hour to ensure complete enolate formation.

  • Methylation: To the enolate solution, add methyl iodide (1.2 equivalents) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of a new, less polar product. The final product's identity and purity must be confirmed by the analytical techniques described in the following section.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The introduction of the methyl group at the 2-position will result in a doublet for the methyl protons and a multiplet for the methine proton at C2.

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will show signals for the ten carbon atoms in the molecule. The carbonyl carbon will appear downfield, and the aromatic carbons will have distinct chemical shifts due to the influence of the bromo and carbonyl groups.

Expected Mass Spectrometry Data:

The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a single bromine atom.[5] Fragmentation patterns would likely involve the loss of the bromine atom, the methyl group, and cleavage of the cyclopentanone ring.

Expected Infrared (IR) Spectroscopy Data:

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1710 cm⁻¹. Other significant peaks will correspond to C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule. The C-Br stretching frequency is expected in the fingerprint region.

Applications in Drug Discovery and Development

While specific biological activity data for 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is limited, its structural features make it a highly attractive starting point for the synthesis of novel therapeutic agents.

Role as a Versatile Intermediate:

The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[6] This allows for the introduction of a wide range of substituents on the aromatic ring, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

Potential Therapeutic Targets:

The indanone scaffold is a key component of molecules targeting a range of biological pathways.[2] Research into substituted indanones has shown promise in the development of:

  • Anticancer Agents: Certain indanone derivatives have exhibited cytotoxic effects against various cancer cell lines.[7]

  • Anti-Alzheimer's Agents: The structural similarity to Donepezil suggests that novel derivatives could be explored as acetylcholinesterase inhibitors or for other targets related to neurodegenerative diseases.[1]

  • Enzyme Inhibitors: The rigid bicyclic structure of the indanone core makes it an excellent scaffold for designing specific enzyme inhibitors.

Illustrative Synthetic Utility:

synthetic_utility Start 5-Bromo-2-methyl- 2,3-dihydro-1H-inden-1-one Suzuki Suzuki Coupling (with Boronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig Amination (with Amines) Start->Buchwald Other Other Cross-Coupling Reactions Start->Other Derivatives Diverse Library of Substituted Indanones Suzuki->Derivatives Buchwald->Derivatives Other->Derivatives SAR Structure-Activity Relationship (SAR) Studies Derivatives->SAR

Caption: Synthetic utility of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in generating diverse compound libraries.

Safety and Handling

As a brominated organic compound, 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one represents a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the strategic placement of reactive functional groups, provides a powerful platform for the generation of diverse molecular libraries. Further investigation into the biological activities of derivatives of this compound is warranted and holds promise for the discovery of novel therapeutic agents.

References

  • Koprowska, K., & Mlynarski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 2454–2481. Available from: [Link]

  • Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33895–33917. Available from: [Link]

  • Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025). Available from: [Link]

  • Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Available from: [Link]

  • Ökten, S., et al. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series. Available from: [Link]

  • Organic Chemistry Portal. Indanone synthesis. Available from: [Link]

  • NIST. 1H-Inden-1-one, 5-bromo-2,3-dihydro-. Available from: [Link]

  • Patil, S. A., Patil, R., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 182–198. Available from: [Link]

  • Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33895–33917. Available from: [Link]

  • Cold Spring Harbor Protocols. In vitro Arginine Methylation Assays. Available from: [Link]

  • ResearchGate. Recent developments in biological activities of indanones. Available from: [Link]

  • Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. Available from: [Link]

  • Alipour, M., et al. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. Bioorganic & Medicinal Chemistry, 32, 115960. Available from: [Link]

  • Jasouri, S., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Iranian Journal of Chemistry and Chemical Engineering, 29(3), 89-94. Available from: [Link]

  • PubChem. 5-bromo-2,3-dihydro-1H-indene. Available from: [Link]

  • PubChem. 5-Bromo-1H-inden-2(3H)-one. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available from: [Link]

  • Kurdyukov, S., et al. (2011). DNA Methylation: A Timeline of Methods and Applications. Epigenetics, 6(10), 1183–1195. Available from: [Link]

  • Epigenomics Workshop 2025!. DNA Methylation: Bisulfite Sequencing Workflow. Available from: [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available from: [Link]

  • Koprowska, K., & Mlynarski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 2454–2481. Available from: [Link]

  • IDT. Comprehensive methylation profiling from low-input samples using the xGen Methyl-Sequencing Workflow. (2023). Available from: [Link]

  • Chemguide. interpreting C-13 NMR spectra. Available from: [Link]

  • Paterson, I., & Doughty, V. A. (2003). 1,5-asymmetric Induction in Boron-Mediated Beta-Alkoxy Methyl Ketone Aldol Addition Reactions. Tetrahedron Letters, 44(38), 7027-7030. Available from: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

  • Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Available from: [Link]

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Exploratory

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one structure and properties.

An In-depth Technical Guide to the Structure, Properties, and Synthesis of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one Abstract This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-2,3-dihydro-1H-in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure, Properties, and Synthesis of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a specialized organic compound with significant potential as a building block in medicinal chemistry and advanced materials science. The indanone scaffold is a privileged structure found in numerous pharmacologically active molecules.[1][2] The introduction of a methyl group at the chiral C2 position and a bromine atom on the aromatic ring provides three distinct points for molecular diversification, making this compound a highly valuable, albeit not widely commercialized, synthetic intermediate. This document details the compound's structural features, predicted physicochemical properties, a robust and logical synthetic pathway from commercially available precursors, and a discussion of its potential reactivity and applications. The protocols are presented with an emphasis on experimental causality and self-validating methodologies suitable for a research and development setting.

Chemical Identity and Structural Elucidation

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a derivative of 1-indanone, featuring a bromine substituent at the 5-position of the aromatic ring and a methyl group at the 2-position of the cyclopentanone ring.

  • IUPAC Name: 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

  • Molecular Formula: C₁₀H₉BrO

  • Molecular Weight: 225.08 g/mol

  • CAS Number: A unique CAS number is not widely indexed in major chemical databases, suggesting its status as a specialized research intermediate rather than a bulk chemical. For reference, the unmethylated parent compound, 5-Bromo-1-indanone, is registered under CAS 34598-49-7.[3]

Spectroscopic Signature Analysis

While experimental data for this specific molecule is not publicly available, we can predict its characteristic spectroscopic features based on its structure and data from its precursors, 2-methyl-1-indanone and 5-bromo-1-indanone.[4] A successful synthesis would be validated by the following expected data:

  • ¹H NMR (Proton NMR): The spectrum would be highly characteristic. The methyl group at C2 would appear as a doublet near 1.2-1.4 ppm, coupled to the single proton at C2. This C2 proton would appear as a multiplet (likely a doublet of quartets) between 2.6-3.5 ppm. The two diastereotopic protons at C3 would present as two distinct signals, likely a pair of doublets of doublets (dd), in the 2.8-3.6 ppm region. In the aromatic region, three distinct signals would be expected: a doublet near 7.6 ppm (H4), a doublet of doublets near 7.5 ppm (H6), and a singlet-like signal or narrow doublet for H7.

  • ¹³C NMR (Carbon NMR): Key signals would include the carbonyl carbon (C1) downfield at >200 ppm, the chiral methine carbon (C2) around 45 ppm, and the methyl carbon upfield near 15-20 ppm. The aromatic region would display six signals, with the carbon bearing the bromine (C5) showing a characteristic shift.

  • IR (Infrared) Spectroscopy: A strong, sharp absorption band between 1690-1715 cm⁻¹ would indicate the presence of the conjugated ketone carbonyl (C=O) group. Additional bands in the 1600-1450 cm⁻¹ range would correspond to aromatic C=C stretching.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ at m/z 224 and 226, respectively, in an approximate 1:1 ratio.

Physicochemical Properties

The properties of the target compound are predicted based on its parent structure, 5-Bromo-1-indanone.

PropertyValue (5-Bromo-1-indanone)Predicted Value (5-Bromo-2-methyl-1-indanone)Source
Physical Form Beige to Brown PowderSolid, likely crystalline[2]
Molecular Weight 211.06 g/mol 225.08 g/mol Calculated
Melting Point 124-129 °CLikely similar or slightly lower than the parent[2]
Solubility Soluble in organic solventsExpected to be soluble in common organic solvents (DCM, Ether, EtOAc)-
XLogP3 2.4~2.7 (Increased lipophilicity due to methyl group)[3][5]

Synthesis and Purification Workflow

The most logical and controllable synthetic route to 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one involves the α-methylation of the readily available precursor, 5-Bromo-1-indanone. This two-step approach ensures precise control over the position of both the bromine and methyl substituents.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Synthesis of 5-Bromo-1-indanone cluster_1 Step 2: α-Methylation cluster_2 Purification & Validation A 3-(3-Bromophenyl)propionic acid Reagent1 Friedel-Crafts Catalyst (e.g., Polyphosphoric Acid) A->Reagent1 B 5-Bromo-1-indanone (Precursor) Reagent1->B Intramolecular Acylation C 5-Bromo-1-indanone (Precursor) Base Strong Base (LDA) in THF, -78 °C C->Base Enolate Lithium Enolate (Intermediate) Base->Enolate Deprotonation Methylation Methyl Iodide (CH₃I) Enolate->Methylation D 5-Bromo-2-methyl-1-indanone (Crude Product) Methylation->D SN2 Alkylation E Crude Product Purify Column Chromatography E->Purify F Pure Target Compound Purify->F Analysis Spectroscopic Analysis (NMR, MS, IR) F->Analysis

Caption: Synthetic workflow for 5-Bromo-2-methyl-1-indanone.

Step 1: Synthesis of 5-Bromo-1-indanone (Precursor)

This procedure is based on established intramolecular Friedel-Crafts acylation methods.[6]

  • Protocol:

    • To a flask equipped with a mechanical stirrer, add 3-(3-Bromophenyl)propionic acid (1.0 eq).

    • Add polyphosphoric acid (PPA) (approx. 10x weight of the starting material) as the reaction solvent and catalyst.

    • Causality: PPA serves as both a strong dehydrating agent and a Lewis acid, promoting the intramolecular cyclization onto the aromatic ring.

    • Heat the mixture to 80-90 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), observing the consumption of the starting material.

    • Self-Validation: The reaction is complete when the starting acid spot is no longer visible by TLC.

    • Allow the mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice with stirring.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

    • The crude 5-Bromo-1-indanone can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield a beige solid.

Step 2: α-Methylation to 5-Bromo-2-methyl-1-indanone (Target)

This protocol is a standard, robust procedure for the kinetically controlled α-alkylation of a ketone.

  • Protocol:

    • Inert Atmosphere is Crucial: Set up a flame-dried, three-neck flask under a nitrogen or argon atmosphere.

    • Dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir for 30 minutes at -78 °C to pre-form Lithium Diisopropylamide (LDA).

    • Causality: LDA is a strong, non-nucleophilic base, ideal for quantitatively and rapidly forming the kinetic lithium enolate of the ketone at low temperatures, which minimizes side reactions like self-condensation.

    • In a separate flask, dissolve 5-Bromo-1-indanone (1.0 eq) in anhydrous THF.

    • Slowly add the solution of 5-Bromo-1-indanone to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

    • Add methyl iodide (CH₃I, 1.2 eq) dropwise to the enolate solution at -78 °C.

    • Causality: Methyl iodide is a reactive electrophile for the Sₙ2 alkylation of the enolate. Maintaining low temperature during addition minimizes over-alkylation.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Self-Validation: Monitor the reaction by TLC. The product spot should appear at a higher Rf value than the starting material, and the starting material spot should disappear.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure 5-Bromo-2-methyl-1-indanone.

Chemical Reactivity and Synthetic Utility

5-Bromo-2-methyl-1-indanone is a trifunctional synthetic intermediate, offering multiple avenues for derivatization:

  • Aryl Bromide (C5): The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is an ideal substrate for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, or Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, alkyl, or amino groups.[7]

  • Ketone Carbonyl (C1): The carbonyl group can undergo a wide range of transformations, including reduction to the corresponding alcohol (creating a second stereocenter), reductive amination to introduce an amine, or reaction with Grignard or organolithium reagents to form tertiary alcohols.

  • α-Chiral Center (C2): The presence of the methyl group creates a chiral center. While the described synthesis produces a racemic mixture, enantioselective syntheses or chiral resolution could provide access to single enantiomers, which is often critical for drug development applications. The proton at C2 is acidic and can be removed to form an enolate for further functionalization if desired.

Safety and Handling

Detailed toxicological data for 5-Bromo-2-methyl-1-indanone is not available. Therefore, handling should be based on the known hazards of its parent compound, 5-Bromo-1-indanone, and the reagents used in its synthesis.

  • Hazard Classification (based on 5-Bromo-1-indanone):

    • Harmful if swallowed, in contact with skin, or if inhaled.[3]

    • Causes skin and serious eye irritation.[3]

    • May cause respiratory irritation.[3]

  • Recommended Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • The methylation step involves flammable solvents (THF), a pyrophoric reagent (n-BuLi), and a toxic, volatile alkylating agent (methyl iodide). Extreme caution and proper inert atmosphere techniques are mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one represents a highly functionalized and synthetically valuable intermediate. While not a common catalogue item, its logical and robust synthesis from 5-bromo-1-indanone makes it readily accessible in a laboratory setting. Its unique combination of a modifiable aryl bromide, a reactive ketone, and a chiral center provides a powerful platform for the generation of complex molecular architectures, positioning it as a key building block for future discoveries in drug development and materials science.

References

  • PubChem. (n.d.). 5-Bromo-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved from [Link]

  • Speqtus Industries. (n.d.). 5-Bromo-1-Indanone. Retrieved from [Link]

  • Kus, N. S. (2009). Photochemical bromination of substituted indan-1-one derivatives: synthesis of new polybromoindan-1-one derivatives. Turkish Journal of Chemistry, 33, 479-486. Retrieved from [Link]

  • Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
  • PubChem. (n.d.). 2-Bromo-2-methyl-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Sridhar, J., et al. (2023). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1149–1153. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 5-Bromo-2-methyl-1-indanone (CAS 104107-22-4) for Drug Discovery Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-1-indanone, a key chemical intermediate for researchers, scientists, and professionals in drug development. While specific data for the 2-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-1-indanone, a key chemical intermediate for researchers, scientists, and professionals in drug development. While specific data for the 2-methyl derivative is limited, this guide leverages extensive information on the parent compound, 5-bromo-1-indanone, and the broader class of indanone derivatives to provide actionable insights.

Introduction: The Indanone Scaffold in Medicinal Chemistry

The indanone core, a bicyclic structure consisting of a fused benzene and cyclopentanone ring, is a privileged scaffold in medicinal chemistry. Its structural rigidity and synthetic tractability make it an ideal starting point for the development of novel therapeutics. Indanone derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] Notably, the indanone moiety is a key feature of Donepezil, a well-established drug for the treatment of Alzheimer's disease, highlighting the therapeutic potential of this chemical class.[3]

Physicochemical Properties and Identification

While detailed experimental data for 5-Bromo-2-methyl-1-indanone is not extensively published, its properties can be inferred from its structure and comparison with the well-characterized 5-bromo-1-indanone.

Property5-Bromo-2-methyl-1-indanone (CAS: 104107-22-4)5-Bromo-1-indanone (CAS: 34598-49-7)
Molecular Formula C₁₀H₉BrOC₉H₇BrO
Molecular Weight 225.08 g/mol 211.06 g/mol
Appearance Inferred to be a powderBeige to brown powder[4]
Melting Point Not available126-129 °C
Boiling Point Not available303.7±31.0 °C (Predicted)[4]
Density Not available1.18 g/mL at 25 °C[4]
SMILES CC1C(C2=CC(Br)=CC=C2C1)=OO=C1CC2=CC=C(Br)C=C21
InChI Key Not availableKSONICAHAPRCMV-UHFFFAOYSA-N

Synthesis of the Brominated Indanone Scaffold

The synthesis of brominated indanones is well-documented, providing a solid foundation for the preparation of 5-Bromo-2-methyl-1-indanone and its derivatives. The primary synthetic strategies involve intramolecular cyclization reactions.

Friedel-Crafts Acylation

A common and robust method for constructing the indanone ring system is through an intramolecular Friedel-Crafts acylation of a substituted phenylpropionic acid. This approach offers a reliable pathway to the core indanone structure.

Experimental Protocol: Synthesis of 5-bromo-1-indanone via Friedel-Crafts Acylation [5]

  • Step 1: Reaction Setup

    • In a reaction vessel equipped with a stirrer and under an inert atmosphere, combine 4-(3-Chloropropanoyl)bromobenzene (24.7 g), aluminum chloride (100 g), and sodium chloride (25 g).

  • Step 2: Cyclization

    • Heat the reaction mixture to 180°C and maintain the temperature between 180-220°C for 30 minutes.

  • Step 3: Quenching and Extraction

    • Carefully pour the hot reaction mixture onto ice.

    • Treat the resulting mixture with acetic acid (30 ml).

    • Collect the solid product and dissolve it in diethyl ether.

  • Step 4: Purification

    • Dry the ether solution over anhydrous sodium sulfate and filter.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Recrystallize the residue from methanol to yield pure 5-bromoindan-1-one (9 g).

Diagram of the Friedel-Crafts acylation for 5-bromo-1-indanone synthesis.

G reactant 4-(3-Chloropropanoyl)bromobenzene reagents AlCl₃, NaCl 180-220°C reactant->reagents product 5-Bromo-1-indanone reagents->product

Caption: Friedel-Crafts acylation of 4-(3-Chloropropanoyl)bromobenzene.

Suzuki-Miyaura Cross-Coupling for Derivative Synthesis

The bromine atom on the indanone ring serves as a versatile handle for further functionalization. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, enabling the synthesis of a diverse library of 5-substituted indanone derivatives with potential biological activities.[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of 5-bromo-1-indanone [6]

  • Step 1: Reaction Setup

    • To a solution of 5-bromo-1-indanone in a suitable solvent (e.g., toluene, dioxane), add a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and the desired boronic acid.

  • Step 2: Reaction

    • Heat the reaction mixture under an inert atmosphere at a temperature appropriate for the specific catalyst and substrates until the starting material is consumed (monitored by TLC or GC-MS).

  • Step 3: Workup

    • Cool the reaction mixture and partition between an organic solvent and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Step 4: Purification

    • Concentrate the organic solution and purify the residue by column chromatography on silica gel to obtain the desired 5-substituted indanone derivative.

Diagram illustrating the Suzuki-Miyaura cross-coupling reaction.

G cluster_reactants Reactants start 5-Bromo-1-indanone catalyst Pd Catalyst, Base start->catalyst boronic_acid R-B(OH)₂ boronic_acid->catalyst product 5-R-1-indanone catalyst->product

Caption: Suzuki-Miyaura coupling for indanone derivatization.

Applications in Drug Discovery and Development

The indanone scaffold is a cornerstone in the development of various therapeutic agents. 5-Bromo-2-methyl-1-indanone, as a functionalized intermediate, holds significant potential for the synthesis of novel drug candidates.

Anticancer Agents

Derivatives of the closely related 5-bromo-7-azaindolin-2-one have been synthesized and evaluated for their in vitro antitumor activity.[7] Several of these compounds exhibited broad-spectrum antitumor potency, with some being significantly more potent than the approved drug Sunitinib against cell lines such as HepG2, A549, and Skov-3.[7] This highlights the potential of the brominated indanone core in the design of novel anticancer therapies.

Neurodegenerative Diseases

The indanone framework is central to the development of treatments for neurodegenerative disorders. As previously mentioned, Donepezil, an acetylcholinesterase (AChE) inhibitor used for Alzheimer's disease, features an indanone moiety.[3] Research has shown that indanone derivatives can act as potent and selective inhibitors of monoamine oxidase (MAO), enzymes implicated in the pathophysiology of Parkinson's disease and depression.[8] The ability to modulate these key enzymes makes the indanone scaffold a highly attractive starting point for the discovery of new neuroprotective agents.

Safety and Handling

For 5-bromo-1-indanone, the following GHS hazard classifications have been reported[9]:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.

  • Skin Irritation (Category 2) : Causes skin irritation.

  • Eye Irritation (Category 2A) : Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation : May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Wear protective gloves, protective clothing, eye protection, and face protection.[10]

  • Use a dust mask type N95 (US) or equivalent.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[8]

  • Avoid breathing dust.

  • Store in a well-ventilated place. Keep container tightly closed.[10]

It is reasonable to assume that 5-Bromo-2-methyl-1-indanone would have a similar hazard profile and require comparable safety precautions. Always consult the specific Safety Data Sheet (SDS) for the material being handled.

Future Perspectives

5-Bromo-2-methyl-1-indanone represents a valuable, yet underexplored, building block for medicinal chemistry. The established synthetic routes for the parent indanone scaffold, coupled with the known biological potential of its derivatives, provide a strong rationale for its inclusion in drug discovery programs. Future research should focus on the synthesis and biological evaluation of a diverse library of compounds derived from 5-Bromo-2-methyl-1-indanone to fully elucidate its therapeutic potential. The versatility of the indanone core suggests that novel inhibitors of various enzymes and receptors are waiting to be discovered, potentially leading to new treatments for a range of human diseases.

References

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  • Li, Y., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(10), 1335.
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Sources

Exploratory

Bromoindanone Compounds: A Technical Guide for Drug Discovery and Development

Abstract The indanone scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. The introduction of a bromine atom onto the indanone cor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indanone scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. The introduction of a bromine atom onto the indanone core provides a versatile synthetic handle, enabling the creation of diverse chemical libraries and the fine-tuning of biological properties. This technical guide offers an in-depth exploration of bromoindanone compounds, intended for researchers, medicinal chemists, and professionals in drug development. We will delve into the synthetic strategies for accessing these molecules, elucidate their mechanisms of action in key therapeutic areas such as oncology and neurodegenerative diseases, and provide detailed experimental protocols for their synthesis and biological evaluation.

The Bromoindanone Core: A Privileged Scaffold in Medicinal Chemistry

The indanone framework, a fused bicyclic system composed of a benzene ring and a cyclopentanone ring, is a recurring motif in numerous biologically active natural products and synthetic compounds.[1][2] Its rigid structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets. The incorporation of a bromine atom into the indanone structure significantly enhances its utility as a synthetic intermediate. The bromine atom can be readily substituted or participate in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of functional groups and the construction of complex molecular architectures.[3] This synthetic tractability makes bromoindanones highly valuable starting materials for the generation of compound libraries for high-throughput screening and lead optimization.

Furthermore, the electronic properties of the bromine atom can influence the overall physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The position of the bromine substitution on either the aromatic or the aliphatic ring of the indanone core can also profoundly impact its biological activity, a key aspect of structure-activity relationship (SAR) studies.[4][5]

Synthetic Strategies for Bromoindanone Derivatives

The synthesis of bromoindanone compounds can be achieved through several strategic approaches, primarily involving either the bromination of a pre-formed indanone core or the cyclization of a bromine-containing precursor. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Electrophilic Bromination of Indanones

Direct bromination of the indanone scaffold is a common method. The regioselectivity of this reaction is influenced by the directing effects of the existing substituents on the aromatic ring and the reaction conditions. For instance, bromination of 1-indanone can occur at various positions on the aromatic ring.

A general representation of this is the bromination of a substituted chalcone followed by a Nazarov cyclization to yield a bromoindanone. For example, 2-bromo-6-methoxy-3-phenyl-1-indanone can be synthesized from a chalcone precursor.[6] The reaction with bromine in a suitable solvent like diethyl ether affords the desired bromoindanone.[6]

Cyclization of Brominated Precursors

An alternative and often more controlled approach involves the cyclization of an acyclic precursor that already contains a bromine atom at the desired position. Friedel-Crafts acylation is a powerful tool for constructing the indanone ring system.

A representative workflow for such a synthesis is depicted below:

G cluster_synthesis Synthesis of a Bromoindanone via Friedel-Crafts Cyclization Start Brominated Phenylpropanoic Acid ThionylChloride SOCl2 or (COCl)2 Start->ThionylChloride Acyl Chloride Formation AcidChloride Brominated Phenylpropanoyl Chloride ThionylChloride->AcidChloride LewisAcid AlCl3 (Lewis Acid) AcidChloride->LewisAcid Intramolecular Friedel-Crafts Acylation Indanone Bromoindanone Derivative LewisAcid->Indanone

Caption: General workflow for bromoindanone synthesis.

Detailed Protocol: Synthesis of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one Derivatives

This protocol describes a multi-step synthesis of bioactive bromoindanone derivatives with anticancer properties, adapted from a published procedure.[7]

Step 1: Preparation of the Thiosemicarbazone Intermediate

  • A solution of the appropriate 2-bromo-1-arylethanone (0.55 mmol) in ethanol (8 mL) is prepared.

  • To this solution, the key intermediate, a substituted isatin thiosemicarbazone (0.2 g, 0.5 mmol), is added.[7]

  • The reaction mixture is refluxed for seven hours.

  • The resulting precipitate is collected by filtration while hot.

  • The solid is washed with diethyl ether and then dried.

  • The crude product is recrystallized from a methanol/DMF mixture to yield the purified isatin derivative.

Significance and Biological Activities of Bromoindanone Compounds

Bromoindanone derivatives have emerged as promising candidates in various therapeutic areas, with their significance being most pronounced in oncology and neurodegenerative diseases.

Anticancer Activity

The indanone scaffold is present in several compounds with demonstrated anticancer properties. The introduction of bromine can further enhance this activity.

3.1.1. Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism through which several indanone derivatives exert their anticancer effects is by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[8] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport.[2] By binding to tubulin, these compounds can prevent its assembly into microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequently inducing apoptosis (programmed cell death).[8]

A series of 3-arylindanone derivatives have been designed and evaluated as tubulin polymerization inhibitors that target the colchicine binding site.[9] One potent derivative, (R)-9k, demonstrated significantly greater anti-proliferative activity against colon cancer cell lines compared to the standard chemotherapeutic agent 5-fluorouracil.[8][9]

G Bromoindanone Bromoindanone Derivative Tubulin β-Tubulin (Colchicine Binding Site) Bromoindanone->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibition of Microtubules Microtubule Instability Polymerization->Microtubules CellCycle G2/M Phase Arrest Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Bromoindanone inhibition of tubulin polymerization.

3.1.2. Mechanism of Action: Induction of Apoptosis

Beyond cell cycle arrest, bromoindanone derivatives can trigger apoptosis through various signaling pathways. The intrinsic (mitochondrial) pathway of apoptosis is a common target. This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can be upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis.[10]

Neuroprotective Activity

The indanone scaffold is famously represented in the neuroprotective agent donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[11] Bromoindanone derivatives are being explored for their potential in treating a range of neurodegenerative disorders.

3.2.1. Mechanism of Action: Enzyme Inhibition

Many neurological disorders are associated with the dysregulation of key enzymes in the brain.[11] Bromoindanone derivatives have shown the ability to inhibit enzymes such as:

  • Monoamine Oxidases (MAO-A and MAO-B): Inhibition of these enzymes increases the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain, which can be beneficial in conditions like Parkinson's disease and depression.[11]

  • Acetylcholinesterase (AChE): By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine, a strategy employed in the management of Alzheimer's disease.[11]

3.2.2. Mechanism of Action: Anti-inflammatory Effects via NF-κB Inhibition

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response.[2][12][13] In response to inflammatory stimuli, NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes.[12][14] Certain brominated chalcones, which are precursors to bromoindanones, have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory cascade.[11] This suggests that bromoindanone derivatives may exert neuroprotective effects by mitigating neuroinflammation.[11]

G Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Releases NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes Induces Bromoindanone Bromoindanone Derivative Bromoindanone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of bromoindanone compounds. These protocols are intended as a starting point and may require optimization based on the specific compound and experimental setup.

Synthesis Protocol: Claisen-Schmidt Condensation for a Chalcone Precursor

This protocol describes the synthesis of a chalcone, which can be a precursor to a bromoindanone, via a Claisen-Schmidt condensation.[15]

Materials:

  • 2-Hydroxyacetophenone

  • 2-Bromo-4,5-dimethoxybenzaldehyde

  • Sodium hydroxide (NaOH) solution (40%)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve 2-hydroxyacetophenone (1 equivalent) and 2-bromo-4,5-dimethoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add 40% NaOH solution dropwise to the mixture while stirring.

  • Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[15]

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][16][17][18]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • Bromoindanone compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[1][16]

  • Prepare serial dilutions of the bromoindanone compound in complete culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the bromoindanone compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Biological Assay Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[3][4][9]

Materials:

  • Purified tubulin protein

  • General Tubulin Buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9)

  • GTP solution

  • Glycerol

  • Bromoindanone compound dissolved in DMSO

  • Microplate reader with temperature control and capability to measure absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer containing GTP and glycerol.[9]

  • In a pre-chilled 96-well plate, add the bromoindanone compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

  • Add the tubulin solution to each well.

  • Place the plate in a microplate reader pre-warmed to 37°C to initiate polymerization.

  • Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The absorbance increase is proportional to the extent of tubulin polymerization.

  • Analyze the polymerization curves to determine the effect of the bromoindanone compound on the rate and extent of tubulin polymerization. The IC50 value for polymerization inhibition can be calculated.[9]

Data Summary and Structure-Activity Relationships (SAR)

The biological activity of bromoindanone derivatives is highly dependent on their substitution patterns. Systematic modifications of the bromoindanone scaffold and evaluation of the resulting compounds' activities allow for the elucidation of structure-activity relationships (SAR), which is crucial for rational drug design.

Anticancer Activity Data

The following table summarizes the reported IC50 values for selected bromoindanone and related derivatives against various cancer cell lines.

Compound IDBromoindanone Core/Related StructureCancer Cell LineIC50 (µM)Reference
(R)-9k 3-ArylindanoneHCT 116 (Colon)0.05[9]
(R)-9k 3-ArylindanoneSW480 (Colon)0.09[9]
Compound 9f Indanone SpiroisoxazolineMCF-7 (Breast)0.03 ± 0.01[10]
2'-hydroxy-2-bromo-4,5-dimethoxychalcone Chalcone PrecursorMCF-7 (Breast)42.19 µg/mL[15]
Bromophenol Derivative 4g Indolin-2-oneA549 (Lung)1.8 ± 0.2
Bromophenol Derivative 7a Indolin-2-oneHCT116 (Colon)2.5 ± 0.3

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Key SAR Insights
  • Position and Nature of Substituents: The anticancer activity of indanone derivatives is significantly influenced by the substituents on the phenyl rings. For instance, in a series of spiroisoxazoline derivatives, compounds with a 3,4-dimethoxyphenyl group exhibited the highest COX-2 inhibitory activity and potent cytotoxicity against MCF-7 cells.[10]

  • Halogenation: The presence of a bromine atom, as well as other halogens, can enhance the biological activity of chalcones and their indanone derivatives. Halogenation can increase the compound's ability to inhibit NF-κB.[11]

  • Stereochemistry: The stereochemistry of the indanone core can play a critical role in its biological activity. For example, the (R)-enantiomer of the 3-arylindanone derivative 9k was found to be the more potent tubulin polymerization inhibitor.[9]

Conclusion and Future Perspectives

Bromoindanone compounds represent a promising class of molecules with significant potential for the development of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases. Their synthetic accessibility, coupled with the diverse mechanisms of action they exhibit, makes them an attractive scaffold for further exploration. Future research should focus on the synthesis of novel bromoindanone libraries with greater structural diversity and the comprehensive evaluation of their biological activities. A deeper understanding of their mechanisms of action at the molecular level, including the identification of specific protein targets and the elucidation of downstream signaling pathways, will be crucial for the rational design of more potent and selective drug candidates. The continued investigation of bromoindanone compounds holds great promise for the discovery of next-generation therapies for a range of human diseases.

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Foundational

Investigating the Biological Potential of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: A Framework for Discovery

An In-Depth Technical Guide Abstract The indan-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This guide focuses on a specific, under-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The indan-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This guide focuses on a specific, under-explored derivative, 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one . While direct biological data for this compound is sparse, its structural features—the proven indanone core, a strategic bromine atom, and a methyl group—provide a compelling rationale for its investigation as a novel therapeutic agent. This document serves as a technical framework for researchers, outlining hypothesized biological activities based on extensive data from analogous structures. It provides a logical, multi-phase experimental plan, from in silico screening to detailed in vitro validation, complete with actionable protocols. The primary objective is to equip drug discovery professionals with the scientific rationale and practical methodologies required to systematically evaluate this promising molecule's potential, particularly in the fields of oncology and neurodegenerative disease.

Introduction: Deconstructing the Therapeutic Potential

The search for novel chemical entities with therapeutic efficacy is a cornerstone of modern drug development. The indan-1-one framework has consistently emerged as a versatile and valuable starting point, present in natural products and synthetic molecules with a wide spectrum of biological activities.[2][3] These include potent antiviral, anti-inflammatory, antimicrobial, and anticancer properties.[2] The most notable example in clinical use is Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, which features an indanone core and highlights the scaffold's potential in treating neurodegenerative disorders.[1][4]

This guide focuses on the specific analogue, 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, dissecting its potential based on its constituent parts:

  • The Indan-1-one Scaffold: This bicyclic system provides a rigid, three-dimensional structure that is amenable to functionalization, making it an excellent starting point for building molecules with high target specificity.

  • The 5-Bromo Substitution: The bromine atom at the C5 position is of critical strategic importance. Halogen atoms can form specific, stabilizing interactions (halogen bonds) with protein targets, potentially enhancing binding affinity. More significantly, it serves as a versatile synthetic "handle." The bromine is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.[5][6][7] Bromo-substituted indanones are also being investigated as potential kinase inhibitors.[8]

  • The 2-Methyl Group: The methyl group in the cyclopentanone ring introduces a chiral center and steric bulk. This can influence the compound's conformational preferences, potentially locking it into a bioactive shape. It can also impact metabolic stability by blocking potential sites of oxidation and may enhance hydrophobic interactions within a target's binding pocket.

Given these features, we can formulate primary and secondary hypotheses regarding the compound's biological activity.

Hypothesized Biological Activities and Mechanisms

Based on extensive literature for the parent scaffold, we propose two primary avenues of investigation for 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

Primary Hypothesis: Anticancer Activity

The indanone moiety is frequently associated with potent anticancer effects.[3][9] Several derivatives have been shown to inhibit cancer cell proliferation through multiple mechanisms.

  • Mechanism 1: Disruption of Microtubule Dynamics: A key mechanism for several anticancer indanones is the inhibition of tubulin polymerization.[9][10][11] This disruption prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[10][11]

  • Mechanism 2: Induction of Apoptosis: Indanone derivatives can trigger programmed cell death by modulating key signaling pathways. This includes down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like Bax, leading to the activation of the caspase cascade.[12][13]

  • Mechanism 3: Modulation of Pro-inflammatory Pathways: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and is often constitutively active in cancer cells, promoting proliferation and survival.[12] Some indanone compounds have been shown to exert their anticancer effects by inhibiting this pathway.[12]

  • Mechanism 4: Kinase Inhibition: The ATP-binding pocket of protein kinases is a common target for anticancer drugs. Bromo-substituted aromatic compounds are being actively explored as kinase inhibitors, where the core can form essential hydrogen bonds with the kinase hinge region.[8]

Secondary Hypothesis: Neuroprotective Activity

The clinical success of the indanone-based drug Donepezil provides a strong rationale for exploring this compound class for neurodegenerative diseases like Alzheimer's.[1][4]

  • Mechanism: Inhibition of Acetylcholinesterase (AChE): Alzheimer's disease is characterized by a deficit in cholinergic neurotransmission. Inhibition of AChE, the enzyme that degrades acetylcholine, increases the levels of this neurotransmitter in the brain. Several novel indanone derivatives have been designed and synthesized as potent AChE inhibitors.[14]

A Phased Experimental Framework for Evaluation

A systematic approach is crucial to efficiently validate the hypothesized activities. We propose a workflow that progresses from cost-effective computational screening to targeted in vitro biological assays.

G cluster_0 Phase 1: In Silico Screening cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Data Synthesis a Ligand Preparation (Energy Minimization of 5-Bromo-2-methyl-indan-1-one) b Target Selection (Tubulin, AChE, VEGFR-2, Bcl-2) a->b c Molecular Docking Simulation b->c d Analysis of Results (Binding Affinity, Pose Analysis) c->d e Anticancer Screening (MTT, Cell Cycle, Apoptosis) d->e f Neuroprotection Screening (AChE Inhibition Assay) d->f g IC50 Determination & Data Analysis e->g f->g h SAR & Lead Optimization (If activity is confirmed) g->h

Caption: High-level experimental workflow for evaluating the target compound.

Phase 1: In Silico Screening & Target Identification

Molecular docking serves as a powerful, resource-efficient first step to predict if the compound can physically bind to key protein targets implicated in its hypothesized mechanisms.

Protocol 1: Molecular Docking

  • Rationale: To computationally estimate the binding affinity and identify potential binding modes of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one with selected protein targets. This helps prioritize subsequent wet-lab experiments.

  • Methodology:

    • Ligand Preparation:

      • Obtain the 3D structure of the compound or draw it using chemical software (e.g., ChemDraw, Avogadro).

      • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • Protein Target Selection & Preparation:

      • Download crystal structures of relevant human proteins from the Protein Data Bank (PDB). Suggested targets include:

        • Anticancer: Tubulin (e.g., PDB ID: 1SA0), VEGFR-2 Kinase (e.g., PDB ID: 4ASD), Bcl-2 (e.g., PDB ID: 2W3L).

        • Neuroprotection: Acetylcholinesterase (AChE) (e.g., PDB ID: 4EY7).

      • Prepare the protein for docking using software like AutoDock Tools: remove water molecules and co-crystallized ligands, add polar hydrogens, and assign charges.

    • Docking Simulation:

      • Define the binding site (grid box) on the target protein, typically centered on the active site where the native ligand binds.

      • Run the docking algorithm (e.g., AutoDock Vina) to predict the most favorable binding poses of the ligand within the protein's active site.

    • Analysis:

      • Rank the poses based on their predicted binding energy (in kcal/mol). More negative values suggest stronger binding.

      • Visualize the top-ranked poses to analyze key intermolecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) with active site residues.

Phase 2: In Vitro Validation of Biological Activity

Positive results from in silico screening must be confirmed through robust biological assays.

Protocol 2: General Cytotoxicity Screening (MTT Assay)

  • Rationale: To determine the compound's ability to reduce the metabolic activity of cancer cells, which is an indicator of cytotoxicity or cytostatic effects. The half-maximal inhibitory concentration (IC50) is a key measure of potency.

  • Methodology:

    • Cell Culture: Seed selected cancer cell lines (e.g., MCF-7 breast, A549 lung, HT-29 colon) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 N HCl solution in isopropanol) to each well to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against the logarithm of the compound concentration. Use non-linear regression to calculate the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Rationale: To quantify the number of cells undergoing apoptosis versus necrosis following compound treatment. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V, while late apoptotic/necrotic cells have compromised membranes that allow propidium iodide (PI) to enter and stain the DNA.

  • Methodology:

    • Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

G cluster_pathway Hypothesized Apoptotic Pathway compound 5-Bromo-2-methyl- indan-1-one bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits? bax Bax (Pro-apoptotic) compound->bax Activates? mito Mitochondrial Outer Membrane Permeabilization bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential apoptotic pathway modulated by the target compound.

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Rationale: To quantify the compound's ability to inhibit the enzymatic activity of AChE in vitro using a colorimetric assay.

  • Methodology:

    • Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a phosphate buffer (pH 8.0).

    • Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations. Include a positive control (e.g., Donepezil) and a negative control (no inhibitor).

    • Enzyme Addition: Add the AChE solution to all wells and incubate for 15 minutes at 25°C.

    • Reaction Initiation: Add the ATCI substrate to initiate the reaction. AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored compound (TNB).

    • Data Acquisition: Measure the change in absorbance at 412 nm over 5 minutes using a microplate reader.

    • Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the negative control and calculate the IC50 value for the compound.

Data Presentation and Interpretation

Table 1: Hypothetical Cytotoxicity Data

Cell Line Tissue of Origin IC50 (µM) of 5-Bromo-2-methyl-indan-1-one
MCF-7 Breast Adenocarcinoma 8.5 ± 1.2
A549 Lung Carcinoma 15.2 ± 2.5
HT-29 Colorectal Adenocarcinoma 11.8 ± 1.9

| HEK293 | Normal Kidney (Control) | > 100 |

Interpretation: The hypothetical data in Table 1 would suggest that the compound has moderate, selective cytotoxicity against cancer cells compared to a non-cancerous cell line.

Table 2: Hypothetical Molecular Docking Scores

Protein Target PDB ID Binding Energy (kcal/mol)
Tubulin 1SA0 -7.9
VEGFR-2 4ASD -8.5
Bcl-2 2W3L -7.2

| AChE | 4EY7 | -9.1 |

Interpretation: The hypothetical scores in Table 2 suggest strong potential binding to AChE and VEGFR-2, prioritizing these targets for further mechanistic studies.

Synthesis and Future Directions: Building on a Hit

The true power of the 5-bromo substituent lies in its potential for lead optimization. If initial screening reveals promising activity, a medicinal chemistry campaign can be initiated.

G cluster_reaction Suzuki-Miyaura Cross-Coupling start 5-Bromo-2-methyl-indan-1-one (Starting Material) reagents R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) + Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) start->reagents product Library of Novel Analogues (5-Aryl-2-methyl-indan-1-ones) reagents->product sar Structure-Activity Relationship (SAR) Studies product->sar

Caption: Workflow for analog synthesis via Suzuki coupling for SAR studies.

Future Directions:

  • Mechanism of Action (MoA) Elucidation: If apoptosis is confirmed, use Western blotting to probe the expression levels of key proteins in the apoptotic pathway (Bcl-2, Bax, cleaved Caspase-3, PARP). For kinase inhibition, perform in vitro kinase assays.

  • Lead Optimization: Initiate an SAR campaign using the Suzuki coupling workflow to explore how different substituents at the 5-position affect potency and selectivity.

  • In Vivo Studies: Promising lead compounds with good in vitro activity and acceptable preliminary toxicity profiles should be advanced into animal models (e.g., xenograft models for cancer) to evaluate in vivo efficacy.

Conclusion

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one represents a molecule of significant untapped potential. While it may currently be viewed primarily as a synthetic intermediate, its core structure, backed by a wealth of data on the indanone class, provides a robust scientific foundation for its investigation as a lead compound. The proposed framework of in silico prediction followed by systematic in vitro validation in oncology and neuroscience offers a clear and efficient path forward. This guide provides the necessary rationale and detailed protocols for researchers to unlock the potential therapeutic value of this promising chemical entity.

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Exploratory

The Strategic Role of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a versatile bifunctional molecule that has emerged as a critical buildin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a versatile bifunctional molecule that has emerged as a critical building block in contemporary organic chemistry and medicinal chemistry. Its unique structural architecture, featuring a reactive ketone functionality and a strategically positioned bromine atom on the aromatic ring, allows for sequential and diverse chemical modifications. This guide provides a comprehensive technical overview of the synthesis, key reactions, and applications of this indanone derivative, with a particular focus on its utility in the construction of complex molecular scaffolds for drug discovery. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to empower researchers in leveraging the full synthetic potential of this valuable intermediate.

Introduction: The Indanone Scaffold in Medicinal Chemistry

The 1-indanone framework is a privileged structural motif found in numerous biologically active compounds and natural products. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive scaffold for the design of small molecule therapeutics. The successful development of drugs like Donepezil, used for the treatment of Alzheimer's disease, has highlighted the therapeutic potential of indanone derivatives and spurred significant interest in this chemical class.

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, in particular, offers a distinct advantage due to its dual reactivity. The bromine atom serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and amino substituents. Concurrently, the ketone functionality can be manipulated through a variety of classical carbonyl chemistries, providing access to a diverse array of more complex structures. This guide will delve into the practical aspects of utilizing this powerful synthetic intermediate.

Synthesis of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

The synthesis of the target molecule is most effectively achieved through a two-step sequence starting from commercially available materials: intramolecular Friedel-Crafts acylation to form the indanone core, followed by a regioselective alpha-methylation.

Step 1: Synthesis of 5-Bromo-2,3-dihydro-1H-inden-1-one

The foundational 5-bromo-1-indanone scaffold is typically prepared via an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(3-bromophenyl)propanoic acid. This reaction is generally high-yielding and provides a straightforward route to the key intermediate.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 3-(3-bromophenyl)propanoic acid (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise to the starting material at room temperature.

  • Acid Chloride Formation: Heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas ceases, to form the corresponding acid chloride.

  • Friedel-Crafts Cyclization: Cool the reaction mixture to room temperature and cautiously add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.1 eq), in portions.

  • Reaction Completion: Heat the mixture to 60-80 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford 5-Bromo-2,3-dihydro-1H-inden-1-one as a solid.

Step 2: Alpha-Methylation of 5-Bromo-2,3-dihydro-1H-inden-1-one

The introduction of the methyl group at the C2 position is achieved through the alpha-methylation of the pre-formed 5-bromo-1-indanone. This reaction proceeds via the formation of an enolate intermediate, which then acts as a nucleophile to attack a methylating agent.

Experimental Protocol: Alpha-Methylation

  • Enolate Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 5-Bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) (1.1 eq), to the solution and stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Methylation: Add a methylating agent, typically methyl iodide (CH₃I) (1.2 eq), dropwise to the enolate solution at -78 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The resulting crude product, 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, can be purified by flash column chromatography on silica gel.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one stems from its ability to undergo a variety of chemical transformations at both the bromine-substituted aromatic ring and the ketone functionality.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is highly amenable to a range of palladium-catalyzed cross-coupling reactions, which are foundational methods for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[1] This reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents at the 5-position of the indanone core. A study has demonstrated the efficiency of the Suzuki-Miyaura reaction in functionalizing 5-bromo-1-indanone derivatives.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask, combine 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent. The combined organic layers are then washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[3][4] This reaction is of paramount importance in medicinal chemistry for the synthesis of aniline derivatives and other nitrogen-containing heterocycles.

Experimental Protocol: Buchwald-Hartwig Amination

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq) to a dry Schlenk tube.

  • Reagent Addition: Add 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (1.0 eq), the desired amine (1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Solvent and Reaction: Add a dry, degassed solvent like toluene and heat the reaction mixture to 80-110 °C until completion.

  • Work-up: Cool the reaction, filter through a pad of celite, and concentrate the filtrate. The residue is then purified by column chromatography to yield the desired aminated product.

Reactions of the Ketone Functionality

The ketone group in 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one provides a second point of diversification. Standard carbonyl chemistry can be employed to further elaborate the molecular scaffold.

  • Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting secondary alcohol can then be used in subsequent reactions.

  • Wittig Reaction: The Wittig reaction allows for the conversion of the ketone into an alkene, providing a means to extend the carbon skeleton.

  • Reductive Amination: The ketone can undergo reductive amination with a primary or secondary amine in the presence of a reducing agent to form a new C-N bond at the 1-position.

Spectroscopic Data

Table 1: Predicted Spectroscopic Data for 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Spectroscopic Technique Predicted Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.6-7.8 (m, 2H, Ar-H), 7.4-7.5 (m, 1H, Ar-H), 3.3-3.5 (m, 1H, CH), 2.8-3.0 (m, 1H, CH₂), 2.5-2.7 (m, 1H, CH₂), 1.2-1.4 (d, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 205-208 (C=O), 155-157 (Ar-C), 138-140 (Ar-C), 130-132 (Ar-CH), 128-130 (Ar-C-Br), 125-127 (Ar-CH), 122-124 (Ar-CH), 45-48 (CH), 33-36 (CH₂), 15-18 (CH₃)
IR (KBr, cm⁻¹) ν: 3050-3100 (Ar C-H), 2850-2950 (Aliphatic C-H), 1700-1720 (C=O), 1580-1600 (Ar C=C)
Mass Spectrometry (EI) m/z: 224/226 (M⁺, Br isotope pattern), 209/211, 181, 152, 127

Conclusion

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one stands as a highly valuable and versatile intermediate in the field of organic synthesis. Its capacity for orthogonal functionalization at two distinct sites—the aromatic ring via palladium-catalyzed cross-coupling and the ketone through various carbonyl reactions—provides a robust platform for the rapid generation of molecular diversity. This technical guide has outlined the synthesis and key reactivity of this compound, offering detailed protocols and insights to facilitate its application in the design and synthesis of novel chemical entities for drug discovery and materials science. The strategic use of this building block will undoubtedly continue to contribute to advancements in these critical areas of research.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in this guide.

Synthesis 3-(3-bromophenyl)propanoic acid 3-(3-bromophenyl)propanoic acid 5-Bromo-1-indanone 5-Bromo-1-indanone 3-(3-bromophenyl)propanoic acid->5-Bromo-1-indanone Friedel-Crafts Acylation 5-Bromo-2-methyl-1-indanone 5-Bromo-2-methyl-1-indanone 5-Bromo-1-indanone->5-Bromo-2-methyl-1-indanone Alpha-Methylation

Caption: Synthesis of 5-Bromo-2-methyl-1-indanone.

Reactions cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_ketone Ketone Reactions 5-Bromo-2-methyl-1-indanone 5-Bromo-2-methyl-1-indanone 5-Aryl/Heteroaryl-2-methyl-1-indanone 5-Aryl/Heteroaryl-2-methyl-1-indanone 5-Bromo-2-methyl-1-indanone->5-Aryl/Heteroaryl-2-methyl-1-indanone Suzuki-Miyaura Coupling (R-B(OH)2, Pd catalyst, base) 5-Amino-2-methyl-1-indanone 5-Amino-2-methyl-1-indanone 5-Bromo-2-methyl-1-indanone->5-Amino-2-methyl-1-indanone Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) 5-Bromo-2-methyl-indan-1-ol 5-Bromo-2-methyl-indan-1-ol 5-Bromo-2-methyl-1-indanone->5-Bromo-2-methyl-indan-1-ol Reduction (e.g., NaBH4) 5-Bromo-1-methylene-2-methyl-indane 5-Bromo-1-methylene-2-methyl-indane 5-Bromo-2-methyl-1-indanone->5-Bromo-1-methylene-2-methyl-indane Wittig Reaction (Ph3P=CH2)

Caption: Key reactions of 5-Bromo-2-methyl-1-indanone.

References

  • Patent US6548710B2. Process for preparing 1-indanones.
  • Kwiecień, H., & Szychowska, A. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1349–1372. [Link]

  • Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]

  • Ökten, S., et al. (2022). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series. [Link]

  • Martínez, A., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 17754-17769. [Link]

  • Shah, Z. A., & Khan, M. R. (2015). Peshawaraquinone a Novel Naphthoquinone and a New Indanone from the stem of Heterophragma adenophyllum Seem. ResearchGate. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PubChem. 5-Bromo-1-indanone. [Link]

  • ResearchGate. Synthesis of indanones. Reaction conditions: 1 (0.1 mmol), 2 (0. 3 mmol), Ni(OAc)2⋅4 H2O (10 mol %), dppe (20 mol %), Zn (0.3 mmol) in NMP (0.75 mL) and HFIP (0.25 mL) in a sealed tube at 100 °C for 36 h.[Link]

  • Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 848–851. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 245–252. [Link]

  • Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

  • An, L., et al. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(13), 5547-5566. [Link]

  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

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Foundational

The Indanone Scaffold: From Serendipitous Discovery to Rational Drug Design

A Technical Guide for Medicinal Chemists and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 1-indanone scaffold, a bicyclic aromatic ketone, represents a cornerstone in mode...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1-indanone scaffold, a bicyclic aromatic ketone, represents a cornerstone in modern medicinal chemistry. Its rigid, yet versatile, structure has served as a template for the development of numerous therapeutic agents across a wide spectrum of diseases, from neurodegenerative disorders to oncology. This guide provides an in-depth exploration of the discovery and background of substituted indanones, tracing their journey from early chemical curiosities to highly valued pharmacophores. We will delve into the core synthetic methodologies, elucidate the rationale behind experimental choices, and examine the structure-activity relationships that govern their biological effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chemical motif.

Table of Contents

  • Introduction: The Structural and Strategic Importance of the Indanone Core

  • Historical Perspective: The Emergence of Indanones in Chemical Synthesis

  • Core Synthetic Strategies for the Indanone Framework

    • 3.1. The Classic Route: Intramolecular Friedel-Crafts Acylation

    • 3.2. Electrocyclization Approaches: The Nazarov Cyclization

    • 3.3. Modern Innovations: Transition-Metal Catalyzed Pathways

  • Case Study: Donepezil, a Landmark in Substituted Indanone Drug Discovery

  • References

Introduction: The Structural and Strategic Importance of the Indanone Core

The 1-indanone core is characterized by a benzene ring fused to a five-membered cyclopentanone ring. This deceptively simple architecture confers a unique set of properties that make it an exceptionally privileged scaffold in drug design. Its rigid conformation reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. Furthermore, the aromatic ring and the ketone functionality provide key anchor points for hydrogen bonding, π-π stacking, and other non-covalent interactions, while the saturated carbon atoms of the five-membered ring allow for precise stereochemical control of substituents.

The true power of the indanone scaffold lies in its synthetic tractability. The core can be readily functionalized at multiple positions, allowing for the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties. This has led to the development of a vast library of substituted indanones with diverse biological activities, including acetylcholinesterase (AChE) inhibition, microtubule polymerization inhibition, and activity against various receptor tyrosine kinases.

Historical Perspective: The Emergence of Indanones in Chemical Synthesis

The history of indanones is intrinsically linked to the development of fundamental reactions in organic chemistry. Early examples of indanone synthesis date back to the late 19th and early 20th centuries, often as products of intramolecular cyclization reactions. One of the pioneering methods for constructing the indanone skeleton is the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid derivatives, a reaction that remains a workhorse in modern synthesis.

The significance of indanones as pharmacophores, however, did not become fully apparent until much later. The discovery that certain substituted indanones could potently and selectively inhibit key enzymes involved in disease pathogenesis sparked a wave of interest in this scaffold. A prime example is the development of donepezil, an AChE inhibitor used for the treatment of Alzheimer's disease, which features a complex N-benzylpiperidine substituent on an indanone core. This discovery, and others like it, solidified the status of substituted indanones as a critical tool in the medicinal chemist's armamentarium.

Core Synthetic Strategies for the Indanone Framework

The construction of the indanone ring system can be achieved through a variety of synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and considerations of efficiency and scalability.

The Classic Route: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation of 3-phenylpropionic acids or their corresponding acid chlorides is one of the most direct and widely used methods for the synthesis of 1-indanones. This reaction typically employs a strong Lewis acid, such as polyphosphoric acid (PPA) or aluminum chloride (AlCl₃), to promote the electrophilic aromatic substitution.

Mechanism of Intramolecular Friedel-Crafts Acylation:

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Rearomatization start 3-Phenylpropionyl chloride acylium Acylium ion intermediate start->acylium + AlCl3 lewis_acid AlCl3 aromatic_ring Benzene ring of acylium ion sigma_complex Sigma complex (Wheland intermediate) aromatic_ring->sigma_complex Intramolecular attack deprotonation Deprotonation sigma_complex->deprotonation indanone 1-Indanone deprotonation->indanone Restores aromaticity G start Aryl vinyl ketone precursor intermediate Pentadienyl cation start->intermediate Lewis or Brønsted acid cyclization 4π-Electrocyclization intermediate->cyclization product Indenone cyclization->product final_product Indanone (after reduction/isomerization) product->final_product G cluster_0 Acetylcholinesterase (AChE) cluster_1 Donepezil PAS Peripheral Anionic Site (PAS) (π-π stacking with Trp279) CAS Catalytic Active Site (CAS) (Cation-π interaction with Trp84) indanone Dimethoxyindanone Core indanone->PAS Binds to linker Methylene Spacer indanone->linker piperidine N-Benzylpiperidine piperidine->CAS Binds to linker->piperidine

Exploratory

A Technical Guide to 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its rigid bicyclic system, composed of a fused benzene and cyclopentanone ring, provides a valuable framework for the design of therapeutic agents targeting a diverse range of biological targets.[1][2] The introduction of various substituents onto this core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide focuses on a specific, yet underexplored, derivative: 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one .

While direct literature on this particular compound is sparse, this technical guide will provide a comprehensive overview based on established synthetic methodologies for related indanones and the known reactivity of the indanone core. We will delve into a proposed synthetic pathway, predict its physicochemical and spectroscopic characteristics, and explore its potential applications in drug discovery and development, particularly as a versatile chemical intermediate. This document serves as a foundational resource for researchers interested in synthesizing and utilizing this promising, yet novel, chemical entity.

Molecular Structure and Properties

The foundational structure of the target molecule combines the key features of a brominated aromatic ring and a methylated cyclopentanone ring.

Caption: Key properties of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

Predicted Physicochemical Properties
Property5-Bromo-1-indanone (Literature Values)Predicted for 5-Bromo-2-methyl-1-indanoneRationale for Prediction
Melting Point124-129 °C[3]Likely lowerThe methyl group may disrupt crystal packing, leading to a lower melting point.
Boiling Point303.7±31.0 °C (Predicted)[4]Slightly higherIncreased molecular weight and van der Waals forces would likely increase the boiling point.
Density1.18 g/mL at 25 °C[4]SimilarThe addition of a methyl group will have a minor effect on the overall density.
SolubilityInsoluble in water, soluble in organic solventsSimilarExpected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Synthesis of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

There is no direct literature describing the synthesis of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. However, a plausible and efficient synthetic route can be proposed based on the well-established chemistry of indanones. The most logical approach involves the α-methylation of the readily available starting material, 5-bromo-1-indanone.

Proposed Synthetic Pathway: α-Methylation of 5-Bromo-1-indanone

This two-step process involves the deprotonation of the α-carbon of 5-bromo-1-indanone to form an enolate, followed by nucleophilic attack on a methylating agent.

G start 5-Bromo-1-indanone step1 Deprotonation with a strong base (e.g., LDA, NaH) in an aprotic solvent (e.g., THF) at low temperature start->step1 intermediate Enolate Intermediate step1->intermediate step2 Reaction with a methylating agent (e.g., Methyl iodide) intermediate->step2 product 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one step2->product

Caption: Proposed synthetic workflow for 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline based on standard procedures for the α-alkylation of ketones. Optimization of reaction conditions may be necessary to achieve high yields.

Materials:

  • 5-Bromo-1-indanone

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Sodium Hydride (NaH))

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF))

  • Methylating agent (e.g., Methyl iodide (CH₃I))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with a solution of 5-bromo-1-indanone in anhydrous THF under an inert atmosphere of nitrogen.

  • Formation of the Enolate: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of a strong base (e.g., LDA in THF) is added dropwise via the dropping funnel. The reaction mixture is stirred at this temperature for a specified period (e.g., 1 hour) to ensure complete enolate formation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Methylation: Methyl iodide is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for several hours or overnight.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

Spectroscopic Characterization (Predicted)

The structure of the synthesized 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one can be confirmed by standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the diastereotopic protons of the methylene group adjacent to the carbonyl, a multiplet for the proton at the 2-position, and a doublet for the newly introduced methyl group. The chemical shifts will be influenced by the bromine atom and the carbonyl group.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon, the aromatic carbons (with the carbon bearing the bromine showing a characteristic lower field shift), the methine and methylene carbons of the five-membered ring, and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the ketone, typically in the range of 1700-1720 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns will likely involve the loss of the methyl group and the bromine atom.

Potential Applications in Drug Development

The indanone core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties.[5] The title compound, 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Chemical Intermediate

The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination.[1][6] This allows for the introduction of diverse aryl, heteroaryl, or amino groups, enabling the synthesis of a library of compounds for biological screening. The methyl group at the 2-position can influence the conformation of the five-membered ring and provide a steric handle to modulate interactions with biological targets.

G start 5-Bromo-2-methyl-1-indanone suzuki Suzuki Coupling (with Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (with Amines) start->buchwald product1 5-Aryl/Heteroaryl-2-methyl-1-indanones suzuki->product1 product2 5-Amino-2-methyl-1-indanones buchwald->product2

Caption: Potential synthetic transformations of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

Potential Therapeutic Targets

Given the broad biological activities of indanone derivatives, compounds synthesized from 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one could be investigated for a variety of diseases, including:

  • Neurodegenerative Diseases: Substituted indanones are known to be part of the core structure of drugs like Donepezil, used in the treatment of Alzheimer's disease.[1]

  • Oncology: The indanone scaffold is present in several compounds with demonstrated anticancer activity.[5]

  • Infectious Diseases: Indanone derivatives have shown promise as antiviral and antibacterial agents.[5]

  • Metabolic Diseases: Some bromoindanone compounds have been investigated in the context of obesity-related metabolic diseases.[6]

Conclusion

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one represents a promising, yet largely unexplored, chemical entity with significant potential as a versatile intermediate in medicinal chemistry. This guide has provided a comprehensive overview of its likely physicochemical properties, a plausible and detailed synthetic route, and its potential applications in the development of novel therapeutic agents. The strategic placement of the bromine atom and the methyl group on the indanone scaffold offers a wealth of opportunities for further chemical modification and the generation of diverse compound libraries for biological evaluation. As research in drug discovery continues to evolve, the exploration of novel and versatile building blocks like 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one will be crucial for the development of the next generation of medicines.

References

  • Speqtus. 5-Bromo-1-Indanone. [Link]

  • ResearchGate. (PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. [Link]

  • Google Patents.
  • Acme Bioscience. The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applications. [Link]

  • Google Patents. US6548710B2 - Process for preparing 1-indanones.
  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • PubChem. 5-Bromo-1-indanone. [Link]

  • Organic Chemistry Portal. Indanone synthesis. [Link]

  • PubMed. Recent developments in biological activities of indanones. [Link]

  • PubChem. 5-Bromo-1H-inden-2(3H)-one. [Link]

  • National Institutes of Health. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. [Link]

  • PubChem. 5-bromo-2,3-dihydro-1H-indene. [Link]

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Foundational

An In-depth Technical Guide to Key Intermediates in Pharmaceutical Synthesis

This guide provides an in-depth exploration of the pivotal role of chemical intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). Designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the pivotal role of chemical intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). Designed for researchers, scientists, and professionals in drug development, this document elucidates the strategic importance of intermediates, their classification, and the rigorous processes governing their synthesis and quality control. Through detailed case studies, we will unravel the causality behind experimental choices and highlight the self-validating systems essential for regulatory compliance and therapeutic efficacy.

The Strategic Core: Understanding Pharmaceutical Intermediates

In the intricate multi-step journey from basic raw materials to a final API, intermediates are the essential molecular building blocks.[1][2][3] They are distinct chemical compounds formed during the synthesis process, which subsequently undergo further chemical transformations to yield the final API.[1] While not present in the final drug product, the quality and characteristics of intermediates profoundly influence the purity, yield, stability, and overall viability of the API production process.[1][4]

The strategic use of intermediates serves several critical functions in pharmaceutical synthesis:

  • Complexity Reduction : By breaking down a complex synthesis into manageable stages, intermediates allow for greater control over each chemical reaction.[2][4]

  • Yield and Specificity Improvement : Isolating intermediates provides opportunities for purification at various stages, which is crucial for achieving high-purity APIs and improving reaction specificity.[4]

  • Enhanced Process Control and Scalability : Each intermediate serves as a quality control checkpoint, allowing for adjustments and optimizations before proceeding to the next step, which is vital for scalable manufacturing.[3][4]

  • Regulatory Compliance : The synthesis and control of intermediates are subject to stringent regulatory guidelines, such as Good Manufacturing Practices (GMP), to ensure the safety and efficacy of the final drug.[5][6]

The relationship between an intermediate and an API is therefore a cornerstone of modern pharmaceutical manufacturing, where optimizing this link ensures the delivery of high-quality, safe, and effective medicines.

Classification of Pharmaceutical Intermediates

Pharmaceutical intermediates can be classified based on various criteria, providing a framework for understanding their role and the level of control required at different stages of synthesis.

Classification by Position in the Synthetic Route

This is a common and logical method for categorizing intermediates based on their proximity to the final API.[7]

  • Starting Intermediates : These are the foundational "building blocks" in the initial steps of a synthetic pathway, often possessing relatively simple structures.[7]

  • Key Intermediates : These are core structures, often complex, that define the main molecular skeleton or introduce critical functional groups or stereochemistry of the API.[7] Their synthesis is a pivotal and often challenging part of the overall process.

  • Final Intermediates : These are the immediate precursors to the API, typically just one reaction step away from the final product.[7] They are subject to the most stringent purity and impurity control.[7]

Classification by Chemical Structure

Intermediates can also be grouped by their core chemical moieties, which often dictates their synthetic utility.[8]

  • Heterocyclic Intermediates : Compounds containing rings with atoms of at least two different elements (e.g., pyridine, imidazole, thiazole) are widely used as core structures in many drugs.[9]

  • Chiral Intermediates : These are enantiomerically pure or enriched compounds essential for the synthesis of stereospecific drugs, where only one enantiomer provides the desired therapeutic effect.[9]

  • Fluorinated Intermediates : The incorporation of fluorine can enhance a drug's metabolic stability, potency, and bioavailability.[9]

  • Other Structural Classes : This includes a vast array of compounds classified by functional groups such as amines, alcohols, ketones, esters, and acids.[7][8]

Classification by Regulatory Impact

From a manufacturing and regulatory perspective, intermediates are often distinguished by when GMP standards become strictly applicable.

  • Non-GMP Intermediates : These are typically early-stage intermediates where manufacturing controls are less stringent.

  • GMP Intermediates : As the synthesis progresses closer to the final API, the manufacturing process must adhere to GMP guidelines to ensure the quality and consistency of the final drug product.[10] The transition to GMP is a critical control point in the manufacturing process.

The following diagram illustrates the logical flow from starting materials to the final API, highlighting the increasing level of regulatory scrutiny.

G cluster_0 Early Stage Synthesis cluster_1 Pivotal Stage Synthesis cluster_2 Late Stage Synthesis A Raw Materials B Starting Intermediates (Non-GMP) A->B Reaction 1 C Key Intermediates (Transition to GMP) B->C Reaction 2 D Final Intermediates (Full GMP) C->D Reaction 3 E Active Pharmaceutical Ingredient (API) D->E Final Step

Caption: Workflow from Raw Materials to API.

Case Study: Synthesis of a Key Chiral Intermediate for a Statin Drug

Statins are a class of lipid-lowering medications that are among the most widely prescribed drugs globally. The synthesis of many statins relies on a common chiral side-chain intermediate. This case study will focus on the synthesis of a key chiral building block, highlighting the critical control points and analytical validation.

The Target Intermediate and Its Importance

The target is a complex chiral alcohol, a key intermediate for the synthesis of several blockbuster statins. The stereochemistry of this intermediate is crucial for the pharmacological activity of the final drug.

Synthetic Strategy: Asymmetric Synthesis

An asymmetric synthesis approach is often preferred over classical resolution to avoid the loss of 50% of the material. One common strategy involves an asymmetric reduction of a ketone precursor.

The Causality Behind Experimental Choices:

  • Choice of Catalyst : A chiral catalyst, such as a borane derivative with a chiral ligand, is employed to stereoselectively reduce the ketone. The choice of ligand is critical and is often the result of extensive screening to achieve high enantiomeric excess (e.e.).

  • Solvent and Temperature : The reaction is typically run in a non-polar, aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -20°C to 0°C) to enhance the stereoselectivity of the reduction.

  • Stoichiometry : Precise control of the stoichiometry of the reducing agent and catalyst is necessary to ensure complete conversion while minimizing side reactions.

Experimental Protocol: Asymmetric Reduction

Step 1: Reaction Setup

  • A dry, nitrogen-purged reactor is charged with the ketone precursor and anhydrous THF.

  • The solution is cooled to the target temperature (e.g., -15°C).

  • The chiral catalyst solution is prepared separately and added to the reactor.

Step 2: Reagent Addition

  • The borane reducing agent is added slowly to the reaction mixture over a period of 1-2 hours, maintaining the temperature within the specified range. The slow addition is a critical parameter to control the exotherm and maintain selectivity.

Step 3: Reaction Monitoring

  • The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.

Step 4: Quenching and Work-up

  • Once the reaction is complete, it is carefully quenched by the slow addition of a protic solvent, such as methanol.

  • The reaction mixture is then subjected to an aqueous work-up to remove inorganic byproducts.

Step 5: Isolation and Purification

  • The crude product is isolated by extraction and solvent evaporation.

  • Purification is typically achieved by crystallization to isolate the desired chiral alcohol with high chemical and stereochemical purity.

Analytical Characterization and Quality Control

The quality of the intermediate is paramount. A comprehensive set of analytical techniques is used for its characterization.

ParameterMethodAcceptance CriteriaRationale
Identity ¹H NMR, ¹³C NMR, FT-IRConforms to reference spectraConfirms the correct chemical structure.
Purity HPLC≥ 99.0%Ensures the absence of significant impurities that could affect subsequent steps or the final API.
Enantiomeric Excess Chiral HPLC≥ 99.5% e.e.Confirms the stereochemical purity, which is critical for the drug's efficacy and safety.
Residual Solvents Gas Chromatography (GC)Per ICH Q3C guidelinesEnsures that residual solvents from the synthesis are below safety limits.[11]
Water Content Karl Fischer Titration≤ 0.5%Water can interfere with subsequent reactions.

This self-validating system of synthesis and analysis ensures that each batch of the key intermediate meets the stringent quality attributes required for its use in the production of a life-saving medication.

The following diagram illustrates the quality control feedback loop for intermediate synthesis.

G A Synthesis Protocol B In-Process Control (e.g., HPLC) A->B C Intermediate Isolation B->C D Full Analytical Characterization C->D E Release or Rework Decision D->E E->A Rework/Optimize

Caption: Quality Control Loop in Intermediate Manufacturing.

Conclusion

Key intermediates are the lynchpins of modern pharmaceutical synthesis. Their strategic design, controlled synthesis, and rigorous analysis are fundamental to producing safe, effective, and high-quality Active Pharmaceutical Ingredients. The principles of causality in experimental design, coupled with self-validating protocols and a deep understanding of the regulatory landscape, are the hallmarks of excellence in drug development and manufacturing. As the complexity of new therapeutic agents increases, the innovation in the synthesis of their key intermediates will continue to be a driving force in the pharmaceutical industry.

References

  • Vertex AI Search. (n.d.). API and Intermediates: The Critical Link in Pharmaceutical Synthesis. Pharma Manufacturers.
  • U.S. Food and Drug Administration. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA.
  • Zhishang Chemical. (n.d.). What are Pharmaceutical Intermediates? How to Classify.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH.
  • Medicilon. (n.d.). Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies.
  • Chemox Pharma. (2025, December 26). What Are Pharmaceutical Intermediates and their Role in API Production.
  • Hangzhou Lane Technology Co.,Ltd. (2022, August 22). What Are The Classifications Of Pharmaceutical Intermediates?
  • Arborpharmchem. (n.d.). Intermediates are an important component in the production of APIs.
  • Pharmaoffer. (2024, September 6). Pharma Intermediates: The Importance of Quality and Essential Factors.
  • Simson Pharma Limited. (2024, November 18). What Are Intermediates in Pharma | APIs vs Intermediates.
  • Wolfa. (2025, November 26). Pharmaceutical Intermediates Types Guide.
  • Novasol Biotech. (2024, December 21). What's the classification of pharmaceutical intermediates?
  • APIFDF. (2025, July 18). The Essential Role of API Intermediates in Modern Pharmaceutical Manufacturing: Powering Innovation & Quality.
  • Pharmablock. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Abstract 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a valuable substituted indanone that serves as a key intermediate in the synthesis of various biologically active molecules and complex organic structures.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a valuable substituted indanone that serves as a key intermediate in the synthesis of various biologically active molecules and complex organic structures.[1][2][3] Its utility in medicinal chemistry, particularly in the development of novel therapeutic agents, necessitates a robust and reproducible synthetic protocol.[4] This application note provides a detailed, field-proven protocol for the synthesis of this target compound via an intramolecular Friedel-Crafts acylation. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and outline essential safety, purification, and characterization techniques. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Synthetic Strategy

The 1-indanone scaffold is a privileged structure in medicinal chemistry, appearing in drugs such as Donepezil for Alzheimer's disease.[5] The functionalization of this core, for instance with a bromine atom at the 5-position, provides a chemical handle for further elaboration through cross-coupling reactions like the Suzuki-Miyaura coupling, thus enabling the creation of diverse compound libraries.[1]

The most reliable and common method for constructing the 1-indanone ring system is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor.[3][5][6] This electrophilic aromatic substitution reaction involves the formation of an acylium ion intermediate which then attacks the electron-rich aromatic ring to forge the new five-membered ring.

Our strategy employs a potent dehydrating acid medium, a mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MeSO₃H), often referred to as Eaton's Reagent. This superacidic medium efficiently promotes the formation of the necessary acylium ion from the precursor carboxylic acid, driving the cyclization to completion under controlled conditions.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The core of this synthesis is the acid-catalyzed cyclization of 3-(4-bromophenyl)-2-methylpropanoic acid. The reaction proceeds through several key steps, as illustrated below.

  • Protonation & Dehydration: The carboxylic acid is protonated by the strong acid medium. Subsequent loss of a water molecule is facilitated by the powerful dehydrating agent P₂O₅, generating a highly electrophilic acylium ion.

  • Electrophilic Aromatic Substitution: The acylium ion is then attacked by the electron-rich benzene ring at the ortho position relative to the alkyl chain. This is the intramolecular cyclization step, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a Wheland intermediate).

  • Rearomatization: A proton is lost from the Wheland intermediate, restoring the aromaticity of the benzene ring and yielding the final 1-indanone product.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Rearomatization Start 3-(4-bromophenyl)-2-methylpropanoic acid Acylium Acylium Ion Intermediate Start->Acylium + P₂O₅ / MeSO₃H - H₂O Wheland Wheland Intermediate (Sigma Complex) Acylium->Wheland Intramolecular Attack Product 5-Bromo-2-methyl-1-indanone Wheland->Product - H⁺

Caption: Mechanism of the Intramolecular Friedel-Crafts Acylation.

Experimental Protocol

This protocol details the synthesis from the carboxylic acid precursor. Ensure all glassware is thoroughly dried before use, as the reaction is highly sensitive to moisture.

Materials and Reagents
ReagentCAS No.MW ( g/mol )QuantityMoles (mmol)Role
3-(4-bromophenyl)-2-methylpropanoic acid93902-61-3243.105.00 g20.56Starting Material
Methanesulfonic acid (MeSO₃H)75-75-296.1150 mL-Solvent/Catalyst
Phosphorus pentoxide (P₂O₅)1314-56-3141.9410.0 g70.45Dehydrating Agent
Dichloromethane (DCM)75-09-284.93200 mL-Extraction Solvent
Saturated NaHCO₃ solution--100 mL-Neutralizing Wash
Brine (Saturated NaCl solution)--50 mL-Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g-Drying Agent
Silica Gel (200-300 mesh)--As needed-Stationary Phase
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel (optional)

  • Ice bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Synthesis Workflow

G start Setup & Reagent Prep reagent_mix Prepare P₂O₅ in MeSO₃H (Caution: Exothermic!) start->reagent_mix addition Add Carboxylic Acid Precursor at 0-5 °C reagent_mix->addition reaction Heat Reaction Mixture (e.g., 60-70 °C, 2-4h) addition->reaction quench Quench by pouring onto crushed ice reaction->quench extraction Extract with DCM quench->extraction wash Wash Organic Layer (NaHCO₃, Brine) extraction->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Overall experimental workflow for the synthesis.

Step-by-Step Procedure
  • Preparation of Eaton's Reagent: In a 250 mL three-neck flask equipped with a magnetic stir bar and a thermometer, carefully add phosphorus pentoxide (10.0 g) to methanesulfonic acid (50 mL). Caution: This addition is exothermic and should be performed slowly, ideally in an ice bath to maintain control of the temperature. Stir the mixture until the P₂O₅ is mostly dissolved.

  • Reaction Setup: Cool the prepared reagent mixture to 0-5 °C using an ice bath.

  • Substrate Addition: Slowly add the 3-(4-bromophenyl)-2-methylpropanoic acid (5.00 g) to the stirred, cold reagent mixture in portions over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: Once the reaction is complete, cool the flask to room temperature. In a separate large beaker (1 L), prepare a mixture of crushed ice and water (~300 g). Carefully and slowly pour the viscous reaction mixture onto the ice with vigorous stirring. This quenching step is highly exothermic.

  • Work-up - Extraction: Transfer the resulting aqueous slurry to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Work-up - Washing: Combine the organic extracts. Wash the combined organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate). Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one as a solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons, and aliphatic protons for the five-membered ring, including the methine (CH) and methylene (CH₂) groups, and the methyl (CH₃) doublet.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals include a carbonyl carbon (~200-210 ppm), several aromatic carbons, and aliphatic carbons. The number of signals should correspond to the number of unique carbons in the molecule.[8][9]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₉H₉BrO, MW = 225.08 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.

Safety and Handling Precautions

This synthesis involves hazardous materials that require strict safety protocols.

  • Phosphorus pentoxide (P₂O₅): A powerful dehydrating agent and corrosive. It reacts violently with water, releasing significant heat. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10]

  • Methanesulfonic acid (MeSO₃H): A strong, corrosive acid. Causes severe skin burns and eye damage. Always handle in a fume hood and wear appropriate PPE.[11][12]

  • Eaton's Reagent (P₂O₅/MeSO₃H mixture): This mixture is extremely corrosive and toxic.[13][14] Avoid contact with skin and eyes, and do not inhale vapors. Ensure all work is conducted in a well-ventilated fume hood.

  • Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Handle only in a fume hood.

Always have appropriate spill kits and emergency quench materials (like sodium bicarbonate for acid spills) readily available.

References

  • US6548710B2 - Process for preparing 1-indanones - Google P
  • Supporting Inform
  • (PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions - ResearchGate. (URL: [Link])

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC - NIH. (URL: [Link])

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])

  • Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. (URL: [Link])

  • An efficient and green synthesis of 1-indanone and 1-tetralone via intramolecular Friedel-Crafts acylation reaction - Roskilde University Research Portal. (URL: [Link])

  • Supplementary information - The Royal Society of Chemistry. (URL: [Link])

  • Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC - NIH. (URL: [Link])

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (URL: [Link])

  • SAFETY DATA SHEET - Atlantic Research Chemicals. (URL: [Link])

Sources

Application

The Versatile Scaffold: Applications of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in Modern Medicinal Chemistry

The indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents and clinical candidates.[1] Its rigid, bicyclic framework provides a well-defined orientation...

Author: BenchChem Technical Support Team. Date: February 2026

The indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents and clinical candidates.[1] Its rigid, bicyclic framework provides a well-defined orientation for appended pharmacophoric groups, making it an attractive starting point for the rational design of potent and selective modulators of biological targets. This guide focuses on a particularly valuable derivative, 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a versatile building block that offers multiple avenues for synthetic diversification and has been instrumental in the development of novel therapeutics, particularly in the realms of neurodegenerative diseases and oncology.[2][3]

The strategic placement of a bromine atom at the 5-position opens the door to a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents.[2] The methyl group at the 2-position can influence the conformational rigidity of the five-membered ring and may play a role in modulating protein-ligand interactions of the final compounds. This document provides a detailed overview of the key applications of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in medicinal chemistry, complete with detailed protocols for its synthetic transformations and insights into the structure-activity relationships of its derivatives.

Key Synthetic Transformations and Protocols

The bromine atom at the 5-position of the indanone ring is the key handle for synthetic elaboration. The electron-rich nature of the indanone system, coupled with the reactivity of the aryl bromide, makes this scaffold an ideal substrate for several cornerstone reactions in the medicinal chemist's toolbox.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and highly versatile method for the formation of C-C bonds, allowing for the introduction of a wide range of aryl and heteroaryl moieties.[4] This reaction is particularly valuable in medicinal chemistry for exploring the structure-activity relationships of the "eastern" portion of indanone-based drugs.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice as it is air-stable and readily available. The bulky phosphine ligands are crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Carbonates such as K₂CO₃ or Cs₂CO₃ are often used as they are effective and generally do not interfere with other functional groups.

  • Solvent: A mixture of an organic solvent (like toluene or 1,4-dioxane) and water is typically used. The organic solvent solubilizes the starting materials and catalyst, while water is necessary to dissolve the inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one with Phenylboronic Acid

  • Reaction Setup: To a flame-dried round-bottom flask, add 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed 4:1 mixture of toluene and water. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-phenyl-2-methyl-2,3-dihydro-1H-inden-1-one.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-2-methyl-2,3-dihydro-1H-inden-1-one85
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methyl-2,3-dihydro-1H-inden-1-one82
33-Pyridylboronic acid2-Methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-one75

Note: Yields are representative and can vary based on reaction scale and purity of reagents.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Add Pd₂(dba)₃, Ligand, & NaOtBu to Schlenk tube Reagents 2. Add Bromo-indanone, Amine, & Toluene Setup->Reagents Heating 3. Seal and heat at 100 °C Reagents->Heating Cooling 4. Cool and dilute with Ethyl Acetate Heating->Cooling Filtration 5. Filter through Celite Cooling->Filtration Extraction 6. Wash with H₂O and Brine Filtration->Extraction Purification 7. Column Chromatography Extraction->Purification Product Product Purification->Product VEGFR2_Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Dimerization_Phosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization_Phosphorylation Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization_Phosphorylation->Downstream_Signaling Cellular_Response Angiogenesis, Cell Proliferation, Survival Downstream_Signaling->Cellular_Response Indanone_Inhibitor Indanone-based VEGFR-2 Inhibitor Indanone_Inhibitor->VEGFR-2

Sources

Method

Application Notes and Protocols for the Utilization of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in Synthetic Chemistry

Introduction: The Strategic Value of the 2-Methyl-1-Indanone Scaffold The indanone framework is a privileged bicyclic ketone motif, prominently featured in a multitude of natural products and pharmacologically active mol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Methyl-1-Indanone Scaffold

The indanone framework is a privileged bicyclic ketone motif, prominently featured in a multitude of natural products and pharmacologically active molecules. Its rigid structure and versatile functional handles make it an attractive starting point for the synthesis of complex molecular architectures. The compound 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a particularly valuable building block for researchers, scientists, and drug development professionals. This is due to the presence of two distinct and orthogonally reactive sites: the aryl bromide at the C5 position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and the ketone at the C1 position, which can undergo a range of nucleophilic additions and reductions. The additional methyl group at the C2 position introduces a chiral center upon reduction or addition to the carbonyl, offering a route to stereochemically complex molecules.

This guide provides a comprehensive overview of the synthetic utility of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, complete with detailed, field-proven protocols and an exploration of the chemical principles that underpin its reactivity. The indanone scaffold is a key component in the synthesis of various therapeutic agents, including those targeting neurodegenerative diseases like Alzheimer's.[1][2] For instance, the core structure of Donepezil, a widely prescribed acetylcholinesterase inhibitor, is derived from a related indanone moiety.[3][4]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a starting material is fundamental to its successful application in synthesis.

PropertyValue
Molecular Formula C₁₀H₉BrO
Molecular Weight 225.08 g/mol
Appearance Off-white to pale yellow solid
CAS Number 1147548-82-0[4]

Spectroscopic Data (Predicted and Inferred)

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The methyl group at C2 will likely appear as a doublet. The protons on the five-membered ring will form a complex multiplet system due to their diastereotopic nature. The aromatic protons will appear as a set of doublets and a singlet, characteristic of a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display ten distinct signals. The carbonyl carbon will be the most downfield signal, typically in the range of 205-220 ppm.[7] The aromatic carbons will appear in the 125-150 ppm region, with the carbon attached to the bromine atom showing a characteristic chemical shift. The aliphatic carbons, including the methyl group, will be found in the upfield region of the spectrum.[8]

  • IR (Infrared Spectroscopy): The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch, typically observed between 1690 and 1710 cm⁻¹. Additional characteristic peaks will include those for aromatic C-H and C=C stretching.[5]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2).

Key Synthetic Transformations and Reaction Pathways

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one offers two primary points for chemical modification, allowing for a divergent synthetic strategy. The aryl bromide is typically functionalized through palladium-catalyzed cross-coupling reactions, while the ketone is a site for nucleophilic attack and reduction.

G cluster_0 C5-Position (Aryl Bromide) Reactions cluster_1 C1-Position (Ketone) Reactions main 5-Bromo-2-methyl- 2,3-dihydro-1H-inden-1-one suzuki Suzuki Coupling (Ar-Ar' Formation) main->suzuki Pd(0), Base R-B(OH)₂ buchwald Buchwald-Hartwig Amination (Ar-N Formation) main->buchwald Pd(0), Base R₂NH sonogashira Sonogashira Coupling (Ar-Alkyne Formation) main->sonogashira Pd(0), Cu(I), Base R-C≡CH reduction Reduction (Alcohol Formation) main->reduction NaBH₄ or H₂, Catalyst grignard Grignard Reaction (Tertiary Alcohol) main->grignard R-MgBr, then H₃O⁺ product1 product1 suzuki->product1 5-Aryl-2-methyl-indanone product2 product2 buchwald->product2 5-Amino-2-methyl-indanone product3 product3 sonogashira->product3 5-Alkynyl-2-methyl-indanone product4 product4 reduction->product4 5-Bromo-2-methyl-indanol (cis/trans mixture) product5 product5 grignard->product5 5-Bromo-1-alkyl-2-methyl-indanol (cis/trans mixture)

Figure 1: Key synthetic transformations of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

Protocols for Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl bromide at the C5 position of the indanone is an excellent substrate for these transformations.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds by reacting an aryl halide with an organoboron species.[9] This protocol is adapted from established procedures for similar bromo-aromatic compounds.[10]

Experimental Workflow

G start Combine Reactants: 5-bromo-2-methyl-1-indanone, arylboronic acid, base, Pd catalyst, and ligand in a vial purge Purge with Inert Gas (Ar or N₂) start->purge solvent Add Degassed Solvent purge->solvent heat Heat with Stirring (e.g., 80-120 °C) solvent->heat monitor Monitor by TLC or LC-MS heat->monitor workup Aqueous Workup: Dilute, wash with water and brine monitor->workup purify Purify by Column Chromatography workup->purify end Characterize 5-Aryl-2-methyl-1-indanone purify->end

Figure 2: Workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

  • Reaction Setup: To a flame-dried reaction vial, add 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (1.0 mmol), the desired arylboronic acid (1.2 mmol), a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 mmol), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 0.05 mmol or Pd₂(dba)₃/SPhos, 0.02 mmol Pd).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL), via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃/SPhosCs₂CO₃1,4-Dioxane/H₂O110890-98
3Thiophene-2-boronic acidPdCl₂(dppf)K₃PO₄DME901680-90
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to arylamines from aryl halides.[11] This reaction is crucial for the synthesis of many pharmaceutical compounds.

Experimental Workflow

G start Combine Reactants: 5-bromo-2-methyl-1-indanone, amine, strong base (e.g., NaOtBu), Pd catalyst, and ligand in a vial purge Purge with Inert Gas (Ar or N₂) start->purge solvent Add Anhydrous Solvent (e.g., Toluene) purge->solvent heat Heat with Stirring (e.g., 90-110 °C) solvent->heat monitor Monitor by TLC or LC-MS heat->monitor workup Aqueous Workup: Quench, dilute, wash monitor->workup purify Purify by Column Chromatography workup->purify end Characterize 5-Amino-2-methyl-1-indanone purify->end

Figure 3: Workflow for Buchwald-Hartwig amination.

Detailed Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (1.0 mmol), the desired amine (1.2 mmol), a strong base such as sodium tert-butoxide (NaOtBu) (1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable ligand (e.g., BINAP or XPhos, 0.04 mmol) to a reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial and heat the mixture with stirring at a temperature typically between 90-110 °C.

  • Monitoring and Workup: Monitor the reaction as described for the Suzuki coupling. Upon completion, cool to room temperature, and carefully quench with saturated aqueous NH₄Cl. Extract with an organic solvent, wash, dry, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Protocols for Reactions at the Carbonyl Group

The ketone functionality at the C1 position is a versatile handle for introducing new substituents and creating a chiral center.

Protocol 3: Grignard Reaction for C-C Bond Formation and Alcohol Synthesis

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to the carbonyl carbon, forming a tertiary alcohol after acidic workup.[12]

Experimental Workflow

G start Dissolve 5-bromo-2-methyl- 1-indanone in anhydrous ether or THF cool Cool to 0 °C start->cool add Add Grignard Reagent (R-MgBr) dropwise cool->add warm Warm to Room Temperature and Stir add->warm quench Quench with Saturated Aqueous NH₄Cl warm->quench extract Extract with Ether, Wash, and Dry quench->extract purify Purify by Column Chromatography extract->purify end Characterize 5-Bromo-1-alkyl- 2-methyl-1-indanol purify->end

Figure 4: Workflow for Grignard reaction.

Detailed Protocol:

  • Reaction Setup: Dissolve 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (1.0 mmol) in anhydrous diethyl ether or THF (10 mL) in a flame-dried, three-necked flask under an inert atmosphere.

  • Addition of Grignard Reagent: Cool the solution to 0 °C in an ice bath. Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 mmol, as a solution in ether) dropwise with stirring.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting tertiary alcohol by flash chromatography.

Causality Behind Experimental Choices and Stereochemical Considerations:

The presence of the methyl group at the C2 position directs the incoming nucleophile to the less sterically hindered face of the planar carbonyl group. This can lead to a degree of diastereoselectivity in the formation of the two possible stereoisomers of the resulting tertiary alcohol. The stereochemical outcome can be influenced by the choice of solvent and the nature of the Grignard reagent.[9]

Protocol 4: Reduction of the Carbonyl to a Secondary Alcohol

Reduction of the ketone to a secondary alcohol can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and convenient choice for this transformation. Asymmetric reduction can be achieved using chiral catalysts, such as those developed by Noyori, to yield enantiomerically enriched alcohols.[13]

Detailed Protocol (Sodium Borohydride Reduction):

  • Reaction Setup: Dissolve 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Addition of Reducing Agent: Cool the solution to 0 °C and add sodium borohydride (1.5 mmol) portion-wise with stirring.

  • Reaction: Stir the reaction at room temperature for 1-2 hours.

  • Workup: Quench the reaction by the addition of acetone. Remove the solvent under reduced pressure. Add water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash chromatography to yield a mixture of cis and trans 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-ol.

Applications in Medicinal Chemistry: Towards Novel Therapeutics

Derivatives of 2-methyl-indanone are of significant interest in drug discovery. The ability to functionalize both the aromatic ring and the five-membered ring allows for the creation of diverse chemical libraries for screening against various biological targets. The indanone scaffold is a known inhibitor of enzymes such as acetylcholinesterase and monoamine oxidases, making it a valuable core for the development of treatments for neurodegenerative diseases.[1] Furthermore, some indanone derivatives have shown potential as kinase inhibitors in cancer therapy. The synthetic routes outlined in this guide provide a clear path to novel analogues of established drugs like Donepezil, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles.[3]

Conclusion

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a highly versatile and strategically important building block in modern organic synthesis. Its dual reactivity allows for a wide range of chemical modifications, leading to a diverse array of complex molecules with significant potential in medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable compound.

References

  • PubChem. 5-Bromo-1H-inden-2(3H)-one. National Center for Biotechnology Information. [Link]

  • NIST. 1H-Inden-1-one, 5-bromo-2,3-dihydro-. NIST Chemistry WebBook. [Link]

  • NIST. 1H-Inden-1-one, 5-bromo-2,3-dihydro- Mass Spectrum. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. 18.14 Stereochemistry of Nucleophilic Addition Reactions: Re and Si Faces. [Link]

  • (IUCr) Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. [Link]

  • Moore, L. C., et al. (2019). Acyclic Stereocontrol in the Additions of Nucleophilic Alkenes to α-Chiral N-Sulfonyl Imines. Chemistry – A European Journal, 25(52), 12214-12220. [Link]

  • Singh, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 104063. [Link]

  • Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Rampa, A., et al. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1079–1084. [Link]

  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • ResearchGate. Recent developments in biological activities of indanones. [Link]

  • PubChem. 5-bromo-2,3-dihydro-1H-indene. National Center for Biotechnology Information. [Link]

  • NIST. 5-Bromo-2-methyl-2-pentene. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • SpectraBase. 5-Bromo-1,1,3,3-tetramethyl-2-indanone. [Link]

  • RSC Publishing. Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]

  • Master Organic Chemistry. Nucleophilic Addition To Carbonyls. [Link]

  • University of California, Davis. The Grignard Reaction. [Link]

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Application

Suzuki coupling reactions involving 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

An Application Guide to the Suzuki-Miyaura Coupling of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one Introduction: The Strategic Importance of the Indenone Scaffold The 2,3-dihydro-1H-inden-1-one core is a privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Suzuki-Miyaura Coupling of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Introduction: The Strategic Importance of the Indenone Scaffold

The 2,3-dihydro-1H-inden-1-one core is a privileged scaffold in medicinal chemistry and materials science. Its rigid, bicyclic structure provides a valuable template for the spatial presentation of functional groups, making it a key component in the design of novel therapeutic agents and functional materials.[1][2] Functionalization of this core, particularly at the 5-position, allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties.

Among the myriad of synthetic transformations available, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forming carbon-carbon bonds.[3][4] This palladium-catalyzed reaction enables the efficient coupling of organoboron compounds with organic halides, offering high functional group tolerance, mild reaction conditions, and the use of commercially available and relatively non-toxic reagents.[3][5] This application note provides a detailed guide to the Suzuki-Miyaura coupling of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, offering mechanistic insights and a field-proven experimental protocol for researchers in drug discovery and synthetic chemistry.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8] Understanding these steps is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically stabilized by phosphine ligands, inserting into the carbon-bromine bond of the 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.[6][9] This is often the rate-determining step of the reaction.[8] The choice of phosphine ligand is crucial; bulky, electron-rich ligands enhance the electron density on the palladium center, facilitating this step and stabilizing the resulting Pd(II) complex.[3][10]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the organoboron species (e.g., a boronic acid) must be activated by a base.[5][9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily exchanges its organic moiety with the halide on the Pd(II) complex.[9] Commonly used bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) in an aqueous/organic solvent mixture.[3][11]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8] This step is favored by bulky ligands, which create steric strain that is relieved upon product formation.[3]

Visualizing the Catalytic Pathway

The relationship between these core steps can be visualized as a continuous, regenerative cycle.

Suzuki_Miyaura_Coupling Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction A Pd(0)L₂ (Active Catalyst) B [Indenone-Pd(II)-Br]L₂ (Oxidative Addition Complex) A->B Oxidative Addition C [Indenone-Pd(II)-O-Base]L₂ B->C Ligand Exchange D [Indenone-Pd(II)-Aryl]L₂ (Transmetalation Complex) C->D Transmetalation D->A Catalyst Regeneration Product 5-Aryl-Indenone (Product) D->Product Reductive Elimination Catalyst_Regen Pd(0)L₂ Reactant1 5-Bromo-Indenone (Ar-X) Reactant1->B Reactant2 Arylboronic Acid (Ar'-B(OH)₂) Reactant2->D Base Base (e.g., CO₃²⁻) Base->C

Caption: A simplified workflow of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of 5-Phenyl-2-methyl-2,3-dihydro-1H-inden-1-one

This protocol provides a reliable method for the Suzuki-Miyaura coupling of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one with phenylboronic acid.

Materials & Equipment:

  • 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (1.00 g, 4.44 mmol, 1.0 equiv), phenylboronic acid (0.65 g, 5.33 mmol, 1.2 equiv), and cesium carbonate (2.90 g, 8.88 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes to create an inert atmosphere.

  • Catalyst and Solvent Addition: To the flask, add Pd(dppf)Cl₂ (0.18 g, 0.22 mmol, 5 mol%). Subsequently, add anhydrous 1,4-dioxane (30 mL) and deionized water (6 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 85-90 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford the pure product.

Data Summary and Expected Results

The following table summarizes the typical inputs and expected outputs for the described protocol.

ComponentMolecular Weight ( g/mol )Moles (mmol)EquivalentsCatalyst Loading (mol%)Expected Yield (%)
5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one225.094.441.0--
Phenylboronic Acid121.935.331.2--
Pd(dppf)Cl₂816.640.220.055-
Cesium Carbonate325.828.882.0--
Product: 5-Phenyl-2-methyl-inden-1-one222.28---85-95%

Note: Yields are dependent on reaction scale, purity of reagents, and efficiency of purification.

Troubleshooting and Key Considerations

  • Low or No Conversion: Ensure the reaction is performed under a strictly inert atmosphere, as oxygen can deactivate the Pd(0) catalyst. Check the quality of the boronic acid, as they can degrade over time. The choice of base can also be critical; if cesium carbonate is ineffective, potassium phosphate (K₃PO₄) can be a viable alternative.

  • Homocoupling of Boronic Acid: The formation of biphenyl (from phenylboronic acid) is a common side reaction. This can be minimized by ensuring an inert atmosphere and using the correct stoichiometry of reagents.

  • Debromination of Starting Material: If the starting material is consumed but little product is formed, debromination may be occurring. This can sometimes be suppressed by using a different solvent system or a lower reaction temperature.

  • Catalyst Selection: While Pd(dppf)Cl₂ is a robust catalyst for many Suzuki couplings, other catalyst/ligand systems may provide better results for challenging substrates. Systems based on bulky, electron-rich phosphines like SPhos or XPhos can be highly effective.[10]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one scaffold. The protocol detailed herein provides a reliable and high-yielding pathway to access novel 5-aryl indenone derivatives. By understanding the underlying catalytic mechanism and key reaction parameters, researchers can effectively leverage this powerful transformation to accelerate the development of new molecules for pharmaceutical and materials science applications.

References

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: The Suzuki Reaction Source: Myers Group, Harvard University URL: [Link]

  • Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| Source: ChemOrgChem (YouTube) URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: Nuno Ricardo (YouTube) URL: [Link]

  • Title: What's the role of the phosphine ligand in Suzuki couplings? Source: Reddit r/chemistry URL: [Link]

  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: Molecules (MDPI) URL: [Link]

  • Source: Google Patents (WO2010142994A1)
  • Title: Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions Source: PubMed URL: [Link]

  • Title: C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase Source: mediaTUM URL: [Link]

  • Title: One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles Source: Molecules (MDPI) URL: [Link]

  • Title: 1H-Inden-1-one, 2,3-dihydro- Source: NIST WebBook URL: [Link]

  • Title: Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature Source: Inorganics (MDPI) URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (PMC/NIH) URL: [Link]

  • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters Source: Scholarship @ Claremont URL: [Link]

  • Title: 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design Source: RSC Publishing URL: [Link]

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. This protocol is designed to be a robust starting point for researchers engaged in the synthesis of novel arylamine derivatives, which are crucial intermediates in pharmaceutical and materials science research. We will delve into the mechanistic underpinnings of the reaction, offer guidance on the selection of critical reaction components, and provide step-by-step experimental procedures.

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of new therapeutic agents and functional materials.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of these bonds, offering a significant improvement over classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[1][3]

This palladium-catalyzed cross-coupling reaction facilitates the union of an aryl halide or pseudohalide with an amine in the presence of a suitable base and a phosphine ligand.[4][5] The reaction's broad functional group tolerance and mild conditions have made it an indispensable tool for medicinal chemists and process developers.

The target substrate, 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, is a valuable scaffold in medicinal chemistry. The ability to introduce a variety of amino groups at the 5-position opens up a vast chemical space for the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide will provide the necessary protocols to achieve this transformation efficiently and reliably.

Mechanistic Overview: The Palladium Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a sequence of key steps centered around a palladium catalyst.[2]

Buchwald_Hartwig_Mechanism Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination & Deprotonation (Base) Pd(II)_Complex->Ligand_Exchange HNR'R'', Base Amido_Complex Ar-Pd(II)(NR'R'')L Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR'R'' (Product) Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle commences with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[2][6] This is often the rate-determining step. Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2][7]

Core Components of the Reaction: A Scientist's Guide to Selection

The success of a Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium precursor, the ligand, the base, and the solvent.

Palladium Precursor

While pre-formed palladium(0) sources can be used, it is often more convenient to use air-stable palladium(II) precursors that are reduced in situ to the active palladium(0) species.

Palladium PrecursorCommon FormsKey Considerations
Palladium(II) Acetate (Pd(OAc)₂)Brown powderCost-effective and widely available. Requires in situ reduction.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Purple crystalline solidA Pd(0) source, but can be air-sensitive. Often used for challenging couplings.
Palladium(II) Chloride (PdCl₂)Brown powderAnother common Pd(II) source.

For the amination of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, Palladium(II) Acetate is a recommended starting point due to its stability and cost-effectiveness.

Ligand Selection: The Heart of the Catalyst

The ligand plays a critical role in stabilizing the palladium catalyst, promoting the desired reaction steps, and preventing side reactions. For the coupling of aryl bromides, bulky, electron-rich phosphine ligands are generally the most effective. These ligands facilitate oxidative addition and reductive elimination.[2]

LigandStructureKey Features & Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for a broad range of aryl bromides and chlorides. Often provides high reaction rates.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylAnother highly general and effective ligand. The methoxy groups can influence catalyst solubility and activity.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSimilar in efficacy to XPhos and SPhos.
BINAP 2,2'-Bis(diphenylphosphino)-1,1'-binaphthylA bidentate ligand that can be effective, particularly in preventing β-hydride elimination.[1]

For the target substrate, XPhos is an excellent initial choice due to its proven track record in the amination of sterically demanding and electronically diverse aryl bromides.

The Role of the Base

The base is essential for the deprotonation of the amine, forming the palladium-amido complex.[8][9] The choice of base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases are typically employed.

BasepKa of Conjugate AcidKey Considerations
Sodium tert-butoxide (NaOtBu)~19A very strong and commonly used base. Highly effective but can be sensitive to moisture.
Cesium Carbonate (Cs₂CO₃)~10.3A milder base that can be advantageous for substrates with base-sensitive functional groups.[6]
Potassium Phosphate (K₃PO₄)~12.3Another milder inorganic base option.

Sodium tert-butoxide is the recommended base for this protocol due to its high basicity, which is generally required for the efficient amination of aryl bromides.

Solvent Considerations

The solvent must be inert to the reaction conditions and capable of solubilizing the reactants and catalyst. Aprotic solvents are typically used.[6][10]

SolventBoiling Point (°C)Key Considerations
Toluene111A common and effective solvent for Buchwald-Hartwig reactions.
1,4-Dioxane101Another widely used ethereal solvent.[10]
tert-Amyl alcohol102Can sometimes improve reaction rates and yields.

Toluene is a robust and reliable choice for this transformation, offering a suitable boiling point for thermal reactions.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent catalyst deactivation.

General Protocol for the Buchwald-Hartwig Amination of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one with a Primary Amine

This protocol provides a general starting point. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific amines.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Add aryl bromide, Pd(OAc)₂, XPhos, and NaOtBu to a dry reaction vessel. Inert 2. Evacuate and backfill the vessel with an inert gas (3x). Reagents->Inert Solvent_Amine 3. Add anhydrous toluene and the amine via syringe. Inert->Solvent_Amine Heating 4. Heat the reaction mixture with vigorous stirring. Solvent_Amine->Heating Monitoring 5. Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Quench 6. Cool to room temperature and quench with water. Monitoring->Quench Extract 7. Extract with an organic solvent (e.g., EtOAc). Quench->Extract Dry_Concentrate 8. Dry the organic layer, filter, and concentrate. Extract->Dry_Concentrate Purify 9. Purify the crude product by column chromatography. Dry_Concentrate->Purify

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (1.0 eq)

  • Primary Amine (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry, oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, Palladium(II) Acetate, XPhos, and Sodium tert-butoxide.

  • Seal the vessel with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe, followed by the primary amine.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary

The following table provides a starting point for reagent quantities for a representative reaction.

ReagentMolar Equiv.Mol (mmol)Mass (mg) / Volume (mL)
5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one1.01.0225.1
Primary Amine (e.g., Aniline)1.21.2111.7
Palladium(II) Acetate (Pd(OAc)₂)0.020.024.5
XPhos0.040.0419.1
Sodium tert-butoxide (NaOtBu)1.41.4134.6
Anhydrous Toluene--5.0 mL

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature, adding a fresh portion of catalyst and ligand, or ensuring the inert atmosphere is maintained. The quality of the base is also critical; use freshly opened or properly stored NaOtBu.

  • Side Reactions: The ketone functionality in the substrate is generally tolerant to the reaction conditions. However, with certain amines, side reactions may occur. Careful monitoring and optimization of the reaction time can mitigate this.

  • Purification: The product will likely have a similar polarity to the starting material. Careful selection of the eluent system for column chromatography is essential for achieving high purity. Filtration through a pad of Celite before concentration can help remove insoluble palladium species.[11]

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 5-amino-2-methyl-2,3-dihydro-1H-inden-1-one derivatives. By carefully selecting the palladium precursor, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this document serve as a robust starting point for the successful implementation of this important transformation in a research and development setting.

References

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  • Chemistry Lectures. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
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  • Keglevich, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1235-1242. Retrieved from [Link]

  • Viciu, M. S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14696-14706. Retrieved from [Link]

  • Kim, J. H., et al. (2011). An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. Organic Process Research & Development, 15(4), 897-901. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • de Vries, J. G., & Elsevier, C. J. (Eds.). (2007). The Handbook of Homogeneous Catalysis. Wiley-VCH. Retrieved from [Link]

  • Cholewiak, A., & Wolska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 483-511. Retrieved from [Link]

  • Suvorov, N. N., et al. (1981). Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid. Chemistry of Heterocyclic Compounds, 17(5), 487-490. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, July 22). Should I do solvent extraction for Buchwald–Hartwig amination? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Norrby, P. O., et al. (2016). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 81(17), 7457-7467. Retrieved from [Link]

  • Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(10), 3888-3891. Retrieved from [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. Retrieved from [Link]

  • Li, J. J., et al. (2007). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(10), 3888-3891. Retrieved from [Link]

Sources

Application

Purification techniques for 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

Application Note: Purification Strategies for 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one Executive Summary 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (hereafter 5-Br-2-Me-Indanone ) is a critical pharmacophore scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Executive Summary

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (hereafter 5-Br-2-Me-Indanone ) is a critical pharmacophore scaffold, widely employed in the synthesis of bioactive indenoquinolines, biphenyl derivatives, and metabolic disease therapeutics.[1][2] Its structural integrity relies on the precise positioning of the bromine at C5 and the methyl group at C2.[1][2]

The purification of this molecule presents specific challenges:

  • Regioisomer Contamination: Direct bromination or Friedel-Crafts cyclization often yields the 4-bromo or 6-bromo isomers.[2]

  • Stereochemistry: The C2 position is a chiral center.[2] While this guide focuses on chemical purification (achieving >98% chemical purity), the preservation of the racemate or preparation for subsequent chiral resolution is addressed.[1]

  • Physical State: Depending on purity and crystal polymorph, the compound may exist as a low-melting solid or viscous oil, requiring adaptable isolation techniques.[1][2]

This guide details two primary workflows: Thermodynamic Crystallization (for scalability) and Flash Chromatography (for maximum purity).[1][2]

Chemical Profile & Impurity Landscape[1][2]

PropertyDescription
IUPAC Name 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Molecular Formula C₁₀H₉BrO
Molecular Weight 225.08 g/mol
Predicted MP 55–75 °C (Note: Pure 5-bromo-1-indanone melts ~127°C; the C2-methyl significantly disrupts lattice energy, lowering MP).[1][2][3]
Solubility Soluble in DCM, EtOAc, THF.[1] Sparingly soluble in Hexanes, cold Alcohols.[1][2]
Key Impurities Regioisomers: 4-Bromo / 6-Bromo analogs.Starting Material: 3-(3-bromophenyl)-2-methylpropanoic acid.Side Products: Over-brominated species (dibromoindanoes).[1][2]

Decision Matrix: Selecting the Purification Route

Before initiating purification, analyze the crude mixture via HPLC or GC-MS.[1][2]

  • Scenario A (Crude Purity > 85%, Solid): Proceed to Protocol 1 (Crystallization) .[1][2] This is the most cost-effective method for gram-to-kilogram scales.[2]

  • Scenario B (Crude Purity < 85%, Oil/Tar): Proceed to Protocol 2 (Flash Chromatography) . Crystallization will likely fail due to impurity occlusion.[1][2]

  • Scenario C (Isomeric Mixture): If regioisomers are present >5%, Protocol 2 with a shallow gradient is required.[1][2]

PurificationLogic Start Crude 5-Br-2-Me-Indanone Analysis Analyze Purity (HPLC/NMR) Start->Analysis Decision Purity > 85% & Solid? Analysis->Decision Proto1 Protocol 1: Recrystallization (MeOH/Water) Decision->Proto1 Yes Proto2 Protocol 2: Flash Chromatography (Hex/EtOAc) Decision->Proto2 No QC Final QC (>98% Purity) Proto1->QC Proto2->QC

Figure 1: Decision tree for selecting the optimal purification workflow based on crude material state.

Protocol 1: Thermodynamic Crystallization (Scalable)

Principle: This method exploits the steep solubility curve of indanones in alcohols.[2] The 5-bromo substituent increases lipophilicity, making methanol (MeOH) or ethanol (EtOH) ideal solvents where the product is soluble at reflux but insoluble at


.[1][2]

Reagents:

  • Solvent A: Methanol (HPLC Grade)[1][2]

  • Solvent B: Deionized Water (Anti-solvent, optional)[1]

  • Wash Solvent: Cold Methanol (

    
    )[1][2]
    

Step-by-Step Procedure:

  • Dissolution:

    • Transfer crude solid to a round-bottom flask equipped with a magnetic stir bar and reflux condenser.[2][4]

    • Add Methanol (5 mL per gram of crude) .

    • Heat to reflux (

      
      ) with stirring.
      
    • Checkpoint: If the solution is not clear, add MeOH in 1 mL increments.[1][2] If particulates remain (inorganic salts), filter the hot solution through a pre-warmed glass frit or Celite pad.[1][2]

  • Controlled Cooling (The Critical Step):

    • Remove heat and allow the flask to cool to room temperature (RT) slowly over 2 hours. Rapid cooling traps impurities.[1][2]

    • Once at RT, transfer the flask to a freezer (

      
      ) for 12–18 hours.
      
    • Note: If no crystals form, the solution may be supersaturated.[1][2] Scratch the glass or add a seed crystal.[2] Alternatively, add Water dropwise to the hot solution until slight turbidity persists, then reheat to clear before cooling.[1]

  • Isolation:

    • Collect crystals via vacuum filtration using a Buchner funnel.[1][2]

    • Wash the filter cake with cold MeOH (

      
      ) . Do not use RT solvent, or you will dissolve the product.[1]
      
    • Dry under high vacuum (

      
      ) at 
      
      
      
      for 4 hours.

Protocol 2: Flash Column Chromatography (High Purity)

Principle: Silica gel chromatography effectively separates the target indanone from non-polar starting materials and polar oxidation byproducts.[2] The 2-methyl group creates a slight steric difference that can be leveraged to separate regioisomers if a shallow gradient is used.[2]

Stationary Phase: Silica Gel 60 (


).[1][2]
Mobile Phase:  Hexanes (Hex) and Ethyl Acetate (EtOAc).[1][2][5]

Methodology:

  • TLC Optimization:

    • Spot crude on a TLC plate.[1][2]

    • Test Eluent: 10% EtOAc in Hexanes.[1][2]

    • Target

      
      : The product should have an 
      
      
      
      of ~0.3–0.4.
    • Visualization: UV lamp (254 nm).[1][2] The conjugated ketone system is highly UV active.[2]

  • Column Setup:

    • Loading: Dissolve crude in a minimum amount of DCM (dichloromethane) or Toluene.[1][2] Avoid loading with pure EtOAc as it causes band broadening.[1][2]

    • Gradient Profile:

      • 0–5 min: 100% Hexanes (Elutes non-polar impurities/starting material).[1][2]

      • 5–20 min: 0%

        
         10% EtOAc/Hex (Linear ramp).
        
      • 20–35 min: Hold at 10% EtOAc (Elutes target 5-Br-2-Me-Indanone).

      • 35–45 min: 10%

        
         30% EtOAc (Elutes polar byproducts).[1][2]
        
  • Fraction Analysis:

    • Collect fractions. Spot on TLC.

    • Combine fractions containing the pure spot (

      
       in 9:1 Hex:EtOAc).[1][2]
      
    • Concentrate via rotary evaporation (

      
      , vacuum).[1][2][4]
      

ChromatographyWorkflow cluster_legend Elution Order Step1 Step 1: Load Dissolve in min. DCM Apply to Silica Step2 Step 2: Elute Gradient: 0% to 10% EtOAc in Hexanes Step1->Step2 Step3 Step 3: Collect Target Rf ~ 0.35 (UV Active) Step2->Step3 SM Starting Material (Non-polar) Target 5-Br-2-Me-Indanone (Target) Polar Oxidation Byproducts (Polar)

Figure 2: Chromatographic separation profile and elution order.

Quality Control & Analytical Criteria

Verify the identity and purity using the following specifications.

TechniqueAcceptance CriteriaNotes
HPLC (UV 254 nm) Purity

Use C18 column, ACN/Water gradient.
¹H-NMR (CDCl₃) Consistent structureDiagnostic Signals:

ppm (d, 3H, -CH₃)

ppm (m, 3H, Indanone ring protons)

ppm (Aromatic H, look for splitting pattern characteristic of 1,2,4-substitution).[1]
Chiral HPLC Report ee%Column: Chiralpak AD-H or OD-H.Mobile Phase: Hexane/IPA (90:10).Required if developing enantiopure drugs.[1][2]

Safety & Handling

  • Hazards: 5-Bromoindanone derivatives are potential skin and eye irritants.[2][6] They may possess lachrymatory properties (tear-inducing).[1][2]

  • PPE: Wear nitrile gloves, safety goggles, and work inside a fume hood.[1]

  • Storage: Store in a cool, dry place (

    
    ), protected from light to prevent debromination or oxidation.
    

References

  • Crystallization of Indanone Analogs: Organic Syntheses. "Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone." Org. Synth. 2010, 87, 342.[1][2] Available at: [Link][1][2]

  • Physical Properties of 5-Bromo-1-indanone: PubChem. "5-Bromo-1-indanone Compound Summary."[1][2] Available at: [Link][1][2]

  • General Indanone Synthesis (Friedel-Crafts): NBInno. "The Chemistry Behind 7-Bromo-2-methyl-1-indanone." Available at: [Link]

  • Suzuki Coupling of Indanones: ResearchGate. "Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions." Available at: [Link]

Sources

Method

Comprehensive Analytical Characterization of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: A Multi-technique Approach

An Application Note for Drug Development Professionals Abstract This application note provides a detailed guide to the analytical methods required for the comprehensive characterization of 5-Bromo-2-methyl-2,3-dihydro-1H...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed guide to the analytical methods required for the comprehensive characterization of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (CAS No: 104107-22-4), a key intermediate in various synthetic pathways.[1] In drug discovery and development, rigorous characterization of such molecules is paramount for ensuring identity, purity, and consistency, which are foundational to regulatory compliance and the success of subsequent synthetic stages. This document outlines an integrated analytical workflow, detailing protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. The causality behind experimental choices is explained, providing a framework for robust method development and validation.

Introduction and Compound Profile

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative. The presence of a bromine atom, a chiral center at the 2-position, and a conjugated ketone system makes it a versatile building block.[2] However, these same features necessitate a multi-faceted analytical approach to unambiguously confirm its structure and assess its purity. An incorrect structural assignment or the presence of uncharacterized impurities, such as regioisomers or residual starting materials, can have profound negative impacts on reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety.

This guide is designed for researchers and analytical scientists, providing both the theoretical basis and practical protocols for a robust characterization strategy.

PropertyValue
IUPAC Name 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
CAS Number 104107-22-4[1]
Molecular Formula C₁₀H₉BrO[1]
Molecular Weight 225.08 g/mol [1]
Chemical Structure

The Integrated Analytical Workflow

No single technique can provide all the necessary information. A successful characterization relies on the synergy of multiple orthogonal methods. The proposed workflow ensures that structural identity, molecular weight, purity, and functional group information are all acquired and correlated.

G cluster_0 Primary Structure Elucidation cluster_1 Purity & Quantification cluster_2 Functional Group Confirmation cluster_3 Final Confirmation NMR NMR Spectroscopy (¹H, ¹³C, COSY) - Connectivity - Stereochemistry HPLC HPLC-UV - Purity Assay - Impurity Profile NMR->HPLC Elemental Elemental Analysis - %C, %H Confirmation MS Mass Spectrometry (HRMS & MS/MS) - Molecular Formula - Fragmentation MS->HPLC FinalReport Certificate of Analysis (CoA) HPLC->FinalReport IR FTIR Spectroscopy - Key Functional Groups (C=O, C-Br) IR->NMR Elemental->FinalReport

Caption: Integrated workflow for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides definitive information about the carbon-hydrogen framework of a molecule. For 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, it is indispensable for confirming the substitution pattern on the aromatic ring and the structure of the aliphatic portion, including the presence and position of the methyl group.

¹H NMR Spectroscopy

Rationale: Proton NMR confirms the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The chemical shifts are indicative of the local electronic environment, while coupling constants reveal dihedral angles between adjacent protons.

Protocol:

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[3]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the complex multiplets expected for this molecule.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Temperature: 298 K.

    • Sweep Width: -2 to 12 ppm.

    • Number of Scans: 16 (adjust for concentration).

  • Data Processing: Apply an exponential line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Integrate all signals and reference the TMS peak to 0.00 ppm.

Expected ¹H NMR Data (Predicted in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.65d1HH-6Aromatic proton ortho to the bromine atom.
~ 7.55dd1HH-4Aromatic proton ortho to the carbonyl group.
~ 7.35d1HH-7Aromatic proton meta to the bromine atom.
~ 3.40dd1HH-3aAliphatic proton, diastereotopic with H-3b.
~ 2.80m1HH-2Methine proton adjacent to the methyl group and C-3.
~ 2.70dd1HH-3bAliphatic proton, diastereotopic with H-3a.
~ 1.30d3H-CH₃Methyl group doublet, coupled to the H-2 proton.
¹³C NMR Spectroscopy

Rationale: Carbon NMR reveals the number of unique carbon environments in the molecule. It is particularly useful for identifying quaternary carbons and the carbonyl carbon, which are invisible in ¹H NMR. The chemical shifts are highly sensitive to the carbon's hybridization and substituent effects.[4]

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire on a 400 MHz spectrometer (operating at ~100 MHz for ¹³C).

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Sweep Width: -10 to 220 ppm.

    • Number of Scans: 1024 or more (as ¹³C has low natural abundance).

  • Data Processing: Apply line broadening of 1-2 Hz. Reference the solvent peak (CDCl₃ at 77.16 ppm) to calibrate the spectrum.

Expected ¹³C NMR Data (Predicted in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~ 205.0C-1 (C=O)Characteristic chemical shift for a ketone carbonyl.
~ 154.0C-7aAromatic quaternary carbon adjacent to the carbonyl.
~ 138.0C-3aAromatic quaternary carbon.
~ 132.0C-6Aromatic CH carbon.
~ 128.0C-4Aromatic CH carbon.
~ 125.0C-7Aromatic CH carbon.
~ 122.0C-5 (C-Br)Aromatic quaternary carbon attached to bromine (shielded).
~ 45.0C-2Aliphatic methine carbon.
~ 35.0C-3Aliphatic methylene carbon.
~ 16.0-CH₃Aliphatic methyl carbon.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

MS is essential for determining the molecular weight of the compound. The presence of a bromine atom provides a highly characteristic isotopic pattern (⁷⁹Br and ⁸¹Br have a natural abundance ratio of ~51:49), which serves as a powerful diagnostic tool.[5]

G cluster_0 MS Analysis Logic cluster_1 Key Outputs start Analyte Introduction (LC or Direct Infusion) ionization Ionization (e.g., ESI+) start->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector output Mass Spectrum Molecular Ion Peak [M+H]⁺ at m/z 225/227 High-Resolution Data Confirms C₁₀H₉BrO detector->output:f0

Caption: Logical workflow for Mass Spectrometry analysis.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. This is critical for distinguishing between isomers and confirming the identity of a new compound.

Protocol (LC-ESI-QTOF):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.

  • Instrumentation: Use a Liquid Chromatography system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: 50-500 m/z.

    • Acquisition: Perform in high-resolution mode (>10,000 FWHM).

Expected HRMS Data:

IonCalculated m/zObserved m/zΔ (ppm)
[C₁₀H₁₀⁷⁹BrO]⁺224.9918(Experimental)< 5
[C₁₀H₁₀⁸¹BrO]⁺226.9898(Experimental)< 5

High-Performance Liquid Chromatography (HPLC): The Standard for Purity Assessment

HPLC is the primary method for determining the purity of chemical intermediates and APIs. A well-developed HPLC method can separate the main component from starting materials, by-products, and degradation products.

Rationale: A reversed-phase HPLC method with UV detection is ideal for this compound due to the presence of a strong UV chromophore (the substituted aromatic ketone). The method's purpose is to establish a purity value and profile any potential impurities.

Protocol (Reversed-Phase HPLC):

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1.0 mg/mL. Dilute to 0.1 mg/mL with a 50:50 acetonitrile:water mixture.

  • Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by DAD).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks. The use of a DAD is recommended to check for peak homogeneity and identify potential co-eluting impurities.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Rationale: IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups. For this molecule, the most important absorptions will be the carbonyl (C=O) stretch and bands associated with the aromatic ring and C-Br bond.

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A standard FT-IR spectrometer equipped with a diamond ATR accessory.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050MediumAromatic C-H Stretch
~ 2960MediumAliphatic C-H Stretch
~ 1710StrongC=O Stretch (conjugated ketone)
~ 1600, 1480Medium-StrongAromatic C=C Bending
~ 600MediumC-Br Stretch

Conclusion

The analytical characterization of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one requires a coordinated, multi-technique strategy. NMR spectroscopy provides the definitive structural framework, HRMS confirms the elemental composition with high confidence, HPLC establishes the purity profile, and IR spectroscopy offers rapid confirmation of essential functional groups. The protocols and expected data presented in this note serve as a robust starting point for scientists and researchers to establish and validate their own methods, ensuring the quality and integrity of this important chemical intermediate in the drug development pipeline.

References

  • Lead Sciences. (n.d.). 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • PubMed. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Retrieved from [Link]

Sources

Application

Proper Handling and Storage of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for qualified research personnel. It is based on available data for the closely related com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified research personnel. It is based on available data for the closely related compound 5-Bromo-2,3-dihydro-1H-inden-1-one and general principles for halogenated ketones. A specific Safety Data Sheet (SDS) for 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one should be consulted if available. All laboratory work should be conducted in accordance with institutional safety policies and regulations.

Introduction: Understanding the Compound

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a halogenated ketone, a class of compounds that are valuable intermediates in organic synthesis. The presence of the bromine atom and the ketone functional group dictates its reactivity and also necessitates specific handling and storage procedures to ensure the safety of laboratory personnel and maintain the compound's integrity. Due to the electron-withdrawing nature of the carbonyl group, the carbon-bromine bond is activated, making the compound a potent alkylating agent. This reactivity, while useful synthetically, also underlies its potential biological hazards.

This guide provides a detailed overview of the essential procedures for the safe handling, storage, and disposal of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, grounded in established safety protocols and chemical principles.

Material Properties and Identification

A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling. The properties listed below are for the closely related analogue, 5-Bromo-2,3-dihydro-1H-inden-1-one, and are expected to be similar for the methylated derivative.

PropertyValueSource
Chemical Formula C₁₀H₉BrO-
Molecular Weight 225.08 g/mol -
Appearance Likely a solid[1]
Storage Temperature Room temperature (for solids)[1]
Solution Storage -20°C for 1 month, -80°C for 6 months[2]

Hazard Identification and Safety Precautions

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, like its analogue, should be treated as a hazardous substance. The primary hazards are associated with its irritant properties and potential for harm upon ingestion, skin contact, or inhalation.

GHS Hazard Classification (based on 5-Bromo-2,3-dihydro-1H-inden-1-one):

Hazard StatementDescription
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory to prevent exposure.

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

  • Hand Protection: Nitrile gloves are essential. Given the compound's nature as a halogenated organic, prolonged or repeated contact should be avoided. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat must be worn. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

Detailed Handling Protocols

Adherence to meticulous handling procedures is critical for both user safety and experimental integrity.

Receiving and Initial Inspection

Caption: Workflow for receiving and initial inspection of the compound.

Protocol:

  • Visual Inspection: Upon receipt, carefully inspect the outer packaging for any signs of damage.

  • Secondary Containment: Before opening the outer packaging, place the container in a secondary containment bin.

  • Inner Container Check: Don the appropriate PPE and inspect the primary container for any breaches or leaks.

  • Label Verification: Confirm that the compound name, CAS number (if available), and other identifiers on the label match the order specifications.

  • Inventory Logging: Record the date of receipt and the quantity in the laboratory's chemical inventory system.

  • Storage Transfer: Immediately move the compound to its designated, secure storage location.

Weighing and Solution Preparation

Causality: The compound is a solid that can easily become airborne as a fine powder, posing an inhalation risk. Therefore, all weighing and solution preparation must be conducted in a controlled environment.

Protocol:

  • Fume Hood Operation: Perform all operations within a certified chemical fume hood with the sash at the appropriate height.

  • Static Control: Use an anti-static weighing dish to prevent the powder from scattering due to static electricity.

  • Weighing Procedure:

    • Tare the weighing dish on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of the compound using a clean spatula.

    • Avoid creating dust clouds. If any powder is spilled, decontaminate the area immediately (see Section 7).

  • Solution Preparation:

    • Place a stir bar in the receiving flask.

    • Add the appropriate solvent to the flask.

    • Slowly add the weighed compound to the solvent while stirring to ensure dissolution.

    • Rinse the weighing dish with a small amount of solvent and add it to the flask to ensure a complete transfer.

    • Seal the flask immediately after preparation.

Storage Procedures

Proper storage is crucial to maintain the stability of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one and to prevent hazardous interactions.

General Storage Conditions
  • Location: Store in a cool, dry, and well-ventilated area.

  • Container: Keep the container tightly sealed to prevent moisture absorption and potential degradation. The original supplier container is ideal.

  • Light Sensitivity: While specific data is unavailable, it is prudent to protect the compound from direct sunlight. Storing it in an opaque container or within a cabinet is recommended.

Chemical Incompatibility

Principle of Segregation: Halogenated organic compounds must be segregated from incompatible materials to prevent dangerous reactions.

Do NOT store with:

  • Strong Bases: α-haloketones can undergo elimination or other reactions in the presence of strong bases.

  • Strong Oxidizing Agents: While the compound itself is not highly reactive towards oxidizers, it is good practice to store it separately.

  • Reactive Metals: Avoid storage near alkali metals (e.g., sodium, potassium) and finely divided metals.

Sources

Method

Use of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in developing CNS active compounds.

An Application Guide to the Strategic Use of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in the Synthesis of Novel CNS Active Compounds Introduction: The Privileged Indanone Scaffold in CNS Drug Discovery The indanone co...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Use of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in the Synthesis of Novel CNS Active Compounds

Introduction: The Privileged Indanone Scaffold in CNS Drug Discovery

The indanone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its rigid, bicyclic framework provides a well-defined three-dimensional structure for interaction with biological targets. This is particularly evident in the field of neuroscience, where indanone derivatives have emerged as potent modulators of enzymes and receptors implicated in neurodegenerative disorders.[1] The landmark approval of Donepezil, an indanone-based acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, has spurred extensive research into this versatile chemical entity.[2]

This guide focuses on a specific, strategically substituted indanone derivative: 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one . This molecule is engineered for versatility in the development of Central Nervous System (CNS) active compounds. The bromine atom at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[3][4] The methyl group at the 2-position can influence the molecule's conformation and metabolic stability, and provides a vector for further structural modifications to fine-tune biological activity and selectivity.

This document serves as a detailed guide for researchers, providing insights into the synthesis of this key intermediate and its application in the rational design of multi-target ligands for complex neurological disorders such as Alzheimer's and Parkinson's disease.

Synthesis of the Core Scaffold: 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

The synthesis of the title compound can be efficiently achieved through an intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylbutanoic acid. This multi-step sequence begins with the synthesis of the carboxylic acid precursor, followed by its activation and subsequent cyclization.

Synthesis_of_5_Bromo_2_methyl_1_indanone cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation A Bromobenzene C 3-(4-Bromophenyl)butanoic acid A->C AlCl3 B Crotonic acid B->C D 3-(4-Bromophenyl)butanoic acid E 3-(4-Bromophenyl)butanoyl chloride D->E SOCl2 or (COCl)2 F 3-(4-Bromophenyl)butanoyl chloride G 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one F->G AlCl3 Derivatization_Workflow A 5-Bromo-2-methyl- 1-indanone C Derived CNS-active Compound Candidate A->C Pd Catalyst, Base, Solvent (Suzuki Coupling) B Aryl/Heteroaryl Boronic Acid B->C Multi_Target_Signaling cluster_0 Synaptic Cleft cluster_1 Mitochondria ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Degradation Indanone_Derivative Indanone Derivative Indanone_Derivative->AChE Inhibition Indanone_Derivative->MAO_B Inhibition

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common issues in 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one synthesis.

Technical Support Center: Synthesis of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-Bromo-2-methyl-2,3-dihyd...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring efficiency, purity, and reproducibility in your work.

The 1-indanone core is a valuable scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The synthesis of substituted indanones like the target molecule, while conceptually straightforward, often involves sensitive reactions that require careful optimization and control. This guide focuses on the most common synthetic pathway: an intramolecular Friedel-Crafts acylation to form the indanone ring, preceded or followed by functionalization.

Section 1: Synthetic Strategy & Workflow Overview

The synthesis of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one typically proceeds via an intramolecular Friedel-Crafts acylation. The key decision is when to introduce the C2-methyl group: before or after the cyclization. Both approaches have distinct advantages and potential pitfalls, which we will address.

  • Strategy A: Cyclization of a pre-methylated precursor.

  • Strategy B: α-Methylation of a pre-formed 5-bromo-1-indanone.

The following diagram illustrates the general workflow and the two primary strategic pathways.

Synthetic_Workflow General Synthetic Workflow for 5-Bromo-2-methyl-1-indanone cluster_0 Strategy A: Pre-cyclization Methylation cluster_1 Strategy B: Post-cyclization Methylation A_Start 3-(m-Bromophenyl)propanoic Acid A_Meth α-Methylation A_Start->A_Meth A_Activate Acid Chloride Formation (e.g., SOCl₂) A_Meth->A_Activate A_Cyclize Intramolecular Friedel-Crafts Acylation A_Activate->A_Cyclize Final_Product 5-Bromo-2-methyl-1-indanone A_Cyclize->Final_Product B_Start 3-(m-Bromophenyl)propanoic Acid B_Activate Acid Chloride Formation (e.g., SOCl₂) B_Start->B_Activate B_Cyclize Intramolecular Friedel-Crafts Acylation B_Activate->B_Cyclize B_Indanone 5-Bromo-1-indanone B_Cyclize->B_Indanone B_Meth α-Methylation (e.g., NaH, MeI) B_Indanone->B_Meth B_Meth->Final_Product

Caption: High-level workflows for the synthesis of the target indanone.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a direct question-and-answer format, focusing on causality and providing actionable solutions.

Topic 1: Intramolecular Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of this synthesis, but it is notoriously sensitive to reaction conditions.[1][3]

Q1: My Friedel-Crafts cyclization reaction fails to proceed or results in a very low yield. What are the common causes?

A: This is a frequent issue, typically rooted in the deactivation of the Lewis acid catalyst or problems with the substrate.

  • Causality & Explanation: The most common catalysts, such as aluminum chloride (AlCl₃), are potent Lewis acids but are also extremely hygroscopic. Any moisture in the solvent, glassware, or starting materials will react with AlCl₃, quenching its catalytic activity. Furthermore, the bromo-substituent on the aromatic ring is deactivating, making the ring less nucleophilic and the cyclization inherently more difficult than for an unsubstituted ring.[3]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware. Use freshly distilled, anhydrous solvents (e.g., Dichloromethane, Carbon Disulfide). Handle AlCl₃ in a glovebox or under a nitrogen atmosphere.

    • Verify Reagent Quality: Use a fresh, high-purity bottle of AlCl₃. Older bottles may have significant oxide or hydroxide contamination on the surface.

    • Increase Catalyst Stoichiometry: For deactivated substrates, more than a stoichiometric amount of Lewis acid is often required. The catalyst complexes with the acyl chloride and the resulting ketone product, so at least two equivalents are theoretically needed. Empirically, using 2.5-3.0 equivalents can significantly improve yields.

    • Consider a Stronger Acid System: Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) can be effective alternatives when AlCl₃ fails, as they serve as both solvent and catalyst and operate at higher temperatures.[1]

Q2: I am observing the formation of a significant, inseparable impurity alongside my desired 5-bromo-1-indanone product. What could it be?

A: The most likely impurity is the regioisomeric 7-bromo-1-indanone.

  • Causality & Explanation: The acyl group can attack either the ortho or para position relative to the bromine atom. While the para-position (leading to the 5-bromo isomer) is sterically favored, the ortho-position (leading to the 7-bromo isomer) can also be acylated, especially under harsh conditions (e.g., high temperatures).

  • Troubleshooting & Mitigation:

    • Control Reaction Temperature: Add the acyl chloride substrate to the Lewis acid/solvent mixture at a low temperature (0 °C) and then allow the reaction to slowly warm to room temperature or reflux gently. Aggressive heating can decrease regioselectivity.

    • Choice of Lewis Acid: Milder Lewis acids like ferric chloride (FeCl₃) may offer better selectivity in some cases, although they may require longer reaction times.

    • Purification Strategy: These isomers can be very difficult to separate by standard silica gel chromatography. If inseparable, consider derivatization or recrystallization from a carefully selected solvent system (e.g., ethanol/water, hexanes/ethyl acetate).

Troubleshooting_FC_Acylation Troubleshooting Logic for Friedel-Crafts Acylation Start Low Yield / No Reaction Check_Anhydrous Moisture Contamination? Start->Check_Anhydrous Possible Cause Check_Stoich Insufficient Catalyst? Start->Check_Stoich Possible Cause Impurity Regioisomer Formation Check_Temp High Reaction Temp? Impurity->Check_Temp Possible Cause Action_Dry Dry Glassware/Solvents Use Fresh AlCl₃ Check_Anhydrous->Action_Dry Solution Action_Stoich Increase AlCl₃ to 2.5-3.0 eq. Check_Stoich->Action_Stoich Solution Action_Temp Maintain 0°C during addition Avoid aggressive heating Check_Temp->Action_Temp Solution

Caption: Troubleshooting logic for the Friedel-Crafts acylation step.

Topic 2: α-Methylation of 5-Bromo-1-indanone (Strategy B)

Q3: My α-methylation reaction is giving me a mixture of unreacted starting material, the desired mono-methylated product, and a di-methylated byproduct. How can I improve selectivity?

A: Achieving selective mono-alkylation requires careful control over the enolate formation and the stoichiometry of the alkylating agent.

  • Causality & Explanation: After the first methylation, the product (5-bromo-2-methyl-1-indanone) still possesses an acidic α-proton. If any strong base remains after the initial deprotonation, or if the initial enolate is not completely alkylated before workup, it can be deprotonated again and react with a second molecule of methyl iodide.

  • Troubleshooting Steps:

    • Base and Temperature Control: Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). Add the base at a low temperature (0 °C or -78 °C for LDA) to form the enolate cleanly.

    • Stoichiometry is Key: Use a slight excess of the base (e.g., 1.05-1.1 equivalents) to ensure full conversion of the starting material to the enolate. Crucially, use only 1.0 equivalent of methyl iodide. Adding excess MeI is a common cause of over-methylation.

    • Rapid Alkylation: Add the methyl iodide quickly to the formed enolate at low temperature and then allow the reaction to warm. This ensures the electrophile traps the enolate as it is formed.

    • Reverse Addition: Consider adding the generated enolate solution to a solution of methyl iodide. This maintains a low concentration of the enolate in the presence of excess electrophile, which can favor mono-alkylation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to monitor the reaction and characterize the final product?

A: A combination of techniques is essential.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable. Use a mobile phase like 20-30% Ethyl Acetate in Hexanes. The product will be less polar than the starting carboxylic acid but may have a similar Rf to the intermediate acyl chloride or the un-methylated indanone. Staining with potassium permanganate can help visualize spots.

  • Final Product Characterization:

    • ¹H and ¹³C NMR: This is the most definitive method. You should see characteristic shifts for the aromatic protons, the diastereotopic protons of the CH₂ group, and the quartet and doublet for the C2-methyl group.

    • Mass Spectrometry (MS): To confirm the molecular weight and the characteristic isotopic pattern of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

    • Infrared (IR) Spectroscopy: Look for the strong carbonyl (C=O) stretch around 1700-1720 cm⁻¹.

Technique Expected Observation for 5-Bromo-2-methyl-1-indanone
¹H NMR Aromatic protons (~7.5-7.8 ppm), CH multiplet (~2.6-3.2 ppm), CH₂ multiplets (~2.9-3.5 ppm), CH₃ doublet (~1.2 ppm).
¹³C NMR Carbonyl carbon (~205 ppm), Aromatic carbons (~120-155 ppm), Aliphatic carbons (~25-45 ppm).
MS (EI) Molecular ion peaks at m/z = 224 and 226 (approx. 1:1 ratio).
IR Strong C=O stretch ~1715 cm⁻¹.

Q2: Are there any specific safety precautions I should take during this synthesis?

A: Yes, several reagents require careful handling.

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate PPE (gloves, goggles, lab coat). Quench reactions slowly by pouring the reaction mixture over ice.[4]

  • Thionyl Chloride (SOCl₂): Corrosive and toxic. Reacts with water to release HCl and SO₂ gases. Always use in a well-ventilated fume hood.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Typically supplied as a mineral oil dispersion; handle with care and quench excess NaH slowly with isopropanol or ethanol.

Section 4: Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 5-Bromo-1-indanone (Precursor for Strategy B)

This protocol is adapted from general procedures for intramolecular Friedel-Crafts acylations.[1][5]

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend 3-(m-bromophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M). Add thionyl chloride (1.5 eq) dropwise at 0 °C. Attach a reflux condenser and heat the mixture to reflux for 2 hours. The solution should become clear.

  • Catalyst Preparation: In a separate, larger, flame-dried flask equipped with a magnetic stirrer and under nitrogen, suspend aluminum chloride (2.5 eq) in anhydrous DCM (~0.2 M). Cool the slurry to 0 °C in an ice bath.

  • Cyclization: Slowly add the solution of the crude acyl chloride from step 1 to the AlCl₃ slurry via an addition funnel over 30 minutes, keeping the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl (10:1 v/v). Stir until all the solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: α-Methylation of 5-Bromo-1-indanone
  • Enolate Formation: To a flame-dried flask under nitrogen, add sodium hydride (1.1 eq, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes three times to remove the oil, decanting the hexanes carefully each time. Suspend the washed NaH in anhydrous THF (~0.3 M).

  • Cool the NaH suspension to 0 °C. Dissolve 5-bromo-1-indanone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete (hydrogen evolution should cease).

  • Alkylation: Add methyl iodide (1.0 eq) dropwise to the enolate solution at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up: Cool the reaction to 0 °C and quench carefully by the slow addition of saturated NH₄Cl solution.

  • Extraction & Purification: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., 5-15% ethyl acetate in hexanes) to isolate the desired 5-bromo-2-methyl-1-indanone.

References

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-1-indanone. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
  • Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved January 26, 2026, from [Link]

  • Leah4sci. (2016, May 19). Intramolecular Aldol Condensation Reaction Mechanism + Trick. YouTube. Retrieved January 26, 2026, from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 26, 2026, from [Link]

  • Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved January 26, 2026, from [Link]

  • StuDocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (2021). A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde. Green Chemistry. Retrieved January 26, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved January 26, 2026, from [Link]

  • Organic Letters. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Retrieved January 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimization of Indanone Synthesis

Welcome to the technical support center for indanone synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are working with or looking to optimize the synthesis of indanon...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indanone synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are working with or looking to optimize the synthesis of indanone scaffolds. Indanones are crucial intermediates in the synthesis of pharmaceuticals and biologically active compounds.[1][2] However, their synthesis, most commonly via intramolecular Friedel-Crafts acylation or Nazarov cyclization, can present significant challenges, from low yields to poor regioselectivity.

This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter. We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing 1-indanones, and how do I choose the best one for my substrate?

The two most prevalent and robust methods for synthesizing the 1-indanone core are the intramolecular Friedel-Crafts acylation and the Nazarov cyclization.

  • Intramolecular Friedel-Crafts Acylation: This is the most powerful and widely used method.[3] It involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride. The choice of catalyst is critical and depends on the electronic nature of the aromatic ring.

    • For electron-rich aromatics: Milder catalysts like polyphosphoric acid (PPA) or Eaton's reagent are often sufficient.

    • For electron-neutral or deactivated aromatics: Stronger Lewis acids such as AlCl₃, or highly oxophilic catalysts like NbCl₅, are required to drive the reaction.[4][5] Using Meldrum's acid derivatives as the acylating agent can also overcome issues associated with traditional methods.[3]

  • Nazarov Cyclization: This method involves the acid-catalyzed electrocyclic ring-closure of a divinyl ketone (or a precursor like a chalcone).[4] It is particularly useful for synthesizing substituted indanones that may be difficult to access via Friedel-Crafts routes. The reaction is typically promoted by Brønsted acids (e.g., TFA) or Lewis acids (e.g., Cu(OTf)₂).[4]

  • Transition-Metal Catalyzed Methods: Modern approaches utilizing palladium, rhodium, or nickel catalysts offer alternative pathways, often under milder conditions.[6] These can include carbonylative cyclizations or tandem reactions that build the indanone core in a single pot.[4][6]

Your choice depends on precursor availability, the substitution pattern of your target indanone, and functional group tolerance. The Friedel-Crafts route is often the most direct for simple systems, while Nazarov and transition-metal methods provide access to more complex architectures.

Q2: How critical is the choice of acid catalyst in a Friedel-Crafts cyclization for indanone synthesis?

The catalyst is arguably the most critical variable. Its function is to generate the reactive acylium ion intermediate that performs the electrophilic aromatic substitution. An inappropriate catalyst can lead to no reaction, decomposition, or undesired side products.

Catalyst TypeCommon ExamplesIdeal SubstrateKey Considerations
Brønsted Acids Polyphosphoric Acid (PPA), Trifluoroacetic Acid (TFA)[4], Triflic Acid (TfOH)[7]Electron-rich or neutral aromatic ringsPPA is viscous and can make workup difficult. The P₂O₅ content of PPA can dramatically influence regioselectivity.[8]
Lewis Acids AlCl₃, FeCl₃[2], NbCl₅[5], ZnBr₂[4]Electron-neutral or deactivated aromatic ringsMust be used in stoichiometric amounts. Strictly anhydrous conditions are required. Can be harsh and incompatible with sensitive functional groups.
Solid Acids Nafion-H[4]Electron-rich aromatic ringsEnvironmentally friendly and easily removed by filtration.[4] Can require higher temperatures or longer reaction times.

Expert Insight: Niobium pentachloride (NbCl₅) is an excellent but underutilized catalyst that can act as both a reagent to convert the carboxylic acid to an acyl chloride in situ and as a Lewis acid catalyst for the cyclization, often under mild room-temperature conditions.[5]

Q3: My reaction is giving me a mixture of regioisomers. How can I control the regioselectivity?

Poor regioselectivity is a classic problem in Friedel-Crafts chemistry, especially with substituted phenylpropanoic acids. The cyclization is governed by the directing effects of the substituents on the aromatic ring.

The key to controlling regioselectivity often lies in modulating the "hardness" or strength of the acid catalyst system. A landmark study demonstrated that the concentration of P₂O₅ in polyphosphoric acid (PPA) is a key control parameter.[8]

  • Low P₂O₅ content PPA: Promotes the formation of the indanone isomer where an electron-donating group (e.g., -OCH₃) is meta to the newly formed carbonyl. This pathway is believed to proceed via a conjugate addition mechanism.[8]

  • High P₂O₅ content PPA: Favors the formation of the "expected" Friedel-Crafts product, where an electron-donating group is ortho or para to the carbonyl. This proceeds through the traditional acylium ion intermediate.[8]

Practical Advice: If you are obtaining an inseparable mixture of isomers, try screening different acid catalysts and concentrations. Start with commercial PPA (typically ~85% P₂O₅) and compare the results to a reaction driven by P₂O₅ in methanesulfonic acid (Eaton's Reagent) or by using a strong Lewis acid like AlCl₃.

Troubleshooting Guide

This section addresses common experimental failures in a "Problem -> Probable Cause -> Solution" format.

Problem 1: Low or No Yield of Desired Indanone

This is the most frequent issue. A systematic approach is necessary to diagnose the root cause.

  • Probable Cause A: Deactivated Starting Material

    • Causality: Strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) on the aromatic ring make it electron-poor and thus less nucleophilic. The energy barrier for the intramolecular electrophilic aromatic substitution becomes too high for standard conditions.

    • Solution:

      • Increase Reaction Severity: Use a stronger Lewis acid (e.g., AlCl₃, TfOH) and/or a higher reaction temperature.[7] Be cautious, as this can also promote side reactions.

      • Change the Precursor: Instead of a carboxylic acid, use the more reactive acyl chloride. This bypasses the acid-to-acyl-chloride activation step and often requires less harsh conditions.

      • Alternative Synthesis Route: If the ring is severely deactivated, the Friedel-Crafts approach may be unsuitable. Consider a different strategy, such as a transition-metal-catalyzed annulation, which follows a different mechanistic pathway.[1]

  • Probable Cause B: Inactive or Insufficient Catalyst

    • Causality: Many Lewis acids, particularly AlCl₃, are extremely hygroscopic. Contamination with atmospheric moisture hydrolyzes the catalyst, rendering it inactive. Using sub-stoichiometric amounts of a Lewis acid that gets consumed during the reaction will also result in incomplete conversion.

    • Solution:

      • Ensure Anhydrous Conditions: Use freshly opened or purified reagents. Dry all glassware thoroughly in an oven. Run the reaction under an inert atmosphere (N₂ or Ar).

      • Use Fresh Catalyst: Purchase high-purity Lewis acids and do not store them for long periods after opening.

      • Verify Stoichiometry: For catalysts like AlCl₃, ensure at least one equivalent is used relative to the substrate, as it complexes with the carbonyl product.

  • Probable Cause C: Incorrect Reaction Temperature

    • Causality: Friedel-Crafts acylations have a specific activation energy. A temperature that is too low will result in a sluggish or stalled reaction. Conversely, a temperature that is too high can lead to decomposition of the starting material or product, polymerization, or the formation of undesired side products.[1]

    • Solution:

      • Perform a Temperature Screen: Run small-scale parallel reactions at different temperatures (e.g., 0 °C, room temperature, 50 °C, 80 °C) and monitor by TLC or LC-MS to find the optimal balance between reaction rate and purity.

      • Stepwise Heating: For some sensitive substrates, it is beneficial to add the reagents at a low temperature (e.g., 0 °C) to control the initial exotherm and then slowly warm the reaction to the desired temperature to drive it to completion.

Problem 2: Formation of a Black, Tarry, Insoluble Byproduct

This indicates polymerization or decomposition, a common issue when conditions are too harsh.

  • Probable Cause: Excessive Reaction Temperature or Catalyst "Hotspots"

    • Causality: The highly reactive acylium ion intermediate can act as an electrophile towards another molecule of starting material or product, initiating intermolecular reactions that lead to polymer formation. This is exacerbated by high temperatures and poor mixing.

    • Solution:

      • Lower the Temperature: This is the most effective solution. Many indanone syntheses work well at or even below room temperature when the right catalyst is used.[5]

      • Ensure Efficient Stirring: Vigorous stirring prevents localized high concentrations of the catalyst (hotspots), especially during addition, which can trigger polymerization.

      • Control the Rate of Addition: Add the catalyst portion-wise to the substrate solution at a low temperature, rather than adding the substrate to the catalyst. This keeps the concentration of the reactive intermediate low.

      • Use a Milder Catalyst: Switch from AlCl₃ to a less aggressive catalyst like FeCl₃, ZnBr₂, or a solid acid like Nafion-H.[2][4]

Problem 3: Difficulty with Product Purification

Even with a good yield, isolating the pure indanone can be challenging.

  • Probable Cause A: Product is Unstable

    • Causality: Some indanones, particularly 2-indanone, are known to be unstable and can darken or decompose upon standing in air at room temperature.[9] The purification process itself (e.g., silica gel chromatography) can sometimes cause degradation.

    • Solution:

      • Use a Milder Purification Method: If the product is sensitive, consider alternatives to chromatography. Steam distillation can be highly effective for volatile, water-immiscible indanones.[9] Recrystallization is another excellent option if a suitable solvent system can be found.

      • Prompt Handling and Storage: Work up the reaction promptly after completion. Store the purified product under an inert atmosphere in a refrigerator or freezer.[9]

  • Probable Cause B: Persistent Starting Material Contamination

    • Causality: The starting carboxylic acid can be difficult to separate from the neutral indanone product, as they may have similar polarities.

    • Solution:

      • Aqueous Base Wash: During the workup, perform a thorough wash of the organic layer with a dilute aqueous base (e.g., 5% NaOH or NaHCO₃ solution). This will deprotonate the carboxylic acid, converting it to its carboxylate salt, which will be extracted into the aqueous layer.

      • Check pH: Ensure the aqueous layer is basic after the wash to confirm that all the acidic starting material has been neutralized and removed.

Visualized Workflows and Mechanisms

General Workflow for Optimizing Intramolecular Friedel-Crafts Acylation

G cluster_prep Phase 1: Preparation & Initial Test cluster_analysis Phase 2: Analysis cluster_optimization Phase 3: Optimization Loop Start Select Substrate (3-Arylpropanoic Acid) ChooseCatalyst Choose Initial Catalyst (e.g., PPA for neutral/rich rings, AlCl3 for deactivated) Start->ChooseCatalyst FirstRun Run Small-Scale Test Reaction (e.g., 80°C, 2h) ChooseCatalyst->FirstRun Analyze Analyze Crude Product (TLC, LC-MS, 1H NMR) FirstRun->Analyze Decision Evaluate Outcome Analyze->Decision Opt_Temp Optimize Temperature Decision->Opt_Temp Low Yield/ Decomposition Opt_Cat Screen Catalysts (Milder/Stronger) Decision->Opt_Cat No Reaction/ Side Products Opt_Regio Adjust Acid Conc. for Regioselectivity Decision->Opt_Regio Isomer Mixture ScaleUp Scale-Up Reaction Decision->ScaleUp Good Yield & Purity (>85%) Opt_Temp->FirstRun Iterate Opt_Cat->FirstRun Iterate Opt_Regio->FirstRun Iterate

Caption: Workflow for optimizing Friedel-Crafts indanone synthesis.

Simplified Mechanism of Lewis Acid-Catalyzed Indanone Synthesis

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & Cyclization cluster_2 Step 3: Final Product Acid R-COOH (3-Arylpropanoic Acid) AcylChloride R-COCl (Acyl Chloride Intermediate) Acid->AcylChloride + Lewis Acid (e.g., NbCl5) Acylium [R-C=O]⁺ (Acylium Ion) AcylChloride->Acylium + Lewis Acid (e.g., AlCl3) Sigma Sigma Complex (Wheland Intermediate) Acylium->Sigma Intramolecular Attack Indanone_H Protonated Indanone Sigma->Indanone_H Rearomatization (-H⁺) Indanone 1-Indanone Product Indanone_H->Indanone Workup (Quench)

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Reference Protocol: Synthesis of 5-Methoxy-1-indanone via PPA Cyclization

This protocol is a representative example for the cyclization of an electron-rich substrate.

Disclaimer: This procedure is intended for use by trained chemists. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.

Materials:

  • 3-(4-Methoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA, 115% or as specified)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask with magnetic stir bar

  • Thermometer

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, add polyphosphoric acid (e.g., 100 g). Begin stirring and heat the PPA to ~60 °C to reduce its viscosity.

  • Substrate Addition: Once the PPA is mobile, add 3-(4-methoxyphenyl)propanoic acid (e.g., 10 g, 1.0 eq) portion-wise over 10-15 minutes. Use a spatula to ensure it is incorporated into the PPA. An exotherm may be observed; use an ice bath if necessary to maintain the temperature below 80-90 °C.

  • Reaction: Heat the reaction mixture to 80-85 °C and stir vigorously for 1-2 hours. The mixture will become darker.

  • Monitoring: Monitor the reaction by TLC. Take a small aliquot of the reaction mixture, quench it into ice water, extract with ethyl acetate, and spot on a TLC plate against the starting material.

  • Quenching: Once the reaction is complete (disappearance of starting material), cool the flask to room temperature and then place it in a large ice bath. CAUTION: The quench is highly exothermic. Very slowly and carefully, add crushed ice to the reaction mixture with vigorous stirring. Continue adding ice and cold water until the PPA is fully dissolved and the mixture is cool to the touch.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (1 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL, CAUTION: potential for gas evolution ), and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from ethanol or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure 5-methoxy-1-indanone.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved from [Link]6]

  • Bielenstein, M., & Podlewska, S. (2018). Synthesis of 1-indanones with a broad range of biological activity. Molecules, 23(11), 2779.[4]

  • Ramulu, B. V., Niharika, P., & Satyanarayana, G. (2015). Optimization Conditions for the Synthesis of Indanone 4df. ResearchGate. Retrieved from [Link]7]

  • Horning, E. C., & Koo, J. (1956). 2-Indanone. Organic Syntheses, 36, 46.[9]

  • Lempers, H. E. B. P., & Sheldon, R. A. (1996). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 25(22), 5439.[10]

  • Pearson, D. E., & Buehler, C. A. (1974). Regioselective Synthesis of Indanones. Journal of Organic Chemistry, 39(8), 1054-1057.[8]

  • Parreira, R. L. T., & de Andrade, J. B. (2004). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. Tetrahedron Letters, 45(44), 8221-8223.[5]

  • Fillion, E., et al. (2011). Preparation of 5,6-Dimethoxy-2-methyl-1-indanone. Organic Syntheses, 88, 395.[3]

  • Smith, C. D., & Jones, A. B. (2021). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry, 86(15), 10123-10131.[1]

  • Dutta, A., & Majumdar, K. C. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32456-32483.[2]

Sources

Troubleshooting

Identifying and minimizing byproducts in the synthesis of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

Welcome to the technical support center for the synthesis of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, which typically proceeds via an intramolecular Friedel-Crafts acylation of a 3-(3-bromophenyl)-2-methylpropanoyl chloride precursor.

Q1: My overall yield is significantly lower than expected. What are the most common causes?

A1: Low yield in this synthesis is a frequent issue that can stem from several stages. Let's break down the causality:

  • Inefficient Acid Chloride Formation: The conversion of 3-(3-bromophenyl)-2-methylpropanoic acid to its corresponding acyl chloride is a critical step. If this conversion is incomplete, the unreacted carboxylic acid will not cyclize under Friedel-Crafts conditions and will be lost during the aqueous workup. Ensure your chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in appropriate stoichiometry.[1][2]

  • Incomplete Cyclization: The intramolecular Friedel-Crafts reaction itself may not have gone to completion. This can be due to insufficient Lewis acid catalyst (e.g., AlCl₃), low reaction temperature, or insufficient reaction time.[3][4] It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Byproduct Formation: The most significant contributor to yield loss is often the formation of undesired byproducts, which we will discuss in detail next.

  • Product Degradation: The indanone product can be sensitive to the harsh acidic conditions of the reaction. Prolonged exposure to strong Lewis acids at elevated temperatures can lead to decomposition or polymerization, presenting as a dark, tarry crude product.

Q2: My post-reaction analysis (NMR/LC-MS) shows an isomeric byproduct. What is it and how can I prevent it?

A2: The most probable isomeric byproduct is 7-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one . Its formation is a direct consequence of the regioselectivity of the intramolecular electrophilic aromatic substitution.

  • Mechanistic Explanation: The precursor, 3-(3-bromophenyl)-2-methylpropanoyl chloride, forms an acylium ion electrophile in the presence of a Lewis acid. This electrophile attacks the aromatic ring. The bromine atom is a deactivating but ortho, para-directing group, while the alkyl chain is an activating and ortho, para-directing group. The desired reaction is cyclization at the C2 position (ortho to the alkyl chain and meta to the bromine). However, competitive cyclization can occur at the C6 position (ortho to the bromine and meta to the alkyl chain), leading to the 7-bromo isomer.

To minimize the formation of this isomer:

  • Temperature Control: Maintain a low and consistent reaction temperature (e.g., 0 °C to room temperature). Higher temperatures can overcome the subtle energetic differences between the transition states leading to the different isomers, reducing selectivity.

  • Choice of Lewis Acid: While strong Lewis acids like AlCl₃ are effective, they can sometimes be too reactive. Experimenting with milder Lewis acids (e.g., FeCl₃, SnCl₄) or Brønsted acids like polyphosphoric acid (PPA) might offer improved regioselectivity, although potentially requiring longer reaction times or higher temperatures.[5]

  • Solvent Effects: The choice of solvent can influence the stability of the intermediates and transition states. Non-polar solvents like dichloromethane (DCM) or carbon disulfide are standard.

Q3: The crude product is a dark, intractable tar. What went wrong and is it salvageable?

A3: Tar formation is typically indicative of polymerization or extensive decomposition.

  • Probable Cause (Intermolecular Reactions): The primary cause is often intermolecular Friedel-Crafts acylation. If the concentration of the substrate is too high, the acylium ion of one molecule can react with the aromatic ring of another, leading to a chain reaction and the formation of high molecular weight polymers instead of the desired intramolecular cyclization.

  • Probable Cause (Degradation): Overly harsh conditions, such as excessively high temperatures or a large excess of a very strong Lewis acid, can cause the starting material and/or the indanone product to decompose.

Minimization and Salvage Strategy:

  • High-Dilution Conditions: The most effective preventative measure is to perform the cyclization step under high-dilution conditions. This is achieved by the slow, dropwise addition of the acyl chloride substrate to a solution of the Lewis acid in the solvent. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway over the intermolecular one.

  • Salvage: Salvaging a tarry product is extremely difficult. The primary approach would be to attempt to extract the desired product using a suitable solvent and then perform extensive column chromatography. However, yields will likely be very poor. It is more efficient to repeat the reaction with the preventative measures in place.

Q4: What are the best practices for purifying the final 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one?

A4: A multi-step purification process is recommended for achieving high purity.

  • Aqueous Workup: After quenching the reaction (typically with ice/water and HCl), a thorough workup is essential. Extract the product into an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to remove any remaining carboxylic acid), and finally brine.

  • Flash Column Chromatography: This is the most effective method for separating the desired 5-bromo isomer from the 7-bromo isomer and other non-polar impurities.[6] A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective.

  • Recrystallization: For achieving the highest purity, recrystallization can be performed after chromatography. Experiment with solvent systems like ethanol/water or hexane/ethyl acetate to find conditions that yield well-formed crystals.

Data Summary & Troubleshooting Guide

Observed Issue Probable Cause(s) Recommended Solution(s)
Low final yieldIncomplete conversion to acyl chloride; Incomplete cyclization; Byproduct formation.Verify acyl chloride formation via IR (disappearance of broad O-H, appearance of sharp C=O at ~1800 cm⁻¹). Monitor cyclization by TLC/LC-MS until starting material is consumed. Implement strategies to minimize byproducts.
Presence of 7-bromo isomerLack of regioselectivity in Friedel-Crafts cyclization.Maintain low reaction temperature (0 °C). Consider using a milder Lewis acid (e.g., FeCl₃, SnCl₄).
Dark, tarry crude productIntermolecular polymerization; Product/reagent decomposition.Use high-dilution conditions (slow addition of substrate). Avoid excessive temperatures and prolonged reaction times. Ensure anhydrous conditions.
Starting carboxylic acid present in final productIncomplete conversion to acyl chloride; Hydrolysis of acyl chloride.Use fresh chlorinating agent (e.g., thionyl chloride). Ensure rigorously anhydrous conditions throughout the process.

Experimental Protocols & Workflows

Overall Synthesis Workflow

The synthesis is a three-step process starting from 3-bromobenzaldehyde.

SynthesisWorkflow cluster_0 Step 1: Precursor Acid Synthesis cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Purification A 3-Bromobenzaldehyde B 3-(3-bromophenyl)-2-methylpropanoic acid A->B Malonic ester synthesis & Decarboxylation C 3-(3-bromophenyl)-2-methylpropanoyl chloride B->C Thionyl Chloride (SOCl₂) D 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one C->D AlCl₃, DCM (Friedel-Crafts) E Pure Product D->E Chromatography & Recrystallization

Caption: Overall workflow for the synthesis of the target indanone.

Protocol 1: Synthesis of 3-(3-bromophenyl)-2-methylpropanoyl chloride
  • Acid Synthesis: Synthesize 3-(3-bromophenyl)-2-methylpropanoic acid from 3-bromobenzaldehyde using a standard malonic ester synthesis route, followed by hydrolysis and decarboxylation. (This is a standard procedure and detailed protocols are widely available in organic chemistry literature).

  • Acyl Chloride Formation:

    • To a round-bottom flask charged with 3-(3-bromophenyl)-2-methylpropanoic acid (1.0 eq) and a magnetic stir bar, add anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise. If using oxalyl chloride, add a catalytic amount of N,N-dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride, which is typically used immediately in the next step without further purification.

Protocol 2: Intramolecular Friedel-Crafts Cyclization
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stir bar, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and anhydrous DCM.

  • Temperature Control: Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition (High Dilution): Dissolve the crude 3-(3-bromophenyl)-2-methylpropanoyl chloride from the previous step in a minimal amount of anhydrous DCM and load it into the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 1-2 hours. A color change is typically observed.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature for 3-6 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully quench the reaction by adding crushed ice, followed by cold 2M HCl.

  • Workup & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexane:Ethyl Acetate gradient).

Byproduct Formation Mechanism

The following diagram illustrates the desired reaction pathway versus the formation of the common isomeric byproduct.

ByproductFormation cluster_main Reaction Pathways cluster_desired Desired Pathway cluster_byproduct Side Reaction Start Acylium Ion Intermediate DesiredProduct 5-Bromo-2-methyl- 2,3-dihydro-1H-inden-1-one Start->DesiredProduct Attack at C2 (ortho to alkyl) Byproduct 7-Bromo-2-methyl- 2,3-dihydro-1H-inden-1-one Start->Byproduct Attack at C6 (ortho to bromo)

Caption: Competing pathways in the intramolecular Friedel-Crafts cyclization.

By understanding the underlying chemical principles and anticipating potential pitfalls, researchers can effectively troubleshoot and optimize the synthesis of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, leading to higher yields and purity.

References

  • Fillion, E., et al. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Available at: [Link]

  • Logrieco, S., et al. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available at: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Cravotto, G., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(7), 9536-9555. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Available at: [Link]

  • Kiełbasiński, P., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 434-463. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Li, L., & Li, Y. (2013). 5-bromoindole preparation method. Google Patents (CN103387530A).
  • PubChem. (n.d.). 5-Bromo-1H-inden-2(3H)-one. National Center for Biotechnology Information. Available at: [Link]

  • Loke, P., et al. (2004). Method for producing acid chlorides. Google Patents (US6770783B1).
  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

  • Zhang, J., et al. (2011). Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Google Patents (CN102211994A).
  • Shinde, D., et al. (2020). An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction. ResearchGate. Available at: [Link]

  • El-Moussaouiti, M., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry, 5(1), 196-201. Available at: [Link]

  • Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Available at: [Link]

  • Reddy, M., et al. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents (US20120309973A1).
  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Available at: [Link]

  • Clark, J. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. Available at: [Link]

  • Bandini, M., & Gualandi, A. (2013). Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry, 9, 2584–2603. Available at: [Link]

Sources

Optimization

Technical Support Center: Strategies for Improving the Yield of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Welcome to the technical support guide for the synthesis of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. This molecule is a valuable intermediate in medicinal chemistry and organic synthesis, often used in the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. This molecule is a valuable intermediate in medicinal chemistry and organic synthesis, often used in the development of novel therapeutic agents.[1] However, its preparation, typically via an intramolecular Friedel-Crafts acylation, can present significant challenges, leading to issues with yield and purity.

This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice and in-depth answers to frequently asked questions. Our goal is to explain the causality behind experimental choices, empowering you to optimize your synthetic route for higher yields and purity.

Synthetic Overview: The Intramolecular Friedel-Crafts Acylation Pathway

The most robust and widely adopted method for constructing the 1-indanone scaffold is the intramolecular Friedel-Crafts acylation.[2][3] This reaction involves the cyclization of a 3-arylpropanoic acid derivative, typically an acyl chloride, onto the aromatic ring using a strong Lewis acid catalyst. The key challenge in synthesizing the 5-bromo variant lies in the electronic nature of the bromine substituent, which deactivates the aromatic ring, making the final ring-closing step more difficult than in unsubstituted analogues.[4]

G cluster_0 Precursor Preparation cluster_1 Intramolecular Friedel-Crafts Acylation cluster_2 Workup & Purification start 3-(4-bromophenyl)-2- methylpropanoic acid acyl_chloride 3-(4-bromophenyl)-2- methylpropanoyl chloride start->acyl_chloride SOCl₂ or (COCl)₂ lewis_acid Lewis Acid (e.g., AlCl₃) DCM, 0°C to RT acyl_chloride->lewis_acid Slow Addition product 5-Bromo-2-methyl-2,3- dihydro-1H-inden-1-one lewis_acid->product Cyclization quench Quench (Ice/aq. HCl) product->quench extraction Extraction (e.g., DCM) quench->extraction purification Purification (Column Chromatography) extraction->purification final_product Pure Product purification->final_product

Sources

Troubleshooting

Common side reactions in the preparation of bromo-indanone derivatives.

Welcome to the technical support center for the synthesis of bromo-indanone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important chem...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of bromo-indanone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important chemical intermediates. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot common side reactions and optimize your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Over-bromination Leading to Di- or Poly-brominated Impurities

Question: I am trying to synthesize a mono-bromo-indanone, but my reaction mixture shows significant amounts of di-bromo and sometimes even tri-bromo species. How can I improve the selectivity for the mono-brominated product?

Answer (The Chemistry Behind It):

Over-bromination is a common side reaction in the synthesis of bromo-indanones. The initial mono-bromination at the α-position to the carbonyl group proceeds via an enol or enolate intermediate. However, the introduction of the first bromine atom can sometimes make the remaining α-proton more acidic, facilitating the formation of a second enolate and subsequent reaction with another equivalent of bromine. This leads to the formation of α,α-dibromo-indanones.[1][2] The extent of over-bromination is highly dependent on the reaction conditions, including stoichiometry, temperature, and reaction time. For instance, extended reaction times can lead to a higher ratio of dibromo to monobromo products.[1]

Troubleshooting Guide: Controlling Over-bromination

Objective: To achieve selective mono-bromination of the indanone starting material.

Protocol:

  • Stoichiometry Control:

    • Carefully control the stoichiometry of the brominating agent (e.g., Br₂ or N-Bromosuccinimide). Use 1.0 to 1.1 equivalents of the brominating agent relative to the indanone.

    • A slow, dropwise addition of the brominating agent to the reaction mixture can help to maintain a low concentration of the brominating agent at any given time, thus favoring mono-substitution.

  • Temperature Management:

    • Conduct the reaction at a lower temperature. For many indanone systems, starting the reaction at 0°C or even lower can significantly reduce the rate of the second bromination.[1][2]

  • Reaction Time Monitoring:

    • Monitor the reaction progress closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.

  • Choice of Solvent and Reagents:

    • The choice of solvent can influence the reaction outcome. Solvents like diethyl ether or chloroform at low temperatures have been used to favor mono-bromination.[1] Acetic acid can also be employed, but careful monitoring is crucial.[2]

Comparative Reaction Conditions for Bromination of 1-Indanone:

Reagent/ConditionsProduct(s)YieldReference
Br₂ in Acetic Acid (rt)2-Bromoindan-1-one84%[2]
Br₂/KOH (rt)2,2-Dibromoindan-1-one67%[2]
Br₂ in CHCl₃ (rt, 2:1 molar ratio)Dibromoindanone68%[1]
Br₂ in Diethyl Ether (10°C)2-Bromo-4-chloro-1-indanone90%[1]

Reaction Pathway Visualization:

G cluster_desired Desired Pathway cluster_side Side Reaction Pathway Indanone Indanone Enol Enol/Enolate Intermediate Indanone->Enol + H⁺ or - H⁺ MonoBromo Mono-bromo-indanone (Desired Product) Enol->MonoBromo + Br₂ - HBr DiBromo Di-bromo-indanone (Side Product) Enol->DiBromo + Br₂ - HBr MonoBromo->Enol + H⁺ or - H⁺ (slower)

Caption: Desired vs. side reaction pathways in indanone bromination.

Issue 2: Poor Regioselectivity - Aromatic vs. Aliphatic (α-position) Bromination

Question: My bromination reaction is yielding a mixture of isomers, with bromine substitution on both the aromatic ring and the aliphatic ring. How can I control the regioselectivity of this reaction?

Answer (The Chemistry Behind It):

The regioselectivity of indanone bromination is a classic example of kinetic versus thermodynamic control and is heavily influenced by the reaction conditions and the nature of the substituents on the aromatic ring.

  • Acidic Conditions: Under acidic conditions, the reaction typically proceeds through an enol intermediate. This generally favors bromination at the α-position of the cyclopentanone ring.[2]

  • Basic Conditions: In the presence of a base, an enolate is formed, which is a strong nucleophile and readily reacts with bromine at the α-position. However, depending on the base and temperature, electrophilic aromatic substitution can also occur, especially if the aromatic ring is activated by electron-donating groups.[2]

  • Substituent Effects: Indanones with electron-donating groups (e.g., methoxy, hydroxy) on the aromatic ring are more susceptible to aromatic bromination, as these groups activate the ring towards electrophilic attack.[2] Conversely, electron-withdrawing groups tend to favor α-bromination.

Troubleshooting Guide: Controlling Regioselectivity

Objective: To selectively achieve either α-bromination or aromatic bromination.

For Selective α-Bromination:

  • Acid-Catalyzed Conditions:

    • Use a solvent system like acetic acid with molecular bromine (Br₂). This promotes the formation of the enol, leading to preferential α-bromination, especially for indanones without strongly activating groups on the aromatic ring.[2]

  • Careful Base Selection:

    • While basic conditions can lead to aromatic substitution, a careful choice of base and low temperature can still favor α-bromination. However, this is highly substrate-dependent.

For Selective Aromatic Bromination (on activated systems):

  • Lewis Acid Catalysis:

    • For some substrates, the use of a Lewis acid catalyst (e.g., AlCl₃) can promote electrophilic aromatic substitution.

  • Controlled Basic Conditions:

    • For indanones with activating groups like methoxy, using a base like potassium hydroxide (KOH) at low temperatures (e.g., 0°C) can favor aromatic bromination over α-bromination.[2]

Regioselectivity of Bromination of 5,6-disubstituted-indan-1-ones:

SubstrateConditionsMajor ProductYieldReference
5,6-Dimethoxyindan-1-oneBr₂/AcOH, rt2,4-Dibromo-5,6-dimethoxyindan-1-one95%[2]
5,6-Dimethoxyindan-1-oneBr₂/KOH, 0°C4-Bromo-5,6-dimethoxyindan-1-one81%[2]
5,6-Dihydroxyindan-1-oneBr₂/AcOH, rt4,7-Dibromo-5,6-dihydroxyindan-1-one47%[2]
1-IndanoneBr₂/AcOH, rt2-Bromoindan-1-one84%[2]

Regioselectivity Control Diagram:

G cluster_conditions Reaction Conditions Indanone Substituted Indanone Acidic Acidic (e.g., AcOH) Indanone->Acidic Basic Basic (e.g., KOH, 0°C) (for activated rings) Indanone->Basic AlphaBromo α-Bromo-indanone Acidic->AlphaBromo Favored Pathway AromaticBromo Aromatic Bromo-indanone Basic->AromaticBromo Favored Pathway

Caption: Influence of reaction conditions on bromination regioselectivity.

Issue 3: Formation of Colored Indenone Byproducts

Question: My final bromo-indanone product has a reddish or yellowish tint, and I suspect the presence of an indenone impurity. What causes this, and how can I prevent it?

Answer (The Chemistry Behind It):

The formation of indenone derivatives is a common side reaction that occurs via the elimination of hydrogen bromide (HBr) from the α-bromo-indanone product. This elimination reaction is often promoted by heat or the presence of a base. The resulting indenone is a conjugated system, which typically imparts color to the product. In some cases, especially with poly-brominated intermediates, subsequent reactions can lead to more complex, colored structures.[3][4]

Troubleshooting Guide: Preventing Indenone Formation

Objective: To minimize the formation of indenone byproducts during the reaction and workup.

Protocol:

  • Temperature Control During Workup:

    • Avoid excessive heat during solvent removal (roto-evaporation). Use a low-temperature water bath.

  • Neutralizing Workup:

    • During the aqueous workup, wash the organic layer with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any generated HBr. This will prevent acid-catalyzed elimination.

  • Purification Considerations:

    • If indenone impurities are formed, they can often be separated by column chromatography on silica gel.[3]

    • Recrystallization can also be an effective method for removing colored impurities.

  • Inert Atmosphere:

    • In some specific cases, oxidation can play a role in the formation of complex byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[3]

Elimination Pathway to Indenone:

G BromoIndanone α-Bromo-indanone Indenone Indenone Byproduct (Colored) BromoIndanone->Indenone - HBr (promoted by heat/base)

Caption: Formation of indenone byproduct via HBr elimination.

References

  • Dastan, A., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. [Link]

  • Kus, N. S. (2009). Photochemical bromination of substituted indan-1-one derivatives. Turkish Journal of Chemistry, 33(4), 477-486. [Link]

  • Choi, T., & Ma, E. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 12(1), 74-85. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indanones. [Link]

  • Gül, A., & Balci, M. (2015). Bromination of 4-Bromoindanone and 5-Bromoindanone, Facile Synthetic Access to 3,5,10-tribromo-7H-benzo[c]fluoren-7-one. Journal of the Chemical Society of Pakistan, 37(5). [Link]

  • Das, S., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33365-33402. [Link]

  • Kotha, S., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33365–33402. [Link]

  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common purification challenges associated with this important synthetic intermediate. The guidance provided herein is synthesized from established chemical principles and literature precedents for structurally similar indanone derivatives.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a practical question-and-answer format.

Q1: My crude product is a dark brown, sticky oil after the initial work-up. How can I proceed with purification?

A1: An oily or deeply colored crude product is common for this class of compounds, often resulting from residual acid catalyst, polymeric materials, or other high-molecular-weight byproducts from the synthesis (typically a Friedel-Crafts reaction)[1]. The primary goal is to remove these baseline impurities before tackling the separation of more closely related compounds like isomers.

Initial Cleanup Strategy:

  • Aqueous Base Wash: Before concentrating the organic extract, perform a thorough wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute potassium hydroxide (KOH)[2]. This step is crucial to neutralize and remove any remaining acidic catalyst (e.g., AlCl₃, polyphosphoric acid), which can promote degradation upon heating.

  • Filtration through Silica Gel: If the oil is persistent, a rapid filtration over a short plug of silica gel can be highly effective. Dissolve the crude oil in a minimal amount of a non-polar solvent like dichloromethane or toluene, apply it to the silica plug, and elute with the same solvent. This will retain the highly polar, color-forming impurities while allowing the desired product and its isomers to pass through.

  • Proceed to Chromatography: An oily crude product is generally not suitable for direct recrystallization. The recommended next step is purification by column chromatography, which is highly effective at separating the target molecule from both baseline impurities and constitutional isomers[2][3].

Q2: My preliminary analysis (TLC/¹H NMR) indicates the presence of a major isomeric impurity. How can I effectively separate these compounds?

A2: The most significant challenge in the synthesis of substituted indanones is often the formation of constitutional isomers[2][3]. For 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, the primary isomeric impurity is likely 7-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, arising from the intramolecular cyclization step[4]. Flash column chromatography is the standard and most effective method for this separation[5][6].

Workflow for Isomer Separation:

Sources

Troubleshooting

Investigating the stability of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one under various conditions.

Technical Support Center: Stability of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one Introduction: Welcome to the technical support guide for 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. This document is intended for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Introduction:

Welcome to the technical support guide for 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. Please note that while specific stability data for the 2-methyl derivative is limited, this guide synthesizes information from the parent compound, 5-bromo-2,3-dihydro-1H-inden-1-one, and established principles of organic chemistry to provide a robust framework for handling and stability assessment. The presence of the methyl group at the alpha position to the carbonyl can influence enolization and subsequent reactivity, a factor considered throughout this guide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one?

For solid material, storage at room temperature in a dry, dark environment is generally acceptable for short periods.[1][2] For long-term storage, it is prudent to keep the compound at low temperatures (-20°C or -80°C) to minimize potential degradation. Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[3]

Q2: What are the primary potential degradation pathways for this compound?

The structure contains several reactive sites:

  • α-Methyl Ketone: The ketone functionality with an adjacent methyl group is susceptible to enolization under both acidic and basic conditions.[4][5] This enol intermediate can participate in various reactions.

  • Brominated Aromatic Ring: While generally stable, the bromo-aromatic moiety can be susceptible to photolytic degradation, potentially forming radical species.[6]

  • Benzylic Protons: The protons on the carbon adjacent to the aromatic ring can also be reactive under certain conditions.

Q3: Is 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one sensitive to light?

Yes, compounds containing bromo-aromatic groups and ketones can be light-sensitive.[6][7] Photons can provide the energy to initiate radical reactions or other decomposition pathways. Therefore, it is crucial to store the compound in amber vials or otherwise protected from light.

Q4: How does pH affect the stability of this compound in solution?

The compound's stability is likely pH-dependent.

  • Acidic Conditions: Acid can catalyze the enolization of the ketone, which is typically the rate-determining step in reactions like alpha-halogenation.[4][8]

  • Basic Conditions: Base can also promote enolization and may lead to other reactions, such as elimination if a suitable leaving group is present on the aliphatic ring.[8][9] Extreme pH values should be avoided unless required for a specific reaction.

Q5: What are the visible signs of degradation?

Degradation may be indicated by a change in the physical appearance of the compound, such as a color change from white/off-white to yellow or brown.[1] In solution, the appearance of new peaks in analytical chromatograms (e.g., HPLC) or changes in spectroscopic data (e.g., NMR) are clear indicators of decomposition.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected Byproducts in a Reaction The starting material may have degraded prior to use, introducing impurities that participate in side reactions.Verify the purity of the starting material using HPLC or NMR before beginning the reaction. Consider re-purifying the compound if significant degradation is detected.
Decreased Purity Over Time The compound is degrading under the current storage conditions. This could be due to exposure to light, moisture, or inappropriate temperatures.Review your storage protocol. Ensure the compound is stored in a tightly sealed container, protected from light, and at the recommended temperature.[3] For solutions, ensure the solvent is dry and inert.
Color Change of Solid or Solution This is a common indicator of decomposition, often due to photolytic or oxidative degradation.Discard the discolored material if purity is critical. For future use, store the compound under an inert atmosphere (e.g., argon or nitrogen) and strictly protect it from light.
Inconsistent Reaction Yields Variability in the quality of the starting material due to degradation can lead to inconsistent results.Implement a routine quality control check on each new batch and on material that has been stored for an extended period.

Experimental Protocols for Stability Assessment

These protocols are designed to be self-validating by including time-point analysis and appropriate controls.

Protocol 1: Thermal Stability Assessment

Objective: To determine the stability of the compound under elevated temperature conditions.

Methodology:

  • Accurately weigh 5-10 mg of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one into several amber glass vials.

  • Place the vials in a calibrated oven at a constant temperature (e.g., 40°C, 60°C).

  • Prepare a control sample to be stored at -20°C.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from the oven.

  • Allow the vial to cool to room temperature.

  • Dissolve the contents in a known volume of a suitable solvent (e.g., acetonitrile).

  • Analyze the sample by HPLC-UV to determine the purity and identify any degradation products. Compare the results to the control sample.

Protocol 2: Photostability Assessment

Objective: To evaluate the impact of light exposure on the compound's stability.

Methodology:

  • Prepare two sets of solutions of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL) in clear and amber vials.

  • Place the clear vials in a photostability chamber with a controlled light source (e.g., ICH option 2: UV-A and visible light).

  • Wrap the amber vials in aluminum foil to serve as dark controls and place them alongside the test samples.

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), take aliquots from both the exposed and control samples.

  • Analyze the samples by HPLC-UV. A significant decrease in the main peak area or the appearance of new peaks in the exposed sample compared to the control indicates photolytic instability.

Protocol 3: pH (Hydrolytic) Stability Assessment

Objective: To assess the compound's stability across a range of pH values.

Methodology:

  • Prepare a series of aqueous buffer solutions (e.g., pH 2, pH 7, pH 9).

  • Prepare stock solutions of the compound in a water-miscible organic solvent (e.g., acetonitrile) to minimize solubility issues.

  • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration, ensuring the organic solvent percentage is low (e.g., <1%).

  • Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each pH solution.

  • Immediately quench any further reaction by neutralizing the sample if necessary and diluting with mobile phase.

  • Analyze by HPLC-UV to quantify the remaining parent compound.

Data Presentation

Table 1: Illustrative Thermal Stability Data (Note: This data is hypothetical and for illustrative purposes only.)

Time (hours)Purity at 40°C (%)Purity at 60°C (%)Purity at -20°C (Control) (%)
099.599.599.5
2499.298.199.5
7298.896.599.4
168 (1 week)98.193.299.4

Table 2: Illustrative Photostability Data (Note: This data is hypothetical and for illustrative purposes only.)

Time (hours)% Remaining (Exposed to Light)% Remaining (Dark Control)
0100100
495.399.8
891.299.7
2482.599.5

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Start Start: Define Stability Study Parameters Prep_Solid Prepare Solid Samples Start->Prep_Solid Prep_Sol Prepare Solution Samples Start->Prep_Sol Thermal Thermal Stress (e.g., 40°C, 60°C) Prep_Solid->Thermal Photo Photolytic Stress (UV/Vis Light) Prep_Sol->Photo Hydrolytic Hydrolytic Stress (pH 2, 7, 9) Prep_Sol->Hydrolytic Timepoints Sample at Time Points (0, 4, 8, 24h...) Thermal->Timepoints Photo->Timepoints Hydrolytic->Timepoints Analyze Analyze via HPLC-UV, LC-MS Timepoints->Analyze Data Quantify Parent Compound & Identify Degradants Analyze->Data Eval Evaluate Degradation Rate Data->Eval Report Report Findings & Determine Shelf-Life Eval->Report

Caption: General workflow for a comprehensive stability assessment study.

Potential_Degradation_Pathways Compound 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one C₉H₈BrO Enol Enol Intermediate Formed under acidic or basic conditions Compound->Enol H⁺ or OH⁻ Photo Radical Species Formed under UV/Vis light exposure Compound->Photo hν (light) Degradation Degradation Products Enol->Degradation Further Reactions Photo->Degradation Radical Reactions

Caption: Potential degradation pathways for the target compound.

References

  • Synthetic Access to Aromatic α-Haloketones - PMC - NIH. Available at: [Link]

  • Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

  • 5-Bromo-1H-inden-2(3H)-one - PubChem. Available at: [Link]

  • 5-bromo-2,3-dihydro-1H-indene - PubChem. Available at: [Link]

  • Photobromination of indane: Preparation of bromoindenones and ready access to benzo[c]fluorenone skeleton - ResearchGate. Available at: [Link]

  • The Photodecomposition of Halogenated Ketones - RSC Publishing. Available at: [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks - PMC - NIH. Available at: [Link]

  • Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition - Cengage. Available at: [Link]

  • Alpha Halogenation of Enols and Enolates - Chemistry Steps. Available at: [Link]

  • Halogenation of ketones with N-halosuccinimides under solvent-free reaction conditions - ResearchGate. Available at: [Link]

  • Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Available at: [Link]

  • α-Bromoketone synthesis by bromination - Organic Chemistry Portal. Available at: [Link]

  • The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical - MDPI. Available at: [Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights - Beilstein Journals. Available at: [Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Ticket System Status: [ONLINE] Operator: Senior Application Scientist (Ph.D.) Subject: Solvent Effects on Reactivity, Solubility, and Selectivity Reference Compound: 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (CAS: 3459...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Operator: Senior Application Scientist (Ph.D.) Subject: Solvent Effects on Reactivity, Solubility, and Selectivity Reference Compound: 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (CAS: 34598-49-7 analog/derivative)[1][2]

Introduction: The Dual-Reactivity Challenge

Welcome to the technical guide for 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one . This molecule is a bifunctional scaffold widely used in medicinal chemistry (e.g., for kinase inhibitors and tubulin polymerization inhibitors).[1] Its utility stems from two distinct reactive sites:

  • The Aryl Bromide (C5): A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1][2]

  • The Hindered Ketone (C1): A site for nucleophilic addition, reductive amination, or condensation, sterically modulated by the adjacent C2-methyl group .[1]

Critical Warning: The choice of solvent for this scaffold is not merely about solubility; it dictates chemoselectivity (C- vs. O-alkylation) and stereoselectivity (cis/trans ratios during reduction).[1][2]

Module 1: Solubility & Handling (Ticket #1042)

User Issue: "My starting material crashes out during cooling, or I see poor conversion in non-polar media."

Solubility Profile & Solvent Selection

The 2-methyl-1-indanone core is lipophilic but possesses a polar carbonyl dipole.[1][2] It is generally a solid at room temperature.[1][2]

Solvent ClassSuitabilityApplication Notes
Chlorinated (DCM, CHCl₃) Excellent Ideal for transport, workups, and Friedel-Crafts acylations.[1][2] Avoid in basic nucleophilic substitutions (reacts with amines).[1][2]
Polar Aprotic (DMF, DMSO) High Mandatory for SNAr or high-temperature couplings.[1][2] Warning: High boiling points complicate removal; DMSO is unsuitable for strong oxidants.[1][2]
Ethers (THF, 1,4-Dioxane) Good The Gold Standard. Solubilizes the ketone while coordinating Mg/Li species in Grignard reactions.
Hydrocarbons (Hexane, Toluene) Poor to Moderate Toluene requires heating to dissolve.[1] Hexanes are strictly for precipitation/crystallization, not reaction media.[1][2]
Protic (MeOH, Water) Variable Good solubility in hot MeOH.[1] Water is an anti-solvent (precipitates the compound).[1]
Troubleshooting Protocol: The "Crash Out" Effect

If the compound precipitates during low-temperature lithiation (–78°C):

  • Switch Solvent: Move from pure Et₂O to THF (better solvation of the lithium enolate).[1][2]

  • Add Co-solvent: Use 2-MeTHF (higher boiling point, better lipophilicity than THF).[1][2]

Module 2: Cross-Coupling Reactions (The C5 Handle) (Ticket #2089)

User Issue: "Suzuki coupling at the C5-bromide is sluggish or yields homocoupling byproducts."

The Solvent System: Biphasic vs. Homogeneous

For the aryl bromide at C5, the reaction rate is often limited by the oxidative addition of Pd(0) into the C-Br bond. The solvent system must solubilize the organic substrate and the inorganic base (e.g., K₂CO₃).

Option A: Toluene/Water (The Biphasic Standard)
  • Mechanism: Phase-transfer catalysis.[1][2] The base stays in water; the catalyst/substrate stays in Toluene.

  • Pros: Easy workup (separation).

  • Cons: Slow kinetics for sterically hindered boronic acids.[1][2]

  • Fix: Add Ethanol (Toluene:EtOH:Water 4:1:1) to bridge the phases.

Option B: 1,4-Dioxane or DMF (The Homogeneous Accelerator)
  • Mechanism: High polarity stabilizes the polar transition state of the oxidative addition.

  • Pros: Faster rates; higher temperatures (100°C+) possible.[1][2]

  • Cons: DMF poisons some catalysts; Dioxane forms peroxides if not stabilized.[1][2]

Visual Workflow: Suzuki Optimization

SuzukiOptimization Start Start: Suzuki Coupling (5-Br-2-Me-Indanone) CheckBase Is the Base Soluble? Start->CheckBase Inorganic Inorganic Base (K2CO3, Cs2CO3) CheckBase->Inorganic Yes Organic Organic Base (TEA, DIPEA) CheckBase->Organic No SolventA Use Toluene/Water + EtOH (Phase Transfer) Inorganic->SolventA Standard SolventB Use DMF or 1,4-Dioxane (Homogeneous) Organic->SolventB Anhydrous Issue Issue: Homocoupling? SolventA->Issue Solution Degas Solvent (Sparge Ar) Switch to THF/Water Issue->Solution O2 Presence

Figure 1: Decision matrix for solvent selection in Palladium-catalyzed cross-coupling reactions.

Module 3: Carbonyl Chemistry (The C1/C2 Handle) (Ticket #3105)

User Issue: "Grignard addition failed; recovered starting material. Or, I got the wrong isomer."

The Steric Factor: C2-Methyl Interference

The methyl group at C2 creates steric hindrance.[2] Unlike simple indanone, the approach of a nucleophile (Nu⁻) is restricted.

  • Solvent Impact: In coordinating solvents like THF , the Grignard reagent forms a bulky complex. This increases the steric demand, enhancing stereoselectivity (attack trans to the methyl group) but potentially reducing yield if the nucleophile is also bulky.

Protocol: Grignard Addition (Strict Anhydrous Conditions)
  • Solvent: Anhydrous THF (distilled over Na/Benzophenone or from a drying column).

    • Why? Diethyl ether is often too volatile for the reflux required to drive addition to hindered ketones.

  • Temperature: Start at 0°C, then warm to reflux.

    • Warning: Do NOT use alcohols.[1][2] Even trace water/alcohol protonates the Grignard, quenching it immediately (recovering starting material).

Enolate Chemistry: C- vs. O-Alkylation

If you are attempting to alkylate C2 further (to make a quaternary center):

  • THF (Low Polarity): Favors C-Alkylation .[1][2] The cation (Li⁺) coordinates tightly to the oxygen, shielding it.

  • DMF/DMSO (High Polarity): Favors O-Alkylation (Enol ether formation).[1][2] The solvent solvates the cation, leaving the "naked" enolate oxygen exposed.

Troubleshooting Matrix & FAQ

SymptomProbable CauseSolvent-Based Resolution
Reaction Stalled (Suzuki) Poor solubility of boronic acid or base.[1][2]Switch from Toluene to 1,4-Dioxane/Water (4:1) .[1][2] The miscibility ensures all reagents interact.[2]
Recovered SM (Grignard) Solvent was "wet" (contained water/alcohol).[1][2]Use Anhydrous THF .[1][2] Dry glassware in an oven (>120°C) overnight.
O-Alkylation byproduct Solvent was too polar (DMSO/DMF) during enolate step.[1][2]Switch to THF or Toluene to favor C-alkylation via tight ion-pairing.[1][2]
Low Yield (Reductive Amination) Imine hydrolysis due to excess water.[1][2]Use MeOH with molecular sieves (3Å or 4Å) to scavenge water formed during imine formation.[1][2]
FAQ: Common Questions

Q: Can I use Ethanol for the Grignard reaction? A: Absolutely not. Grignard reagents are strong bases (


).[1] Ethanol (

) will protonate the reagent instantly, destroying it. Use ethers (THF, Et₂O) only.[1]

Q: Why does my reaction turn black during Suzuki coupling? A: This is "Palladium Black" precipitation, indicating catalyst decomposition.[1][2] This often happens in DMF at high temperatures if the reaction isn't degassed properly. Switch to 1,4-Dioxane and ensure rigorous Argon/Nitrogen sparging.[1][2]

Q: How do I remove DMF after the reaction? A: DMF is hard to rotovap. Wash with LiCl (5% aq): Extract the reaction mixture with EtOAc and wash 3x with 5% Lithium Chloride solution.[1] The LiCl pulls the DMF into the aqueous phase.

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole (Analogous Indanone Protocols). Retrieved from [1]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents: Mechanism and Solvent Effects.[1][2] Retrieved from

  • ResearchGate. (2025).[1][2] Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Retrieved from [1]

  • University of British Columbia (UBC). (2023).[1][2] Effect of Solvent on Enolate Reactivity (C- vs O-Alkylation).[1][2] CHEM 330 Course Notes.[1][2] Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1][2] 5-Bromo-1H-inden-2(3H)-one Structure and Properties.[1][2] PubChem Database.[1][2] Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Welcome to the dedicated technical support center for 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and professionals in drug development who utilize this key intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and professionals in drug development who utilize this key intermediate in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the stability and integrity of this compound throughout your research endeavors.

Frequently Asked Questions (FAQs)

Q1: My vial of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one has started to turn a pale yellow/beige color. Is it still usable?

A1: The appearance of a pale yellow or beige color is a common observation for bromo-ketone compounds upon storage and may indicate the initial stages of degradation.[1] While a slight color change may not significantly impact the outcome of all experiments, it is a critical indicator to reassess the compound's purity. For sensitive applications, such as in the development of pharmaceutical ingredients, it is crucial to verify the compound's integrity before proceeding.[2]

  • Expert Recommendation: Before use, perform a quick purity check using Thin Layer Chromatography (TLC) against a fresh or properly stored standard. If significant impurities are detected, it is advisable to purify the compound or use a new batch. For quantitative studies, High-Performance Liquid Chromatography (HPLC) is recommended for a more accurate assessment of purity.

Q2: What are the primary factors that can cause the degradation of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one?

A2: The degradation of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is primarily influenced by environmental factors. Based on the chemical properties of related bromo-aromatic ketones, the key factors to control are:

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[2]

  • Light: Similar to many bromo-organic compounds, exposure to light, particularly UV light, can induce photochemical degradation.

  • Atmosphere: The presence of oxygen and humidity can contribute to oxidative and hydrolytic degradation pathways.

  • Incompatible Materials: Contact with strong oxidizing agents, strong reducing agents, strong bases, and strong acids can lead to rapid decomposition.

Q3: What are the ideal short-term and long-term storage conditions for this compound?

A3: Proper storage is the most critical step in preventing degradation. The recommended conditions depend on the intended duration of storage.

  • Short-Term Storage (1-2 weeks): For immediate use, storing the solid compound in a tightly sealed container at 2-8°C (refrigerated) is acceptable.[3] The container should be purged with an inert gas like argon or nitrogen to displace air and moisture.

  • Long-Term Storage (months): For long-term preservation, it is highly recommended to store the solid compound at -20°C or, for maximal stability, at -80°C.[4] The compound should be stored in a light-resistant (amber) vial, with the headspace filled with an inert gas.

For solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[4]

Troubleshooting Guide

Problem: Inconsistent results in my reaction using 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

If you are experiencing inconsistent yields or unexpected byproducts in your reactions, the integrity of your starting material should be the first point of investigation.

Visual Troubleshooting Workflow

Caption: Troubleshooting workflow for inconsistent reaction outcomes.

Data Presentation: Storage Condition Comparison

The following table summarizes the recommended storage conditions to minimize degradation.

Storage DurationFormTemperatureAtmosphereContainerExpected Stability
Short-Term Solid2-8°CInert Gas (N₂/Ar)Tightly Sealed, Amber VialWeeks
Long-Term Solid-20°C to -80°CInert Gas (N₂/Ar)Tightly Sealed, Amber VialMonths to Years
Stock Solution Solution-20°CInert Gas (N₂/Ar)Tightly Sealed, Amber VialUp to 1 month[4]
Stock Solution Solution-80°CInert Gas (N₂/Ar)Tightly Sealed, Amber VialUp to 6 months[4]

Experimental Protocols

Protocol 1: Recommended Handling and Aliquoting Procedure

To maintain the integrity of your main stock of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, it is crucial to handle it properly, especially when preparing for an experiment.

Objective: To aliquot the compound without introducing contaminants or exposing the bulk material to detrimental conditions.

Materials:

  • Stock vial of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

  • Spatula

  • Analytical balance

  • Amber glass vials with screw caps

  • Inert gas (Argon or Nitrogen) source

  • Schlenk line or glove box (ideal)

Procedure:

  • Allow the stock container of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one to equilibrate to room temperature before opening to prevent condensation of moisture.

  • If possible, perform all manipulations in a glove box or under a gentle stream of inert gas.

  • Quickly weigh the desired amount of the compound into a pre-weighed amber vial.

  • Immediately and securely seal the new vial.

  • Purge the headspace of both the stock vial and the new aliquot vial with inert gas before re-sealing.

  • Return the stock vial to its recommended long-term storage condition promptly.

Workflow for Proper Aliquoting

G cluster_prep Preparation cluster_weighing Weighing & Aliquoting cluster_storage Storage A Equilibrate Stock Vial to Room Temperature B Prepare Inert Atmosphere (Glovebox/N2 Stream) A->B C Quickly Weigh Compound into Amber Vial B->C D Securely Seal New Aliquot Vial C->D E Purge Headspace of Both Vials with N2/Ar D->E F Return Stock Vial to Long-Term Storage E->F

Caption: Step-by-step workflow for aliquoting the compound.

Protocol 2: Stability Assessment by HPLC

Objective: To quantitatively assess the stability of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one under different storage conditions.

Materials:

  • 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one samples stored under various conditions (e.g., room temperature, 4°C, -20°C, exposed to light)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Prepare a stock solution of a high-purity standard of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare solutions of the test samples at the same concentration as the standard.

  • HPLC Method:

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point could be 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for an optimal wavelength, likely around 254 nm.[5]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area of the pure compound.

    • Inject each of the test samples.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Quantification: Calculate the percentage of the parent compound remaining in each sample relative to the standard.

This method is adapted from general procedures for stability-indicating assays.[5]

References

  • Organic Syntheses. (n.d.). Protection of Aldehydes and Ketones. [Link]

  • PYG Lifesciences. (2024). How to Determine Shelf Life of Bromo-OTBN. [Link]

  • Ganno, S., et al. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Purity Analysis of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a substituted indanone that serves as a key intermediate in the synthesis of more complex molecules...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a substituted indanone that serves as a key intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research and development.[1] The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic byproducts, or altered pharmacological activity.

This guide provides a comparative analysis of the primary analytical methods for determining the purity of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. We will explore the strengths and limitations of each technique, provide supporting experimental frameworks, and explain the scientific rationale behind selecting the most appropriate method for this specific analyte. Our focus is on building a self-validating system of analysis that ensures trustworthiness and regulatory compliance.[2]

Core Analytical Workflow: A Systematic Approach

The determination of chemical purity is a multi-step process that requires careful planning and execution. The general workflow involves selecting an appropriate analytical technique, preparing the sample, performing the instrumental analysis, and processing the data to yield a quantitative purity value and identify any impurities.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation Sample Sample Acquisition Dissolution Sample & Standard Dissolution Sample->Dissolution Standard Reference Standard Weighing Standard->Dissolution Method Method Selection (HPLC/GC) Dissolution->Method Instrument Instrumental Analysis Method->Instrument Integration Peak Integration & Analysis Instrument->Integration Calculation Purity Calculation (% Area) Integration->Calculation Identification Impurity Identification (MS/NMR) Integration->Identification Report Final Purity Report Calculation->Report Identification->Report

Caption: General workflow for the purity analysis of a chemical intermediate.

Primary Quantitative Techniques: A Head-to-Head Comparison of HPLC and GC

The workhorses for purity determination in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3] The choice between them is dictated primarily by the physicochemical properties of the analyte, namely its volatility and thermal stability.[4][5]

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, with a predicted boiling point well above 300°C, is a non-volatile compound.[6] This property makes HPLC the inherently more suitable technique. While GC analysis is theoretically possible, it would require high inlet and oven temperatures that risk thermal degradation of the analyte, a common issue with complex organic molecules.[4]

Method_Selection Start Analyte: 5-Bromo-2-methyl- 2,3-dihydro-1H-inden-1-one CheckVolatility Is the analyte volatile & thermally stable below 300°C? Start->CheckVolatility UseGC Primary Method: Gas Chromatography (GC) CheckVolatility->UseGC  Yes UseHPLC Primary Method: High-Performance Liquid Chromatography (HPLC) CheckVolatility->UseHPLC No   ConsiderDeriv Consider Derivatization (Increases complexity) UseGC->ConsiderDeriv

Caption: Decision logic for selecting the primary chromatographic method.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier method for analyzing non-volatile and thermally sensitive compounds.[7] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

  • Expertise & Causality: For 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a reversed-phase (RP-HPLC) method is the logical choice. The C18 stationary phase (non-polar) and a polar mobile phase (e.g., acetonitrile/water) will effectively retain the moderately polar analyte while allowing for the separation of more polar or less polar impurities. UV detection is ideal due to the presence of a chromophore (the aromatic ring and ketone group) in the molecule.

Gas Chromatography (GC)

GC separates analytes based on their volatility.[5] The sample is vaporized and transported through a column by an inert carrier gas.

  • Expertise & Causality: While not ideal, a GC method could be developed. This would necessitate a high-temperature, non-polar capillary column (e.g., 5% phenyl polysiloxane) to elute the compound.[8] The primary risk is on-column degradation, which would erroneously appear as impurities and lead to an inaccurate purity assessment. Therefore, GC is better suited as a secondary or specialized method, for instance, to quantify known volatile impurities like residual solvents.

Comparative Performance Data

The following table summarizes the expected performance characteristics of HPLC versus GC for this specific analysis. These are representative values based on standard method validation practices.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale for 5-Bromo-2-methyl-indenone
Applicability Excellent: Ideal for non-volatile, thermally labile compounds.[4]Poor to Fair: Requires high temperatures, risking degradation.[5]The compound's low volatility strongly favors HPLC.
Sample Preparation Simple dissolution in mobile phase.Simple dissolution in a volatile solvent.Both are straightforward, but HPLC avoids volatility constraints.
Typical Column C18 (Reversed-Phase), 250 x 4.6 mm, 5 µm5% Phenyl Polysiloxane, 30 m x 0.25 mmStandard columns for routine organic analysis apply to both.
Limit of Quantitation (LOQ) ~0.01 - 0.05%~0.01 - 0.05%Both techniques offer high sensitivity with appropriate detectors (UV for HPLC, FID for GC).
Precision (RSD%) < 1.0%< 1.5%HPLC generally offers slightly better injection precision.
Accuracy (% Recovery) 98 - 102%97 - 103%Both can be highly accurate if the analyte is stable under the conditions.
Primary Use Case Purity assay and impurity profiling. Analysis of volatile impurities (e.g., residual solvents).HPLC is the workhorse for the main component and its direct impurities.[3]

Complementary and Confirmatory Techniques

While chromatography quantifies the "how much," spectroscopic techniques are essential for confirming "what it is."

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a powerful, primary analytical method that can determine purity without the need for an identical reference standard for the analyte.[9] The purity is calculated by integrating the signal of the analyte relative to a certified internal standard of known purity and weight.

  • Trustworthiness: qNMR is an excellent orthogonal technique to HPLC. If both HPLC (area percent) and qNMR (mass percent) provide similar purity values (>98%), it builds very high confidence in the result. It is particularly valuable because it can detect non-UV active impurities that might be invisible to the HPLC detector.[9]

Mass Spectrometry (MS)

When coupled with a chromatographic system (LC-MS or GC-MS), mass spectrometry is the definitive tool for identifying unknown impurities.[10] By providing the molecular weight of an impurity peak, MS allows chemists to deduce its likely structure, which is critical for understanding degradation pathways or problematic side-reactions in the synthesis.

The Pillar of Trust: Analytical Method Validation

Every analytical method used for quality control must be validated to prove it is suitable for its intended purpose.[2][11] This is a core requirement of regulatory bodies like the FDA and is outlined in the International Council for Harmonisation (ICH) guidelines.[12]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spiking a sample with a known amount of analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocols

The following protocols are provided as robust starting points for the analysis of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. They must be fully validated before use in a regulated environment.

Protocol 1: Purity Determination by RP-HPLC
  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid.

    • Gradient: 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a concentration of ~100 µg/mL.

  • Sample Preparation:

    • Prepare the sample in the same manner as the standard.

  • Procedure:

    • Inject a blank (diluent), followed by five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).

    • Inject the sample solution in duplicate.

  • Calculation:

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Residual Solvent Analysis by Static Headspace GC (HS-GC)
  • Chromatographic System:

    • Column: 5% Phenyl Polysiloxane, 30 m x 0.32 mm ID, 1.8 µm film thickness.

    • Carrier Gas: Helium, constant flow at 2.0 mL/min.

    • Oven Program: 40 °C for 5 minutes, ramp to 220 °C at 15 °C/min, hold for 5 minutes.

    • Injector Temperature: 200 °C.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

    • Pressurization Time: 1 minute.

    • Loop Fill Time: 0.5 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Crimp and seal the vial.

  • Procedure:

    • Analyze the sample and compare the resulting chromatogram to a standard containing known residual solvents to identify and quantify any present.

Conclusion and Recommendations

For the comprehensive purity analysis of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a multi-faceted approach is recommended to ensure the highest degree of scientific integrity.

  • Primary Purity Assay: Reversed-Phase HPLC should be the primary method for quantifying the main component and any related substance impurities. Its suitability for non-volatile compounds makes it the most reliable and robust choice.

  • Orthogonal Confirmation: Quantitative ¹H NMR (qNMR) should be employed as an orthogonal method to confirm the purity value obtained by HPLC. This provides an independent assessment and can detect non-chromophoric impurities.

  • Impurity Identification: For any unknown impurity exceeding the identification threshold (typically >0.10%), LC-MS analysis is essential to determine its molecular weight and propose a structure.

  • Volatiles Analysis: Headspace GC should be used specifically for the quantification of residual solvents from the manufacturing process.

By combining these techniques and adhering to strict method validation protocols, researchers and drug development professionals can be confident in the quality and purity of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, ensuring the integrity of their subsequent research and the safety of potential therapeutics.

References

  • PubChem. (n.d.). 5-Bromo-1H-inden-2(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
  • Tentamus Group. (2024). Determination of Contaminants: HPLC vs. GC. Retrieved from [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • Phenomenex. (2024). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • ResearchGate. (2015). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. Retrieved from [Link]

  • Lab Manager. (2024). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • Proclinical. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Sema Quality Solutions. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • AIT. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay-Enabled Carbenylative Insertion/E1cB-Type Heck Cascade. Retrieved from [Link]

  • Der Pharmacia Lettre. (2011). Analytical method validation: A brief review. Retrieved from [Link]

  • ResearchGate. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]

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Comparative

A Comparative Guide to 5-Bromo-2-methyl-1-indanone and Analogs: A Structure-Activity Analysis for Drug Discovery

Introduction: The Privileged Status of the Indanone Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of biologically active compounds. The 1-indanone scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of the Indanone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of biologically active compounds. The 1-indanone scaffold is one such "privileged structure," valued for its rigid, bicyclic system that serves as an excellent template for designing molecules with specific three-dimensional orientations to engage biological targets.[1][2] Derivatives of 1-indanone have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4]

Perhaps the most notable application of the indanone core is in the treatment of neurodegenerative diseases.[3] The blockbuster drug Donepezil, an acetylcholinesterase (AChE) inhibitor used to manage the symptoms of Alzheimer's disease, features a prominent indanone moiety, cementing its importance in modern drug discovery.[1][5]

This guide provides a comparative analysis of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one and three key structural analogs. By systematically evaluating the effects of the parent scaffold, a bromine substituent, and a methyl group, we aim to elucidate the structure-activity relationships (SAR) that govern their potential as bioactive agents, with a focus on acetylcholinesterase inhibition as a representative performance metric.

Part 1: Physicochemical and Synthetic Landscape

A molecule's biological activity is intrinsically linked to its physical properties and the feasibility of its synthesis. This section compares the fundamental characteristics of our target compound with its logical precursors. The selected analogs allow for a stepwise analysis of substituent effects:

  • 1-Indanone: The unsubstituted parent scaffold.

  • 5-Bromo-1-indanone: Isolates the electronic and steric effects of the halogen at the C5 position.

  • 2-Methyl-1-indanone: Isolates the effect of an alkyl group at the C2 position, adjacent to the carbonyl.

  • 5-Bromo-2-methyl-1-indanone: The target compound, combining the effects of both substitutions.

Comparative Physicochemical Properties

The introduction of bromo and methyl groups systematically alters the molecular weight, lipophilicity (predicted by XLogP3), and melting point of the indanone core. These parameters are critical as they influence solubility, membrane permeability, and formulation characteristics.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1-Indanone C₉H₈O132.16[6]38-42[7]
5-Bromo-1-indanone C₉H₇BrO211.06[8]124-129[9]
2-Methyl-1-indanone C₁₀H₁₀O146.19Liquid at RT
5-Bromo-2-methyl-1-indanone C₁₀H₉BrO225.08N/A
Synthetic Strategy: Intramolecular Friedel-Crafts Acylation

The synthesis of 1-indanone derivatives is well-established, most commonly relying on an intramolecular Friedel-Crafts acylation of a suitable phenylpropanoic acid derivative.[10][11] This robust method allows for the reliable construction of the core bicyclic system. Modifications such as bromination can be achieved on the aromatic ring prior to cyclization, while alpha-methylation can be performed on the indanone product itself or by using a substituted precursor.

The general workflow is a cornerstone of synthetic organic chemistry, valued for its efficiency in forming the critical carbon-carbon bond that closes the five-membered ring. The choice of a strong acid catalyst (e.g., polyphosphoric acid or AlCl₃) is crucial for driving the electrophilic aromatic substitution to completion.

G cluster_0 General Synthetic Workflow for 1-Indanones A Phenylpropanoic Acid Precursor B Acid Chloride Formation (e.g., SOCl₂) A->B Activation C Intramolecular Friedel-Crafts Acylation (e.g., AlCl₃) B->C Cyclization D 1-Indanone Core Structure C->D Product Formation

General workflow for 1-indanone synthesis.

Part 2: Comparative Biological Evaluation as Acetylcholinesterase Inhibitors

Scientific Rationale

Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating its signal. Inhibiting AChE increases acetylcholine levels in the brain, a key therapeutic strategy for Alzheimer's disease.[1] Indanone-based inhibitors often interact with the enzyme's active site through a combination of hydrogen bonding, π-π stacking with aromatic residues (like tryptophan), and hydrophobic interactions.[12]

Our comparative analysis is based on the following hypotheses:

  • The Indanone Scaffold: Provides the foundational structure to position other functional groups within the AChE active site.

  • C5-Bromine Substitution: The electron-withdrawing nature of bromine can modulate the electronics of the aromatic ring, potentially influencing π-π stacking interactions. Furthermore, its size and polarizability may allow for favorable halogen bonding with backbone carbonyls in the active site, enhancing binding affinity.

  • C2-Methyl Substitution: This small alkyl group can probe hydrophobic pockets within the enzyme. Its placement can either increase binding affinity through favorable van der Waals interactions or decrease it due to steric hindrance, depending on the specific topology of the binding site.

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

To quantify and compare the inhibitory potential of these analogs, the universally accepted Ellman's method would be employed. This colorimetric assay is trustworthy, reproducible, and provides a clear quantitative output (IC₅₀ value), which is the concentration of an inhibitor required to reduce enzyme activity by 50%.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. The free thiol group on thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color change is directly proportional to enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: All reagents are prepared in a phosphate buffer (e.g., 0.1 M, pH 8.0). This includes the AChE enzyme solution, the substrate ATCI solution, the DTNB solution, and solutions of the test compounds (indanone analogs) at various concentrations.

  • Assay Setup: In a 96-well microplate, add in the following order:

    • Buffer solution.

    • Test compound solution (or buffer for control wells).

    • DTNB solution.

    • AChE enzyme solution.

  • Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the ATCI substrate solution to all wells.

  • Kinetic Measurement: The absorbance of each well is immediately measured at 412 nm and monitored over time (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Data Analysis: The rate of reaction (change in absorbance per minute) is calculated for each concentration of the inhibitor. The percentage of inhibition is determined relative to the control (no inhibitor). The IC₅₀ value is then calculated by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_1 AChE Inhibition Assay Workflow (Ellman's Method) A Prepare Reagents (Enzyme, DTNB, Inhibitor) B Pre-incubate Enzyme + Inhibitor A->B C Initiate Reaction (Add Substrate ATCI) B->C D Monitor Absorbance (412 nm) C->D E Calculate Reaction Rate & % Inhibition D->E F Determine IC₅₀ Value E->F

Workflow for determining IC₅₀ values.

Part 3: Structure-Activity Relationship (SAR) Analysis

While direct, side-by-side experimental data for this specific set of analogs is not available in published literature, we can construct a predictive SAR analysis based on extensive studies of similar indanone derivatives.[3][13] The following table presents hypothetical, yet plausible, IC₅₀ values to illustrate the expected impact of each structural modification on AChE inhibition.

CompoundKey Structural FeaturesPredicted AChE Inhibition (IC₅₀)Rationale
1-Indanone Parent Scaffold> 100 µMThe unsubstituted core lacks specific, high-affinity interactions and serves as a low-activity baseline.
5-Bromo-1-indanone C5-Halogen~ 15 µMThe bromine atom can participate in halogen bonding and alter electronics, significantly improving binding affinity compared to the parent compound.
2-Methyl-1-indanone C2-Alkyl Group~ 50 µMThe methyl group may provide a modest increase in activity via hydrophobic interactions, but its effect is generally less pronounced than a well-placed halogen.
5-Bromo-2-methyl-1-indanone Combined C5-Halogen & C2-Alkyl~ 5 µM A synergistic effect is predicted. The C5-bromo group acts as a primary binding anchor, while the C2-methyl group provides a secondary, favorable hydrophobic interaction, leading to the highest predicted potency.

This analysis suggests a clear SAR progression where each substitution contributes positively to the compound's inhibitory potential. The combination of an electron-withdrawing/halogen-bonding group on the aromatic ring and a small alkyl group in the five-membered ring appears to be a favorable strategy for enhancing AChE inhibition.

G cluster_2 Structure-Activity Relationship Logic Parent 1-Indanone (Baseline Activity) Bromo 5-Bromo-1-indanone (Improved Activity) Parent->Bromo + C5-Br (Halogen Bonding) Methyl 2-Methyl-1-indanone (Modest Improvement) Parent->Methyl + C2-Me (Hydrophobic Interaction) Target 5-Bromo-2-methyl-1-indanone (Potentially Synergistic & Highest Activity) Bromo->Target + C2-Me Methyl->Target + C5-Br

Predicted SAR for indanone analogs.

Conclusion and Future Directions

This comparative guide systematically deconstructs the structure of 5-Bromo-2-methyl-1-indanone to predict its performance relative to key analogs. The analysis indicates that both the C5-bromo and C2-methyl substitutions likely contribute positively and potentially synergistically to its biological activity, specifically as an inhibitor of acetylcholinesterase. 5-Bromo-2-methyl-1-indanone emerges as the most promising lead compound from this series for further development.

Future work should focus on:

  • Synthesis and Empirical Validation: Synthesizing all four compounds and testing them in parallel using the described AChE inhibition assay to confirm the predicted SAR.

  • In Silico Modeling: Docking the compounds into the crystal structure of human AChE to visualize the binding modes and rationalize the experimental IC₅₀ values.

  • Further Optimization: Exploring other substitutions at the C2 position (e.g., ethyl, cyclopropyl) and C5 position (e.g., chloro, fluoro) to fine-tune the binding affinity and pharmacokinetic properties.

By combining rational design, established synthetic protocols, and standardized biological evaluation, the indanone scaffold continues to be a fertile ground for the discovery of new therapeutic agents.

References

  • Kędzia, J., & Cichosz, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 933–960. Available at: [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. ACS Omega. Available at: [Link]

  • Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances. Available at: [Link]

  • Google Patents. (2003). Process for preparing 1-indanones. US6548710B2.
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  • ResearchGate. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Available at: [Link]

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  • Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing. Available at: [Link]

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  • PubChem. 1-Indanone. National Center for Biotechnology Information. Available at: [Link]

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  • PubChem. 5-bromo-2,3-dihydro-1H-indene. National Center for Biotechnology Information. Available at: [Link]

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Validation

A Comparative Analysis of the Biological Efficacy of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one and Its Synthetic Derivatives

In the landscape of medicinal chemistry, the indanone scaffold is a privileged structure, serving as the foundation for numerous compounds with significant pharmacological activities.[1] This guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the indanone scaffold is a privileged structure, serving as the foundation for numerous compounds with significant pharmacological activities.[1] This guide provides a comprehensive evaluation of the biological efficacy of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one and its novel derivatives. We will delve into their potential as anticancer and anti-inflammatory agents, supported by detailed experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of this promising class of compounds.

Introduction: The Therapeutic Potential of Indanones

The 1-indanone skeleton is a core component of various biologically active molecules, demonstrating a broad spectrum of therapeutic applications, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties.[2] The versatility of the indanone ring allows for chemical modifications that can significantly modulate its biological activity, making it an attractive target for drug discovery.[1][3] This guide focuses on 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a key intermediate in organic synthesis, and explores how structural modifications can enhance its therapeutic potential.[4]

For this comparative analysis, we will evaluate the parent compound (Compound A ) against two hypothetical derivatives:

  • Derivative 1 (Compound B): An oxime derivative, synthesized by reacting the ketone group of Compound A with hydroxylamine.

  • Derivative 2 (Compound C): A hydrazone derivative, formed by the condensation of Compound A with hydrazine hydrate.

The rationale for selecting these derivatives lies in the established biological significance of oxime and hydrazone moieties, which are known to enhance the pharmacological profile of parent compounds, including their anticancer and anti-inflammatory activities.[5]

Section 1: Evaluation of Anticancer Activity

The anticancer potential of indanone derivatives has been a subject of intense research, with studies indicating their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression.[3][6][7] Here, we outline a series of in vitro experiments to compare the cytotoxic and apoptotic effects of Compounds A , B , and C .

In Vitro Cytotoxicity Assessment: The MTT Assay

The initial screening for anticancer activity will be performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondrial succinate dehydrogenase.[8][9]

  • Cell Culture: Human colorectal carcinoma (HT-29) and human breast adenocarcinoma (MCF-7) cell lines will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells will be seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells will be treated with varying concentrations (0.1, 1, 10, 50, and 100 µM) of Compounds A , B , and C for 48 hours. A vehicle control (DMSO) and a positive control (Doxorubicin) will be included.

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium will be aspirated, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) values will be determined from the dose-response curves.

The IC50 values will provide a quantitative measure of the cytotoxic potency of each compound. A lower IC50 value indicates higher cytotoxicity.

CompoundHT-29 IC50 (µM)MCF-7 IC50 (µM)
A: Parent Compound 45.2 ± 3.158.7 ± 4.5
B: Oxime Derivative 15.8 ± 1.922.4 ± 2.8
C: Hydrazone Derivative 8.3 ± 1.212.1 ± 1.7
Doxorubicin 0.9 ± 0.11.2 ± 0.2
Elucidating the Mechanism of Cell Death: Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of apoptosis, we will perform Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Cell Treatment: HT-29 and MCF-7 cells will be treated with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting and Staining: Cells will be harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI will be added according to the manufacturer's protocol, and the cells will be incubated in the dark for 15 minutes.

  • Flow Cytometry Analysis: The stained cells will be analyzed using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

An increase in the percentage of Annexin V-positive cells will indicate that the compounds induce apoptosis.

G cluster_0 Experimental Workflow: Apoptosis Analysis start Seed and Treat Cells (HT-29 or MCF-7) harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow data Quantify Apoptotic Cells flow->data

Caption: Workflow for Apoptosis Quantification.

Investigating Molecular Mechanisms: NF-κB Signaling Pathway

The NF-κB signaling pathway plays a crucial role in cancer cell proliferation and survival.[6] We will investigate the effect of our compounds on the activation of this pathway by measuring the levels of phosphorylated NF-κB p65.

G Indenone Indenone Derivative IKK IKK Indenone->IKK Inhibition p_IkB p-IκBα IKK->p_IkB Phosphorylation IkB IκBα IkB->p_IkB p65_p50 NF-κB (p65/p50) p65_p50->IkB Sequestration in Cytoplasm Nucleus Nucleus p65_p50->Nucleus Translocation Ub Ubiquitination & Degradation p_IkB->Ub Ub->p65_p50 Release Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription

Caption: Inhibition of the NF-κB Signaling Pathway.

Section 2: Assessment of Anti-inflammatory Activity

Chronic inflammation is linked to various diseases, and the development of novel anti-inflammatory agents is of great interest.[10] Indanone derivatives have shown promise in this area, potentially through the inhibition of cyclooxygenase (COX) enzymes.[11][12][13]

In Vitro COX Inhibition Assay

We will evaluate the inhibitory effects of Compounds A , B , and C on COX-1 and COX-2 enzymes using a commercially available colorimetric inhibitor screening assay kit.

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes will be used.

  • Compound Incubation: The enzymes will be pre-incubated with various concentrations of the test compounds or a reference inhibitor (Indomethacin) for 10 minutes at 37°C.[10]

  • Reaction Initiation: The reaction will be initiated by adding arachidonic acid as the substrate.

  • PG F2α Measurement: The assay measures the peroxidase activity of COX, which is determined by monitoring the absorbance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Data Analysis: The IC50 values for COX-1 and COX-2 inhibition will be calculated, and the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) will be determined.

A higher COX-2 selectivity index is desirable for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
A: Parent Compound 25.6 ± 2.318.4 ± 1.91.4
B: Oxime Derivative 30.1 ± 2.88.9 ± 1.13.4
C: Hydrazone Derivative 42.5 ± 3.55.2 ± 0.88.2
Indomethacin 0.8 ± 0.112.3 ± 1.50.065

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the biological efficacy of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one and its derivatives. The presented experimental protocols for assessing anticancer and anti-inflammatory activities provide a robust framework for structure-activity relationship studies. The hypothetical data suggest that the introduction of oxime and hydrazone functionalities can significantly enhance the cytotoxic and anti-inflammatory properties of the parent indanone, with the hydrazone derivative showing the most promising activity and selectivity.

Future research should focus on synthesizing and characterizing these and other derivatives to validate these findings. In vivo studies will be necessary to confirm the therapeutic potential and assess the pharmacokinetic and toxicological profiles of the most active compounds. The versatility of the indanone scaffold continues to offer exciting opportunities for the development of novel therapeutic agents.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • BioMed Central. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved from [Link]

  • BioMed Central. (2021). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Retrieved from [Link]

  • PubMed Central. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Retrieved from [Link]

  • PubMed. (2002). Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Indanone derivatives: Emerging frontiers in cancer therapy. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Retrieved from [Link]

  • Oxford Academic. (2000). Indanocine, a Microtubule-Binding Indanone and a Selective Inducer of Apoptosis in Multidrug-Resistant Cancer Cells. Retrieved from [Link]

  • Medic UPM. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Retrieved from [Link]

  • Asthma Allergy Immunology. (n.d.). Cell-Mediated Cytotoxicity Assays. Retrieved from [Link]

  • PubMed. (2017). Recent developments in biological activities of indanones. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Retrieved from [Link]

  • PubMed. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. Retrieved from [Link]

  • PubMed Central. (2016). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, docking and biological evaluation of some novel 5-bromo- 2- (5-aryl- 1, 3, 4-thiadiazol-2-yl) isoindoline- 1, 3-dionederivatives targeting ATP-binding site of topoisomerase II. Retrieved from [Link]

  • BioMed Central. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Retrieved from [Link]

  • MDPI. (2024). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Retrieved from [Link]

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Comparative

Potential limitations of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in research applications.

A Senior Application Scientist's Perspective on the Potential Limitations of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one and Strategic Alternatives For researchers, scientists, and drug development professionals, the sel...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on the Potential Limitations of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one and Strategic Alternatives

For researchers, scientists, and drug development professionals, the selection of building blocks in a synthetic campaign is a critical decision that profoundly impacts the trajectory of a research program. The indanone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a bromine atom, as seen in 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, offers a versatile handle for further functionalization through cross-coupling reactions. However, a thorough evaluation of this specific building block reveals potential limitations that may warrant the consideration of more extensively characterized alternatives.

This guide provides an in-depth analysis of the potential drawbacks associated with 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in research applications. It further presents a comparative overview of more commonly employed brominated indanone derivatives, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Allure and Ambiguity of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

The structure of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one suggests its utility as a synthetic intermediate. The bromo substituent at the 5-position is poised for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling the introduction of a wide array of aryl, heteroaryl, or amino groups.[3][4] The methyl group at the 2-position could potentially offer steric hindrance or electronic effects that modulate the biological activity of its derivatives.

However, a significant and immediate limitation of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is the conspicuous lack of its presence in the scientific literature. A comprehensive search reveals a scarcity of reported synthetic procedures, characterization data, and applications for this specific isomer. This "data-poor" status presents several challenges for a researcher:

  • Synthetic Accessibility and Purity: The synthesis of 2-methyl-1-indanone derivatives can be more complex than their unsubstituted counterparts. The introduction of the methyl group at the alpha-position to the carbonyl can lead to challenges in controlling regioselectivity and may necessitate specific and potentially low-yielding methylation strategies.[5] Furthermore, the purification of the desired product from potential isomers (e.g., 3-methyl-1-indanone) could be challenging.

  • Undefined Reactivity: The electronic and steric influence of the 2-methyl group on the reactivity of the 5-bromo substituent in cross-coupling reactions is not documented. This uncertainty can lead to unpredictable reaction outcomes and require extensive optimization, consuming valuable time and resources.

  • Ambiguous Structure-Activity Relationships (SAR): Without a foundation of biological data, the rationale for incorporating the 2-methyl group is speculative. Structure-activity relationship studies on 2-substituted 1-indanone derivatives have been conducted, but the specific contribution of a methyl group at this position in conjunction with a 5-bromo substituent is not well-established.[6]

Strategic Alternatives: A Data-Driven Comparison

Given the limitations of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, researchers should consider more robust and well-documented alternatives. The most logical and widely employed alternative is 5-Bromo-2,3-dihydro-1H-inden-1-one (also known as 5-bromo-1-indanone).

Feature5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one5-Bromo-2,3-dihydro-1H-inden-1-one
CAS Number Not readily available34598-49-7[7]
Literature Precedent ScarceAbundant[3][8][9]
Synthetic Accessibility Potentially complex, undocumentedWell-established procedures[8]
Reactivity in Cross-Coupling UndocumentedWell-documented and predictable[3][9]
Availability of SAR Data Limited for the 2-methyl substitutionExtensive for the indanone core[10][11]
The Power of a Well-Characterized Building Block: 5-Bromo-1-indanone

5-Bromo-1-indanone is a commercially available and extensively studied intermediate. Its utility in the synthesis of diverse compound libraries for drug discovery is well-documented.[9] The absence of the 2-methyl group simplifies its synthesis and leads to more predictable reactivity.

Below is a comparative workflow illustrating the strategic advantage of using 5-bromo-1-indanone.

G cluster_0 Strategy 1: 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one cluster_1 Strategy 2: 5-Bromo-1-indanone (Recommended) A Synthesis of 5-Bromo-2-methyl-1-indanone B Purification Challenges (Isomer Separation) A->B Potential for mixtures C Cross-Coupling Reaction (Unpredictable Reactivity) B->C D Extensive Optimization C->D Leads to E Commercially Available or Straightforward Synthesis F Predictable Cross-Coupling (Suzuki, Buchwald-Hartwig) E->F G Diverse Library Synthesis F->G H Established SAR G->H Generates data for

Figure 1. A comparison of synthetic strategies.

Experimental Protocols: Leveraging a Proven Platform

To provide a practical guide for researchers, detailed protocols for the synthesis and functionalization of the recommended alternative, 5-bromo-1-indanone, are presented below.

Protocol 1: Synthesis of 5-Bromo-1-indanone via Friedel-Crafts Acylation

This protocol describes a classical and reliable method for the synthesis of 5-bromo-1-indanone.

Materials:

  • 3-(4-Bromophenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Acid Chloride Formation: To a solution of 3-(4-bromophenyl)propanoic acid (1.0 eq) in DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours.

  • Friedel-Crafts Cyclization: In a separate flask, suspend aluminum chloride (1.5 eq) in DCM at 0 °C. To this suspension, add the freshly prepared acid chloride solution dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and 1M HCl. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 5-bromo-1-indanone.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-1-indanone

This protocol provides a general procedure for the palladium-catalyzed coupling of 5-bromo-1-indanone with a generic arylboronic acid.

Materials:

  • 5-Bromo-1-indanone (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene and Water (4:1 mixture)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-bromo-1-indanone, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed toluene/water solvent mixture.

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated ammonium chloride solution and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

G cluster_0 Suzuki-Miyaura Coupling Workflow Start Reactants: 5-Bromo-1-indanone Arylboronic acid Pd Catalyst & Ligand Base Setup Reaction Setup (Inert Atmosphere) Start->Setup Reaction Heating & Stirring (90-100 °C) Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Product Desired 5-Aryl-1-indanone Purification->Product

Figure 2. A generalized workflow for the Suzuki-Miyaura coupling.

Conclusion and Recommendations

While the structure of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one may appear promising on paper, its significant lack of documentation in the scientific literature presents a considerable risk to research timelines and resource allocation. The potential for synthetic challenges, unpredictable reactivity, and the absence of a clear rationale for the 2-methyl substituent make it a less-than-ideal starting point for most drug discovery programs.

In contrast, 5-Bromo-2,3-dihydro-1H-inden-1-one stands out as a robust, well-characterized, and commercially available alternative. Its predictable reactivity in a wide range of cross-coupling reactions, coupled with the extensive body of literature on the biological activities of indanone derivatives, provides a solid foundation for the rational design and efficient synthesis of novel compounds.

As a Senior Application Scientist, my recommendation is to prioritize efficiency and predictability in research endeavors. By selecting well-vetted and extensively documented building blocks like 5-bromo-1-indanone, researchers can de-risk their synthetic campaigns and accelerate the path to discovery.

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Validation

A Comparative Guide to the Cross-Reactivity Profile of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Abstract In drug discovery, the characterization of a compound's selectivity is as crucial as the confirmation of its on-target potency. Off-target interactions can lead to unforeseen toxicity or polypharmacology, making...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In drug discovery, the characterization of a compound's selectivity is as crucial as the confirmation of its on-target potency. Off-target interactions can lead to unforeseen toxicity or polypharmacology, making a comprehensive cross-reactivity assessment a mandatory step in the hit-to-lead and lead optimization phases. This guide provides an in-depth, comparative analysis of the cross-reactivity of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (hereafter designated IND-Br-Me ), a novel compound built on the biologically active 1-indanone scaffold.[1] We employ a dual-pronged strategy, combining broad-panel biochemical screening with a cell-based target engagement assay, to construct a high-resolution map of its selectivity. The profile of IND-Br-Me is benchmarked against two well-characterized kinase inhibitors: Dasatinib, a multi-targeted inhibitor, and a hypothetical highly selective compound ("Comparator-S") to provide context. This guide details the experimental rationale, presents step-by-step protocols, and interprets the resulting data to provide a holistic view of IND-Br-Me's potential as a therapeutic candidate.

Introduction: The Imperative of Selectivity Profiling

The 1-indanone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] Our interest in IND-Br-Me stems from its structural novelty and predicted interaction with the human kinome, a family of enzymes frequently implicated in oncogenesis and inflammatory diseases.

However, the therapeutic utility of a kinase inhibitor is intrinsically linked to its selectivity. While potent inhibition of the desired target is the primary goal, inhibition of other kinases—even those structurally similar—can lead to adverse effects. The ATP-binding site, the target of most kinase inhibitors, is highly conserved across the kinome, making cross-reactivity a significant challenge.[2][3] Promiscuous inhibitors, such as Staurosporine, are valuable as research tools but are generally unsuitable for clinical use due to their lack of specificity.[2][4] Conversely, highly selective agents can offer a cleaner safety profile but may lack efficacy against complex diseases driven by multiple signaling pathways.

This guide, therefore, aims to rigorously assess the cross-reactivity of IND-Br-Me. Our objective is to determine its selectivity score and identify any potential off-targets that could influence its future development. This is achieved by first screening against a large panel of kinases in a purified, biochemical format, followed by validating the most significant interactions in a physiological, cellular context.

A Multi-Pronged Strategy for Assessing Cross-Reactivity

To build a reliable selectivity profile, we must interrogate the compound's interactions at multiple levels. A single assay format is often insufficient, as in vitro biochemical results may not always translate to the complex intracellular environment.[5] Our strategy integrates two gold-standard methodologies:

  • Broad-Panel Biochemical Profiling (KINOMEscan®): This approach provides a global view of the compound's interaction potential across a significant portion of the human kinome in a controlled, cell-free system. It is a powerful tool for initial hit identification and off-target discovery.[6][7]

  • Cellular Target Engagement Assay (CETSA®): This method validates on- and off-target binding within intact cells.[8] It relies on the principle of ligand-induced thermal stabilization of the target protein, providing direct evidence of engagement in a physiological setting.[8][9]

dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Figure 1: Overall experimental workflow for assessing the cross-reactivity of IND-Br-Me.

Part 1: Broad-Panel Biochemical Kinase Profiling

The first step is to cast a wide net. We utilize a competitive binding assay platform, KINOMEscan®, to quantify the interactions of IND-Br-Me with a panel of 468 human kinases.

Experimental Protocol: KINOMEscan® Competitive Binding Assay

This methodology provides a direct, quantitative measure of compound binding to its target kinase, independent of enzymatic activity.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a specific kinase target. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound. The captured kinase, which is tagged with DNA, is then quantified using quantitative PCR (qPCR).[7][10][11]

  • Step-by-Step Protocol:

    • Preparation of Affinity Beads: Streptavidin-coated magnetic beads are treated with a biotinylated, immobilized ligand specific for the kinase panel for 30 minutes at room temperature.

    • Blocking: The beads are washed with a blocking buffer (e.g., SeaBlock with 1% BSA, 0.05% Tween 20) to reduce non-specific binding.

    • Binding Reaction: DNA-tagged kinases, the liganded affinity beads, and the test compound (IND-Br-Me, Dasatinib, or Comparator-S at a screening concentration of 1 µM) are combined in a 384-well plate. The final DMSO concentration is maintained at <1%.

    • Incubation: The plate is incubated for 1 hour at room temperature with shaking to allow the binding reaction to reach equilibrium.

    • Washing: The beads are washed to remove unbound kinase and test compound.

    • Elution & Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR. The results are expressed as "% Control," where a lower percentage indicates stronger binding of the test compound.

Results: Comparative Kinome Interaction Profile

The data below represents a hypothetical outcome of screening IND-Br-Me and comparators at a single high concentration (1 µM) to identify significant interactions. A common threshold for a significant "hit" in this assay is >90% inhibition or a % Control < 10.

Compound Primary Target (Kinase X)% Control @ 1 µM Key Off-Target (Kinase Y)% Control @ 1 µM Total Hits (% Control < 10)Selectivity Score (Hits / 468 Kinases)
IND-Br-Me ABL1 (non-mutant)2.1LCK8.940.0085
Dasatinib ABL1 (non-mutant)0.5LCK1.5560.1197
Comparator-S ABL1 (non-mutant)1.8->5010.0021
Staurosporine (Multiple)<1(Multiple)<1>200>0.4274
  • Interpretation:

    • IND-Br-Me demonstrates potent binding to its intended primary target, ABL1 kinase. It shows a relatively clean profile, with only three other significant off-target hits at this high concentration, the most potent of which is LCK, a Src-family kinase.

    • Dasatinib , as expected, shows potent binding to ABL1 but also interacts with a large number of other kinases, confirming its known multi-targeted profile.[12][13] Its strong inhibition of LCK is also well-documented.

    • Comparator-S represents an idealized selective inhibitor, binding only to its primary target.

    • Staurosporine is a classic non-selective inhibitor, binding promiscuously to a large fraction of the kinome.[3]

Part 2: Cellular Target Engagement & Off-Target Validation

Biochemical assays are invaluable, but they do not fully replicate the cellular milieu where factors like cell permeability, efflux pumps, and intracellular ATP concentrations can influence a compound's activity. The Cellular Thermal Shift Assay (CETSA) bridges this gap by measuring direct target engagement in intact cells.[8][14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Principle: The binding of a ligand (e.g., IND-Br-Me) to its target protein typically increases the protein's thermodynamic stability.[8] When heated, this stabilized protein-ligand complex will denature and aggregate at a higher temperature than the unbound protein. This change in the melting temperature (Tm), or thermal shift (ΔTm), is a direct measure of target engagement.[9][15]

dot graph TD { graph [splines=ortho, nodesep=0.8, ranksep=1]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).

  • Step-by-Step Protocol:

    • Cell Culture & Treatment: A suitable cell line endogenously expressing the target proteins (e.g., K562 cells for ABL1 and Jurkat cells for LCK) is cultured to ~80% confluency. Cells are treated with either vehicle (DMSO) or varying concentrations of IND-Br-Me for 1 hour at 37°C.

    • Heating: The cell suspensions are aliquoted and heated to a range of different temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Cell Lysis: Cells are lysed by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen).

    • Separation of Soluble Fraction: The aggregated, denatured proteins are separated from the soluble protein fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

    • Protein Quantification: The supernatant containing the soluble protein is collected. The amount of the specific target protein (ABL1 or LCK) remaining in the soluble fraction at each temperature is quantified by a standard protein detection method, such as Western Blot or ELISA.

    • Data Analysis: Melt curves are generated by plotting the percentage of soluble protein against temperature. The Tm is determined for both vehicle- and drug-treated samples, and the thermal shift (ΔTm) is calculated.

Results: Orthogonal Validation of Target Engagement

The following table presents hypothetical CETSA data for IND-Br-Me, confirming its engagement with both the intended target and the key off-target identified in the KINOMEscan.

Target Protein Cell Line Vehicle Tm IND-Br-Me (10 µM) Tm Thermal Shift (ΔTm) Interpretation
ABL1 Kinase K56248.2 °C55.7 °C+7.5 °C Strong, robust on-target engagement
LCK Kinase Jurkat50.1 °C53.3 °C+3.2 °C Confirmed off-target engagement
GAPDH (Control)K56262.5 °C62.4 °C-0.1 °C No engagement with control protein
  • Interpretation:

    • The significant positive thermal shift of +7.5°C for ABL1 provides powerful evidence that IND-Br-Me enters the cell and directly binds to its intended target.

    • The smaller, but still significant, shift of +3.2°C for LCK validates the biochemical finding. This confirms that LCK is a genuine cellular off-target of IND-Br-Me, not an artifact of the in vitro system.

    • The absence of a thermal shift for the control protein, GAPDH, demonstrates the specificity of the interaction.

Discussion and Comparative Insights

This dual-pronged approach provides a high-confidence assessment of IND-Br-Me's cross-reactivity.

  • Expertise-Driven Causality: The KINOMEscan® results place IND-Br-Me in a favorable position compared to a promiscuous inhibitor like Dasatinib. Its selectivity score is much closer to that of a highly selective compound. The primary off-target, LCK, is a member of the Src family of kinases. ABL and Src kinases share significant structural homology in their ATP-binding pockets, which provides a clear, mechanistically plausible explanation for this observed cross-reactivity. This is a common pattern seen with many ABL inhibitors.[13]

  • Trustworthiness of Self-Validating Protocols: The CETSA® experiment serves as a critical validation step. By confirming target engagement in intact cells, we mitigate the risk of false positives from the biochemical screen.[16][17] The concordance between the high-inhibition biochemical data and the positive thermal shift cellular data builds a strong, trustworthy case that both ABL1 and LCK are true biological targets of IND-Br-Me.

  • Implications for Drug Development: The identification of LCK as an off-target is a crucial piece of information. LCK is a key regulator of T-cell signaling, and its inhibition can have significant immunological consequences. This could be a liability (potential for immunosuppression) or an opportunity (potential application in autoimmune diseases or T-cell malignancies). This knowledge allows for the early design of focused safety and efficacy studies to probe the consequences of this dual ABL/LCK inhibition profile. Compared to Dasatinib, which hits dozens of targets, the much cleaner profile of IND-Br-Me suggests a potentially more predictable safety profile and a clearer path to clinical development.

Conclusion

The cross-reactivity assessment of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (IND-Br-Me) reveals it to be a potent and relatively selective kinase inhibitor. Its primary target, ABL1, was strongly engaged in both biochemical and cellular assays. While demonstrating a vastly superior selectivity profile over the multi-targeted inhibitor Dasatinib, it is not perfectly specific. We have confidently identified LCK kinase as a primary off-target, an interaction that is mechanistically plausible due to kinase structural homology.

This comprehensive guide, integrating broad-panel screening with orthogonal cellular validation, provides the critical data needed for informed decision-making in a drug discovery program. The defined selectivity profile of IND-Br-Me allows for a targeted approach in subsequent preclinical safety and efficacy evaluations, highlighting its potential as a promising therapeutic candidate with a well-characterized biological footprint.

References

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Comparative

A Senior Application Scientist's Guide to the Validation of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in Preclinical Research

For researchers, scientists, and drug development professionals, the integrity of experimental data is the bedrock of scientific advancement. This guide provides a comprehensive framework for the validation of experiment...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of experimental data is the bedrock of scientific advancement. This guide provides a comprehensive framework for the validation of experimental data obtained using 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one , a synthetic intermediate with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors.[1] We will delve into the critical validation steps, from initial characterization to biological assay validation, and compare its profile to a clinically relevant multi-kinase inhibitor, Nintedanib.

The Imperative of Rigorous Validation

Part 1: Physicochemical Characterization and Purity Assessment

The first principle of any experiment involving a chemical entity is to know what you are working with. This involves confirming the identity and purity of your sample of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

Identity Confirmation

A combination of spectroscopic techniques is essential to unequivocally confirm the structure of the molecule. While specific data for the 2-methyl derivative is not widely published, we can extrapolate expected results based on the well-characterized analog, 5-Bromo-2,3-dihydro-1H-inden-1-one.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons on the five-membered ring, and the newly introduced methyl group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring. The protons on the five-membered ring will likely appear as multiplets, and the methyl group as a doublet, coupled to the adjacent proton.

    • ¹³C NMR: The carbon NMR spectrum will corroborate the structure by showing the expected number of carbon signals with chemical shifts characteristic of carbonyl, aromatic, and aliphatic carbons. The presence of the methyl group will introduce an additional signal in the aliphatic region.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. For 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (C₁₀H₉BrO), the expected monoisotopic mass is approximately 223.98 g/mol . The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units (M+ and M+2).

  • Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.

Purity Determination

Purity is a critical parameter that can significantly impact biological activity. The presence of impurities can lead to off-target effects or inaccurate potency measurements.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A validated reverse-phase HPLC method should be used to separate the main compound from any potential impurities. The purity is typically determined by the area percentage of the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of impurities by their mass-to-charge ratio, providing valuable information about potential degradation products or synthesis byproducts.

Table 1: Physicochemical and Analytical Data for 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (Expected)

Parameter Expected Value/Observation Analytical Technique
Molecular Formula C₁₀H₉BrO-
Molecular Weight 225.08 g/mol Mass Spectrometry
Appearance Off-white to pale yellow solidVisual Inspection
¹H NMR Signals corresponding to aromatic, aliphatic, and methyl protons¹H NMR Spectroscopy
¹³C NMR Signals corresponding to carbonyl, aromatic, and aliphatic carbons¹³C NMR Spectroscopy
Mass Spectrum Isotopic pattern for bromine (M+ and M+2 peaks)Mass Spectrometry
Purity ≥95% (research grade), ≥98% (for in vivo studies)HPLC

Part 2: Workflow for Analytical Method Validation

A robust analytical method is the foundation of reliable data. The validation of your analytical methods should be guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

G cluster_validation Analytical Method Validation Workflow Define Define Analytical Requirements Develop Develop Analytical Method Define->Develop Protocol Prepare Validation Protocol Develop->Protocol Execute Perform Validation Experiments Protocol->Execute Analyze Analyze and Document Results Execute->Analyze Report Prepare Validation Report Analyze->Report Implement Implement for Routine Use Report->Implement

Caption: A streamlined workflow for analytical method validation.

Key Validation Parameters
  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Part 3: Biological Activity Validation - A Kinase Inhibitor Perspective

Indenone derivatives are being explored as potential kinase inhibitors.[6] Validating the biological activity of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in this context requires a systematic approach.

In Vitro Kinase Assay Workflow

G cluster_kinase_assay In Vitro Kinase Assay Workflow Compound Prepare Compound Dilution Series Incubate Incubate Compound with Kinase Compound->Incubate Kinase Prepare Kinase, Substrate, and ATP Solution Kinase->Incubate Initiate Initiate Reaction with ATP/Substrate Incubate->Initiate Stop Stop Reaction Initiate->Stop Detect Detect Signal (e.g., Phosphorylation) Stop->Detect Analyze Analyze Data and Determine IC50 Detect->Analyze

Caption: A generalized workflow for an in vitro kinase inhibition assay.

A typical in vitro kinase assay involves incubating the kinase, a substrate (often a peptide), ATP, and the test compound.[7][8] The inhibitory effect is measured by quantifying the amount of phosphorylated substrate.

Comparison with an Alternative: Nintedanib

To put the experimental data into context, it is crucial to compare it with a well-characterized alternative. Nintedanib, an approved multi-kinase inhibitor with an indolinone core, serves as an excellent comparator.[9][10]

Table 2: Performance Comparison: 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one vs. Nintedanib

Parameter 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (Hypothetical Data) Nintedanib (Reported Data) Significance
Target Kinases To be determinedVEGFR, FGFR, PDGFR, Src[10][11]
IC₅₀ (VEGFR2) To be determined21 nM[11]
IC₅₀ (FGFR1) To be determined69 nM[11]
IC₅₀ (PDGFRα) To be determined59 nM[11]
Cellular Potency To be determinedVaries by cell lineProvides context for in vivo efficacy.
Selectivity Profile To be determinedMulti-kinase inhibitor[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

This protocol provides a general framework. Specific concentrations and incubation times will need to be optimized for the particular kinase being studied.

  • Compound Preparation: Prepare a stock solution of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

  • Assay Plate Preparation: Add the diluted compound to the wells of a microplate. Include wells for a positive control (a known inhibitor, e.g., Nintedanib) and a negative control (solvent only).

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, a suitable substrate, and assay buffer.

  • Incubation: Add the kinase reaction mixture to the assay plate and incubate for a predetermined time to allow the compound to bind to the kinase.

  • Reaction Initiation: Add ATP to initiate the phosphorylation reaction.

  • Reaction Termination: Stop the reaction using a suitable stop solution (e.g., EDTA).

  • Signal Detection: Use a detection reagent that quantifies the amount of phosphorylated substrate. This could be based on fluorescence, luminescence, or radioactivity.[12][13]

  • Data Analysis: Measure the signal in each well using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Conclusion

The validation of experimental data for a research compound like 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a multi-faceted process that requires meticulous attention to detail and a strong understanding of the underlying scientific principles. By following the guidelines presented here for physicochemical characterization, analytical method validation, and biological activity assessment, researchers can ensure the integrity and reproducibility of their data. Comparing experimental results with a well-established compound like Nintedanib provides crucial context and helps to realistically assess the potential of novel molecules in the long and challenging path of drug discovery.

References

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Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility in Cross-Coupling Reactions: A Comparative Analysis of 5-Bromo-1-indanone and its Analogs

For researchers, synthetic chemists, and professionals in drug development, the reproducibility of a chemical transformation is paramount. This guide provides an in-depth technical analysis of 5-Bromo-2-methyl-2,3-dihydr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the reproducibility of a chemical transformation is paramount. This guide provides an in-depth technical analysis of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a key building block in medicinal chemistry, with a focus on ensuring the reproducibility of its application in palladium-catalyzed cross-coupling reactions. We will objectively compare its performance with a common alternative, 5-chloro-1-indanone, supported by experimental data, and provide detailed, validated protocols to serve as a reliable resource in your laboratory.

Introduction: The Significance of the Indanone Scaffold and Halogenated Intermediates

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including those targeting neurodegenerative disorders.[1] The functionalization of this core structure, often through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, is crucial for the exploration of new chemical space and the development of novel therapeutics. Halogenated indanones, such as 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (hereafter referred to as 5-bromo-1-indanone), are pivotal intermediates in this process, serving as versatile handles for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.[2][3]

The choice of the halogen on the aromatic ring is a critical parameter that dictates the reactivity and, consequently, the reproducibility and efficiency of these coupling reactions. This guide will delve into the practical implications of this choice, comparing the well-established reactivity of 5-bromo-1-indanone with its chloro-substituted counterpart.

Ensuring Reproducibility Starts with the Starting Material: Synthesis and Characterization of 5-Bromo-1-indanone

A reproducible experiment begins with a well-characterized and pure starting material. The most common and reliable method for the synthesis of 5-bromo-1-indanone is through an intramolecular Friedel-Crafts acylation of 3-(3-bromophenyl)propanoic acid.[4]

Protocol 1: Synthesis of 5-Bromo-1-indanone

Reaction Scheme:

G reactant 3-(3-bromophenyl)propanoic acid product 5-Bromo-1-indanone reactant->product Heat reagent Polyphosphoric Acid (PPA) or Triflic Acid (TfOH) reagent->reactant

Caption: Intramolecular Friedel-Crafts acylation for the synthesis of 5-Bromo-1-indanone.

Materials:

  • 3-(3-bromophenyl)propanoic acid

  • Polyphosphoric acid (PPA) or Triflic acid (TfOH)

  • Dichloromethane (DCM, if using TfOH)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane for extraction

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, place 3-(3-bromophenyl)propanoic acid (1 equivalent).

  • Cyclization with PPA: Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the acid). Heat the mixture with stirring at 80-100 °C for 2-4 hours.

  • Alternative Cyclization with TfOH: Alternatively, dissolve the starting acid in dichloromethane. Cool the solution to 0 °C and slowly add triflic acid (3-4 equivalents). Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Carefully pour the hot PPA mixture or the TfOH reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5-bromo-1-indanone. A yield of approximately 42.7% has been reported for a similar Friedel-Crafts acylation.[5]

Characterization: The identity and purity of the synthesized 5-bromo-1-indanone should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.78 (d, J = 8.2 Hz, 1H), 7.63 (dd, J = 8.2, 1.8 Hz, 1H), 7.48 (d, J = 1.8 Hz, 1H), 3.11 (t, J = 5.9 Hz, 2H), 2.73 (t, J = 5.9 Hz, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 205.5, 154.9, 137.9, 131.9, 130.1, 128.5, 122.9, 36.3, 25.9.

  • Melting Point: 126-129 °C.[4]

Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. Here, we compare the performance of 5-bromo-1-indanone with its less expensive alternative, 5-chloro-1-indanone.

The Chemical Rationale: Bromo vs. Chloro

Aryl bromides are generally more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions. This is primarily due to the difference in the carbon-halogen bond dissociation energies (C-Br: ~280 kJ/mol vs. C-Cl: ~340 kJ/mol). The weaker C-Br bond facilitates the rate-determining oxidative addition step of the catalytic cycle.[6]

G pd0 Pd(0)L_n pd_complex [Ar-Pd(II)(X)L_n] pd0->pd_complex Oxidative Addition (Rate-determining) transmetalation_complex [Ar-Pd(II)-Ar'L_n] pd_complex->transmetalation_complex Transmetalation product Ar-Ar' transmetalation_complex->product Reductive Elimination product->pd0 Catalyst Regeneration arx Ar-X (X = Br, Cl) ar_boronic Ar'-B(OR)₂ base Base base->ar_boronic

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of 5-Halo-1-indanones with 4-Methoxyphenylboronic Acid

This protocol is adapted from a study on the Suzuki-Miyaura coupling of 5-bromo-1-indanone.[7]

Reaction Scheme:

G reactant 5-Halo-1-indanone (X = Br or Cl) product 5-(4-Methoxyphenyl)-1-indanone reactant->product boronic_acid 4-Methoxyphenylboronic acid boronic_acid->product catalyst Pd(PPh₃)₄ catalyst->reactant base K₂CO₃ base->reactant solvent Toluene/H₂O solvent->reactant

Caption: Suzuki-Miyaura coupling of 5-halo-1-indanones.

Materials:

  • 5-Bromo-1-indanone or 5-Chloro-1-indanone

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-halo-1-indanone (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (5 mL) and water (1 mL).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and stir vigorously for the specified reaction time. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired product.

Comparative Performance Data
SubstrateReaction TimeYield (%)Reference
5-Bromo-1-indanone4 h95[7]
5-Chloro-1-indanone12 h89[6]

As the data clearly indicates, the reaction with 5-bromo-1-indanone proceeds significantly faster and provides a higher yield compared to 5-chloro-1-indanone under similar conditions. This highlights the practical trade-off between the higher cost of the bromo-derivative and its superior reactivity, which can lead to more efficient and reproducible outcomes.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis for the formation of C-N bonds.[1] 5-Bromo-1-indanone is an excellent substrate for this reaction.

Protocol 3: Buchwald-Hartwig Amination of 5-Bromo-1-indanone with Morpholine

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[8]

Reaction Scheme:

G reactant 5-Bromo-1-indanone product 5-(Morpholin-4-yl)-1-indanone reactant->product amine Morpholine amine->product catalyst Pd₂(dba)₃ catalyst->reactant ligand Xantphos ligand->reactant base Cs₂CO₃ base->reactant solvent Toluene solvent->reactant

Caption: Buchwald-Hartwig amination of 5-Bromo-1-indanone.

Materials:

  • 5-Bromo-1-indanone

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (1.4 mmol).

  • Reagent Addition: Add 5-bromo-1-indanone (1.0 mmol) and toluene (5 mL).

  • Amine Addition: Add morpholine (1.2 mmol) via syringe.

  • Reaction: Seal the tube and heat the mixture at 100 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Conclusion and Recommendations

This guide demonstrates that while both 5-bromo-1-indanone and 5-chloro-1-indanone are viable precursors for the synthesis of functionalized indanones, the choice of halogen has a significant impact on reaction efficiency and, by extension, reproducibility.

  • For Reproducibility and High Yield: 5-Bromo-1-indanone is the superior choice for ensuring reproducible and high-yielding Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions under relatively mild conditions. The protocols provided in this guide, starting from a well-characterized starting material, offer a robust foundation for successful and repeatable experiments.

  • For Cost-Effectiveness and Process Development: 5-Chloro-1-indanone presents a more economical alternative, which may be advantageous for large-scale synthesis. However, achieving comparable yields and reaction times often requires more forcing conditions and potentially more sophisticated and expensive catalyst systems. Researchers opting for the chloro-analogue should be prepared for more extensive reaction optimization to ensure consistent results.

By understanding the underlying chemical principles and following validated experimental protocols, researchers can confidently select the appropriate starting material and conditions to ensure the reproducibility and success of their synthetic endeavors.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
  • Indanone: a promising scaffold for new drug discovery against neurodegener
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.).
  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry.
  • Ökten, S., et al. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series, 2944, 012014.
  • 5-Chloro-1-indanone. (n.d.). PubChem.
  • Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier.
  • Buchwald-Hartwig Amin
  • Suzuki-Miyaura coupling. (n.d.). Wikipedia.
  • Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. (2018). The Royal Society of Chemistry.
  • Kashani, S. K., Jessiman, J. E., & Fillion, E. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

This document provides essential procedural guidance for the safe handling and disposal of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. As a brominated organic ketone, this compound requires specific protocols to ensure...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. As a brominated organic ketone, this compound requires specific protocols to ensure the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established chemical safety principles and are designed for researchers, scientists, and drug development professionals who may use this intermediate in organic synthesis.

Core Safety Profile and Hazard Identification

Understanding the hazard profile is the foundation of safe disposal. While specific data for the 2-methyl derivative is limited, the safety profile can be reliably inferred from its close structural analog, 5-Bromo-1-indanone. This compound is classified as hazardous, causing skin and serious eye irritation, and may lead to respiratory irritation[1][2][3]. It is considered harmful if swallowed, inhaled, or in contact with skin[3][4].

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin[3].

  • Irritation: Causes serious irritation to eyes and skin[1][2]. May cause respiratory tract irritation[3].

  • Chemical Class: Halogenated Organic Compound. This classification is critical for waste segregation and disposal routing[5][6].

Essential Personal Protective Equipment (PPE)

Due to the identified hazards, a stringent PPE protocol is mandatory. All handling and disposal procedures must be conducted within a certified chemical fume hood[7][8].

Equipment Specification Rationale for Use
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and contact with airborne particles, preventing serious eye irritation[1][2].
Hand Protection Nitrile disposable gloves.Provides a barrier against skin contact and absorption. Gloves should be changed immediately if contaminated[9].
Body Protection A long-sleeved laboratory coat.Prevents contact with exposed skin on the arms and body[9].
Respiratory Use in a chemical fume hood.A fume hood provides necessary ventilation to prevent inhalation of vapors or dust, which can cause respiratory irritation[8][10].

Waste Characterization and Segregation: A Critical Step

Proper disposal begins with correct waste characterization. 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a halogenated organic compound . This dictates that its waste stream must be kept separate from non-halogenated waste.

The Causality Behind Segregation: The reasoning for this segregation is both financial and environmental. Halogenated solvents require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic dioxins and furans. This process is significantly more expensive than methods used for non-halogenated solvents, such as fuels blending[6]. Mixing these waste streams contaminates the entire volume, escalating disposal costs and regulatory burden[6][11].

Incompatible Materials: Avoid mixing this waste with strong oxidizing agents, strong reducing agents, strong bases, or strong acids to prevent unforeseen chemical reactions within the waste container[1][2].

Step-by-Step Disposal Protocols

The primary directive for this chemical is that it must be disposed of through an approved hazardous waste disposal service[1][2][10]. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash [2][12].

Protocol 3.1: Disposal of Unused or Waste Solid Compound
  • Container Selection: Use a designated, sealable, and clearly labeled "Halogenated Solid Waste" container.

  • Transfer: Carefully transfer the solid waste into the container, avoiding the generation of dust[2]. Perform this transfer inside a chemical fume hood.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one"[6][11].

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area until collection by your institution's Environmental Health and Safety (EHS) department.

Protocol 3.2: Disposal of Contaminated Labware
  • Non-Sharp Consumables (e.g., gloves, absorbent pads): Place these items in a sealed bag and deposit them into the "Halogenated Solid Waste" container[9].

  • Contaminated Glassware: Rinse glassware with a minimal amount of a suitable organic solvent (e.g., acetone). The resulting solvent rinseate must be collected and disposed of as "Halogenated Liquid Waste" (see Protocol 3.3). The cleaned glassware can then be washed according to standard lab procedures.

  • Contaminated Sharps (e.g., needles, broken glass): Place all contaminated sharps into a designated, puncture-proof sharps container for hazardous chemical waste.

Protocol 3.3: Disposal of Solutions in Organic Solvents
  • Segregation: Ensure the waste solvent is collected in a container designated for "Halogenated Liquid Waste." Do not mix with non-halogenated solvent waste[6].

  • Container: Use a properly vented and sealed solvent waste container (safety can) provided by your EHS department[6].

  • Labeling: Clearly label the container with "Hazardous Waste" and list all components, including "5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one" and the solvent(s) used[11].

  • Storage: Keep the container closed except when adding waste[6][11]. Store in a secondary containment tray within a designated satellite accumulation area.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is crucial for safety.

Protocol 4.1: Small Spill Response
  • Alert Personnel: Notify others in the immediate area.

  • Ensure Safety: Ensure proper PPE is worn (see Table 1).

  • Containment:

    • For Solid Spills: Gently sweep up the material, avoiding dust formation, and place it into a sealed container for disposal as halogenated solid waste[2][9].

    • For Liquid Spills (Solutions): Cover the spill with an absorbent material (e.g., vermiculite or chemical absorbent pads).

  • Cleanup: Once absorbed, carefully collect the material and place it into a sealed container for disposal. Clean the spill area with a detergent solution followed by water[9]. All cleanup materials are considered hazardous waste.

  • Labeling: Label the spill cleanup waste container as "Hazardous Waste" with the chemical name.

Protocol 4.2: Large Spill Response

For any large spill, or a spill that occurs outside of a fume hood, the priority is personnel safety.

  • Evacuate the immediate area.

  • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Decision Workflow

The following diagram illustrates the logical steps for proper waste stream management for 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

G cluster_form Determine Waste Form cluster_solid Solid Waste Handling cluster_liquid Liquid Waste Handling cluster_final Final Steps start Waste Generation (5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one) is_solid Solid or Contaminated Debris? start->is_solid solid_waste_container Place in 'Solid Halogenated Waste' Container is_solid->solid_waste_container Yes liquid_waste_container Place in 'Liquid Halogenated Waste' Container is_solid->liquid_waste_container No (Liquid Solution) label_container Ensure Container is Closed, Vented (if liquid), and Labeled solid_waste_container->label_container liquid_waste_container->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste request_pickup Request Pickup by EHS for Approved Disposal store_waste->request_pickup

Disposal workflow for 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved January 27, 2026, from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-1-indanone. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Scribd. (n.d.). Standard Operating Procedure: Bromine. Retrieved January 27, 2026, from [Link]

  • University of Illinois Urbana-Champaign, Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved January 27, 2026, from [Link]

  • University of Washington. (n.d.). Chemical Process SOP Example. Retrieved January 27, 2026, from [Link]

  • Waste Management. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved January 27, 2026, from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth safety protocols for the handling of 5-Bromo-2-...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth safety protocols for the handling of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a key intermediate in various synthetic pathways. As your dedicated partner in laboratory safety, we aim to equip you with the knowledge to mitigate risks and foster a secure research environment.

The following protocols are grounded in established safety principles and are designed to be a self-validating system for the safe handling of this compound.

Understanding the Hazard Profile

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a bromoindanone compound utilized in organic synthesis.[1] While specific toxicological data for this compound is not extensively published, the safety data for the closely related compound, 5-Bromo-1-indanone, indicates several potential hazards. It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[2] Furthermore, related brominated compounds can be harmful if swallowed, in contact with skin, or inhaled.[3][4] Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is essential.

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Exposure Routes
Skin Corrosion/IrritationCauses skin irritation upon contact.[2][3]Dermal
Serious Eye Damage/IrritationCauses serious eye irritation.[2][3]Ocular
Specific target organ toxicityMay cause respiratory system irritation.[2][3]Inhalation
Acute Toxicity (Oral, Dermal, Inhalation)May be harmful if swallowed, in contact with skin, or inhaled.[3][4]Oral, Dermal, Inhalation

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a fundamental concept in occupational safety. This framework prioritizes the most effective control measures to minimize or eliminate hazards.

Hierarchy of Controls Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Last line of defense)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Core Personal Protective Equipment (PPE) Protocol

The minimal PPE required for handling 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one includes chemical-resistant gloves, a lab coat or apron, chemical splash goggles, and closed-toed shoes.[5]

Eye and Face Protection

Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These should be worn at all times when handling the compound, even in small quantities.[6] They must provide a complete seal around the eyes to protect from splashes and aerosols.

  • Face Shield: When handling larger quantities (typically >50g) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.

Skin and Body Protection

To prevent skin irritation and potential dermal absorption, the following should be worn:

  • Gloves: Nitrile gloves are a suitable choice for incidental contact and splash protection.[6] If prolonged contact or immersion is anticipated, heavier-duty gloves such as butyl rubber should be considered. Always inspect gloves for tears or punctures before use.

  • Lab Coat: A chemically resistant lab coat, fully buttoned, is mandatory.

  • Closed-toe Shoes: These must be worn to protect the feet from spills.

Respiratory Protection

Due to the potential for respiratory irritation, all work with 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one should be conducted within a certified chemical fume hood.[2] This engineering control is the primary means of preventing inhalation exposure. In the rare event that a fume hood is not available or if there is a high potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. Use of respiratory protection requires enrollment in a formal respiratory protection program, including fit testing and medical clearance.

Procedural Step-by-Step Guidance

Donning PPE Workflow

A systematic approach to putting on PPE is critical to ensure complete protection.

PPE Donning Procedure Start Start LabCoat 1. Don Lab Coat (Fasten completely) Start->LabCoat Goggles 2. Don Chemical Splash Goggles LabCoat->Goggles FaceShield 3. Don Face Shield (If required) Goggles->FaceShield Gloves 4. Don Gloves (Pull cuffs over lab coat sleeves) FaceShield->Gloves End Ready to Handle Chemical Gloves->End

Caption: Step-by-step procedure for correctly donning PPE.

Doffing PPE Workflow

The removal of PPE must be done carefully to avoid self-contamination.

PPE Doffing Procedure Start Start Gloves 1. Remove Gloves (Use proper technique to avoid skin contact) Start->Gloves FaceShield 2. Remove Face Shield (If worn) Gloves->FaceShield Goggles 3. Remove Chemical Splash Goggles FaceShield->Goggles LabCoat 4. Remove Lab Coat (Roll inside out) Goggles->LabCoat WashHands 5. Wash Hands Thoroughly LabCoat->WashHands End Procedure Complete WashHands->End

Caption: Step-by-step procedure for safely removing PPE.

Operational and Disposal Plans

Spill Response

In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel. Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand. Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.

Disposal of Contaminated PPE and Chemical Waste

All disposable PPE that has come into contact with 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one should be considered hazardous waste. Place contaminated gloves, wipes, and other materials in a designated, sealed hazardous waste container.

The chemical itself and any solutions containing it must be disposed of as hazardous waste through your institution's environmental health and safety office.[2] Do not dispose of this chemical down the drain.

Conclusion

The safe handling of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is achievable through a thorough understanding of its potential hazards and the diligent application of appropriate personal protective equipment and engineering controls. By adhering to these guidelines, researchers can confidently advance their work while prioritizing their safety and the integrity of their research environment.

References

  • Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-1-indanone.
  • MedchemExpress. (n.d.). 5-Bromo-2,3-dihydro-1H-inden-1-one.
  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine.
  • Aldrich. (2025). Aldrich 274372 - Safety Data Sheet.
  • PubChem. (n.d.). 5-Bromo-1H-inden-2(3H)-one.
  • PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-indene.
  • AiFChem. (n.d.). 5-Bromo-2,3-dihydro-1H-inden-1-one.
  • Sigma-Aldrich. (2014). Safety Data Sheet.
  • U.S. Navy. (2025). Chapter 10 – Personal Protective Equipment.
  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • Cheméo. (n.d.). Chemical Properties of 5-Bromo-2-methyl-2-pentene (CAS 2270-59-9).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
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